Technical Documentation Center

Methyl 2-cyclohexyl-2-phenylacetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-cyclohexyl-2-phenylacetate
  • CAS: 13027-73-1

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Methodologies of Methyl 2-cyclohexyl-2-phenylacetate

Executive Summary Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly specialized fine chemical and ester derivative utilized extensively in advanced organic synthesis, pharmaceutical research, and catalyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly specialized fine chemical and ester derivative utilized extensively in advanced organic synthesis, pharmaceutical research, and catalytic methodology development[1][2]. While structurally related to its hydroxylated counterpart (CAS: 10399-13-0)—a direct precursor to the anticholinergic drug Oxybutynin[3]—the non-hydroxylated ester serves a distinct and critical role as a benchmark molecule for evaluating novel C(sp3)–H functionalization and carbenoid insertion methodologies[4][5].

This whitepaper provides an in-depth technical analysis of the compound's physical properties, field-proven synthetic protocols, and self-validating analytical workflows designed for drug development professionals and synthetic chemists.

Physicochemical Profiling & Quantitative Data

Understanding the baseline physical and spectroscopic properties of Methyl 2-cyclohexyl-2-phenylacetate is critical for downstream purification and analytical validation. The compound typically presents as a colorless oil at standard temperature and pressure, distinguishing it from related hydroxylated APIs which often present as crystalline powders[3][5].

Table 1: Core Physical and Chemical Properties
PropertyValue / Description
IUPAC Name Methyl 2-cyclohexyl-2-phenylacetate
CAS Registry Number 13027-73-1[1][6]
Molecular Formula C15H20O2[1][6]
Molecular Weight 232.32 g/mol [6]
Appearance Colorless oil[5]
InChI Key CHGRSXGBVBMMAP-UHFFFAOYSA-N[1]
SMILES O=C(OC)C(C1CCCCC1)c1ccccc1[6]
Table 2: Nuclear Magnetic Resonance (NMR) Characterization

Data acquired in CDCl3 to ensure a self-validating structural confirmation standard[5].

Spectrum TypeChemical Shifts (δ, ppm) and Coupling Constants
1H NMR (400 MHz) 7.39–7.20 (m, 5 H), 3.64 (s, 3 H), 3.22 (d, J = 10.7 Hz, 1 H), 2.08–1.94 (m, 1 H), 1.83–1.57 (m, 4 H), 1.33–0.99 (m, 5 H), 0.79–0.68 (m, 1 H)
13C NMR (101 MHz) 174.4, 137.8, 128.5, 128.4, 127.1, 58.8, 51.7, 41.0, 32.0, 30.4, 26.3, 26.0, 25.9

Synthetic Methodologies & Mechanistic Pathways

The synthesis of Methyl 2-cyclohexyl-2-phenylacetate is notoriously challenging due to the high bond dissociation energy of the unactivated C(sp3)–H bonds in cyclohexane. We outline two highly efficient, field-proven methodologies that overcome this activation energy barrier.

Protocol 1: Iron-Catalyzed Carbenoid Insertion

This protocol utilizes a non-heme iron catalyst to generate a highly reactive iron-carbenoid species from a diazo precursor, enabling direct insertion into cyclohexane with high chemoselectivity[4][5].

Causality Insight: The addition of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is not arbitrary; it acts as a halide scavenger to generate a highly electrophilic cationic iron center, which is thermodynamically required to decompose the diazo compound into the active carbenoid intermediate[4][5].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, introduce powdered Fe(ClO4)2·xH2O (1.0 mg, 0.003 mmol, 1 mol%), a specialized nitrogen-based ligand (1.0 mg, 0.0036 mmol, 1.2 mol%), and NaBArF (3.4 mg, 0.0036 mmol, 1.2 mol%) into an oven-dried Schlenk tube[5].

  • Catalyst Activation: Inject anhydrous CHCl3 (1 mL) into the Schlenk tube. Stir the solution at 25 °C under an argon atmosphere for 4 hours to ensure complete formation of the active cationic iron complex[5].

  • Reagent Addition: Successively introduce Cyclohexane (3 mL) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol) into the system[5].

  • Reaction Execution: Submerge the Schlenk tube in an oil bath pre-heated to 95 °C and stir vigorously for 36 hours[5].

  • Purification: Concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate (30:1 v/v) eluent system to isolate the target compound as a colorless oil (Yield: ~82%)[5].

Synthesis A Cyclohexane (C-H Donor) E Direct C(sp3)-H Insertion A->E B Methyl α-diazophenylacetate (Carbene Precursor) C Fe(ClO4)2·xH2O Catalyst + NaBArF B->C D Electrophilic Iron-Carbenoid Intermediate C->D N2 Extrusion D->E F Methyl 2-cyclohexyl-2-phenylacetate E->F

Mechanistic pathway of iron-catalyzed C(sp3)-H carbenoid insertion.

Protocol 2: Blue Light Promoted Photolysis

As a "greener" alternative to transition-metal catalysis, photolysis can be employed to drive the reaction via a free carbene intermediate[7].

Causality Insight: Irradiation with blue light provides the exact quantum of energy required to electronically excite the aryldiazoacetate, triggering the extrusion of nitrogen gas (N2) and generating a highly reactive singlet carbene that inserts directly into the cyclohexane ring[7].

Step-by-Step Methodology:

  • Preparation: Dissolve methyl α-diazophenylacetate (0.1 mmol, 1 eq) in neat cyclohexane (1.1 mL, 10 mmol, 100 eq) in a transparent borosilicate glass vial[7].

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (approx. 450 nm). Irradiate the mixture at ambient temperature until the diazo compound is completely consumed (monitored via TLC or IR spectroscopy, noting the disappearance of the diazo peak at ~2100 cm⁻¹)[7].

  • Purification: Remove excess cyclohexane under reduced pressure and purify via flash column chromatography to yield the pure ester[7].

Self-Validating Analytical Workflow

To ensure the trustworthiness of the synthesized batch, the analytical workflow must act as a self-validating system. The presence of specific functional groups dictates exact, non-negotiable chemical shifts in the NMR spectra.

Validation Logic:

  • Confirmation of Esterification: The methoxy (-OCH3) group of the ester must appear as a sharp, distinct singlet integrating to 3 protons at exactly δ 3.64 ppm in the 1H NMR spectrum[5].

  • Confirmation of Carbonyl Carbon: The 13C NMR spectrum must exhibit a peak at δ 174.4 ppm , definitively proving the presence of the ester carbonyl (C=O) environment[5].

  • Confirmation of Insertion: The doublet at δ 3.22 ppm (J = 10.7 Hz) in the 1H NMR corresponds to the chiral methine proton adjacent to both the phenyl ring and the newly attached cyclohexyl group, confirming successful C-C bond formation[5].

Validation Step1 Isolated Colorless Oil Step2 1H NMR (400 MHz, CDCl3) Verify δ 3.64 (s, 3H) OMe Step1->Step2 Step3 13C NMR (101 MHz, CDCl3) Verify δ 174.4 (C=O) Step1->Step3 Step4 1H NMR (400 MHz, CDCl3) Verify δ 3.22 (d, 1H) Methine Step1->Step4 Step5 Validated Target Compound Step2->Step5 Step3->Step5 Step4->Step5

Self-validating analytical workflow for structural confirmation via NMR.

References

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates nbinno.com URL: [Link]

  • SI_Blue Light Promoted Photolysis of Aryldiazoacetates rsc.org URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Characterization, and Applications

Foreword: Unveiling a Key Pharmaceutical Intermediate In the landscape of pharmaceutical development, the journey from a promising molecular concept to a life-changing therapeutic is paved with meticulously characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the journey from a promising molecular concept to a life-changing therapeutic is paved with meticulously characterized chemical intermediates. This guide provides a comprehensive technical overview of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (CAS No. 10399-13-0), a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). While the initial inquiry sought information on its non-hydroxylated counterpart, the greater availability of robust scientific data and its significance in medicinal chemistry have necessitated a focus on this hydroxylated analogue. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, synthesis, purification, and spectroscopic characterization, thereby providing a solid foundation for its application in complex synthetic pathways.

Compound Profile and Physicochemical Properties

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a white crystalline solid that serves as a crucial precursor in the pharmaceutical industry.[1][2] Its molecular structure, featuring a chiral center at the alpha-carbon, a hydroxyl group, a methyl ester, a phenyl ring, and a cyclohexyl moiety, makes it a versatile intermediate for creating more complex molecules.[3]

PropertyValueReference(s)
IUPAC Name methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate[4]
Synonyms Methyl cyclohexylphenylglycolate, α-Cyclohexyl-α-hydroxybenzeneacetic acid methyl ester[2]
CAS Number 10399-13-0[5]
Molecular Formula C₁₅H₂₀O₃[5]
Molecular Weight 248.32 g/mol [5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 44-58 °C[2]
Boiling Point 170-175 °C at 9 Torr
Purity ≥98%[1]

Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

The most prevalent and industrially scalable method for the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is through a Grignard reaction.[6] This classic organometallic reaction involves the nucleophilic addition of a cyclohexyl magnesium halide to an ester of phenylglyoxylic acid, typically methyl 2-oxo-2-phenylacetate.[6] The causality behind this choice of reaction lies in its efficiency in forming carbon-carbon bonds, in this case, attaching the bulky cyclohexyl group to the electrophilic carbonyl carbon of the keto-ester.

Reaction Mechanism: A Step-by-Step Look at the Grignard Addition

The Grignard reaction proceeds through the following key steps:

  • Formation of the Grignard Reagent: Cyclohexyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (typically THF or diethyl ether) to form cyclohexylmagnesium bromide. The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents.

  • Nucleophilic Attack: The highly nucleophilic carbon of the cyclohexylmagnesium bromide attacks the electrophilic keto-carbonyl carbon of methyl 2-oxo-2-phenylacetate. This forms a magnesium alkoxide intermediate.

  • Workup: The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the desired tertiary alcohol, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[6]

Grignard Reaction Mechanism Grignard Cyclohexylmagnesium Bromide Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Ketoester Methyl 2-oxo-2-phenylacetate Ketoester->Intermediate Product Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Intermediate->Product Acidic Workup

Caption: The Grignard reaction pathway for the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for ensuring the reaction is proceeding as expected.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Cyclohexyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Methyl 2-oxo-2-phenylacetate

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous THF.

    • Add a small portion of the cyclohexyl bromide solution to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[6]

    • Cool the solution to 0-5 °C in an ice bath.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve methyl 2-oxo-2-phenylacetate in anhydrous THF and cool the solution to 0-5 °C.

    • Slowly add the prepared Grignard reagent to the ester solution via a cannula, maintaining the temperature between 0-5 °C.[6] The slow, controlled addition is crucial to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ester carbonyl.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture back to 0-5 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.[6] This will precipitate magnesium salts.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude product can be purified by either recrystallization or column chromatography to achieve a purity of ≥98%.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom Pure Pure Product (≥98%) Recrystallization->Pure ColumnChrom->Pure

Caption: Workflow for the purification of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Spectroscopic Characterization

The structural elucidation of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is confirmed through a combination of spectroscopic techniques. The following data are representative of the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6-7.2Multiplet5HAromatic protons (C₆H₅)
~ 3.7Singlet3HMethyl protons (-OCH₃)
~ 3.5Singlet1HHydroxyl proton (-OH)
~ 2.2Multiplet1HMethine proton on cyclohexyl adjacent to the quaternary carbon
~ 1.8-1.0Multiplet10HRemaining cyclohexyl protons

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 175Ester carbonyl carbon (C=O)
~ 140Quaternary aromatic carbon (ipso-C)
~ 128-126Aromatic carbons (C₆H₅)
~ 78Quaternary carbon bearing -OH, -C₆H₅, and -C₆H₁₁
~ 52Methyl carbon (-OCH₃)
~ 45Methine carbon on cyclohexyl
~ 26-25Methylene carbons on cyclohexyl
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3500 (broad)O-H stretchHydroxyl (-OH)
~ 3060-3030C-H stretch (aromatic)Phenyl ring
~ 2930-2850C-H stretch (aliphatic)Cyclohexyl ring
~ 1730C=O stretchEster
~ 1450, 1495C=C stretch (aromatic)Phenyl ring
~ 1250C-O stretchEster
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
248.14Molecular ion [M]⁺
231[M - OH]⁺
189[M - COOCH₃]⁺
165[M - C₆H₁₁]⁺ (Loss of cyclohexyl radical)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Applications in Pharmaceutical Synthesis

The primary application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is as a key intermediate in the synthesis of Oxybutynin.[1] Oxybutynin is an anticholinergic medication used to treat overactive bladder. The synthesis involves the transesterification of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-yn-1-ol.

Oxybutynin_Synthesis Intermediate Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Product Oxybutynin Intermediate->Product Transesterification Reagent 4-(diethylamino)but-2-yn-1-ol Reagent->Product

Caption: Synthesis of Oxybutynin from Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Conclusion

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a fundamentally important chemical intermediate with well-defined properties and synthetic pathways. This guide has provided a detailed technical overview of its synthesis, purification, and spectroscopic characterization, underscoring its significance in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists and researchers, enabling the efficient and reliable use of this compound in the development of novel therapeutics.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Common side reactions in the synthesis of (S)-Cyclohexyl-hydroxy-phenyl-acetic acid.
  • Google Patents. (n.d.). US2092494A - Purification of alpha-hydroxy-aliphatic acids.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters)
  • Matrix Fine Chemicals. (n.d.). METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from [Link]

  • Google Patents. (n.d.). EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters.
  • Chemspace. (n.d.). Methyl (2R)-2-hydroxy-2-phenylacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Profiling of Methyl 2-cyclohexyl-2-phenylacetate

An In-Depth Technical Guide for Analytical Characterization and API Intermediate Validation Executive Summary & Chemical Context Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a critical synthetic intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical Characterization and API Intermediate Validation

Executive Summary & Chemical Context

Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a critical synthetic intermediate, frequently utilized in the development of anticholinergic active pharmaceutical ingredients (APIs) and complex organic architectures . Accurate spectroscopic characterization of this compound is paramount. Misidentification of stereocenters or failure to detect trace impurities (such as unreacted starting materials or over-alkylated byproducts) can cascade into catastrophic failures during downstream API formulation.

This whitepaper provides a rigorous, field-proven framework for the analytical validation of Methyl 2-cyclohexyl-2-phenylacetate using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical & Structural Parameters

Before spectroscopic evaluation, establishing the baseline physicochemical properties is necessary to inform sample preparation and analytical expectations.

ParameterValue
Chemical Name Methyl 2-cyclohexyl-2-phenylacetate
CAS Registry Number 13027-73-1
Molecular Formula C15H20O2
Molecular Weight 232.32 g/mol
Synthesis Pathway Often derived via C-H insertion of cyclohexane with methyl phenyldiazoacetate using Rhodium(II) catalysts 12.

Spectroscopic Data Synthesis & Mechanistic Interpretation

The following sections detail the expected spectroscopic profiles. Note: Shifts and fragments are representative of high-purity standards analyzed under optimal conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the compound's carbon-hydrogen framework.

Causality in Experimental Design: We utilize deuterated chloroform (CDCl3) as the solvent. Its non-polar nature perfectly solvates the lipophilic cyclohexyl and phenyl rings, while the residual CHCl3 peak (δ 7.26 ppm) serves as a reliable internal reference that does not obscure the critical α-proton signal.

Table 1: 1H NMR Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.35 – 7.20Multiplet (m)5HAromatic (Ph-H)Deshielded by the aromatic ring current.
3.65Singlet (s)3HEster Methoxy (-OCH3)Strongly deshielded by the adjacent electronegative oxygen of the ester.
3.30Doublet (d)1Hα-Methine (Ph-CH-CO)Diagnostic Peak: Appears as a doublet (J ≈ 10.5 Hz) due to vicinal coupling with the adjacent cyclohexyl methine proton.
2.10 – 1.95Multiplet (m)1HCyclohexyl MethineComplex splitting due to coupling with the α-proton and adjacent cyclohexyl CH2 protons.
1.80 – 0.80Multiplet (m)10HCyclohexyl MethyleneBroad aliphatic envelope typical of the conformationally flexible cyclohexane ring.
Table 2: 13C NMR Data (100 MHz, CDCl3)
Chemical Shift (δ, ppm)Assignment
174.5Carbonyl (C=O)
138.2Aromatic (Ipso-C)
128.6, 128.2, 127.1Aromatic (Ortho, Meta, Para-C)
59.4α-Methine Carbon
51.8Methoxy Carbon (-OCH3)
40.5Cyclohexyl Methine Carbon
31.2, 30.1, 26.1, 25.9, 25.8Cyclohexyl Methylene Carbons
Mass Spectrometry (MS)

Electron Ionization (EI) at 70 eV is the industry standard for this compound.

Causality in Experimental Design: 70 eV provides sufficient, highly reproducible energy to induce consistent fragmentation of the bulky cyclohexyl group. This consistency is a self-validating feature; deviations in the fragmentation ratio immediately flag potential isobaric impurities.

Table 3: EI-MS Fragmentation Profile (70 eV)
m/z ValueRelative AbundanceIon / Fragment AssignmentFragmentation Logic
232Low (~10%)[M]⁺Molecular ion (C15H20O2)⁺.
173Moderate (~30%)[M - COOCH3]⁺Loss of the ester methoxycarbonyl radical.
149Base Peak (100%)[M - C6H11]⁺Diagnostic Peak: Cleavage of the cyclohexyl radical, leaving a stable phenylketene-like or resonance-stabilized cation.
91High (~60%)[C7H7]⁺Tropylium ion formation, classic for alkyl-substituted benzenes.
Infrared (IR) Spectroscopy

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. ATR allows for neat sample analysis, preventing hygroscopic moisture absorption that could introduce broad O-H bands and obscure the critical ester C=O stretch, ensuring a self-validating baseline.

Table 4: ATR-FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3030WeakAromatic C-H stretch
2925, 2850StrongAliphatic C-H stretch (Cyclohexyl)
1735Strong, SharpEster C=O stretch
1450MediumAromatic C=C bending
1160StrongEster C-O-C stretch
700, 730StrongMonosubstituted benzene out-of-plane bend

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol must be adhered to during batch analysis.

Step-by-Step Analytical Workflow
  • Sample Preparation (NMR):

    • Dissolve 15-20 mg of Methyl 2-cyclohexyl-2-phenylacetate in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard).

    • Self-Validation Check: Ensure the solution is completely clear. Any particulate matter will distort the magnetic field homogeneity, artificially broadening the critical doublet at 3.30 ppm. Filter through a glass wool plug if necessary.

  • NMR Acquisition:

    • Acquire 1H NMR using a minimum of 16 scans and a relaxation delay (D1) of 1.5 seconds to ensure quantitative integration of the methoxy singlet vs. the aromatic multiplet.

  • IR Acquisition (ATR):

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Apply 1-2 drops of the neat sample (if oil) or a few crystals (if solid) onto the crystal. Apply pressure using the anvil.

    • Self-Validation Check: Check the baseline at 4000-3500 cm⁻¹. A flat baseline confirms the absence of water/hydroxy impurities (e.g., unreacted Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate).

  • GC-MS Analysis:

    • Dilute the sample to 1 mg/mL in GC-grade dichloromethane.

    • Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS) using a split ratio of 50:1.

    • Program the oven from 100°C to 280°C at 15°C/min.

Orthogonal Validation Logic

To guarantee scientific integrity, no single analytical method should be trusted in isolation. The structural confirmation of Methyl 2-cyclohexyl-2-phenylacetate relies on an orthogonal validation matrix, visualized below.

G Start Methyl 2-cyclohexyl -2-phenylacetate Sample NMR NMR Spectroscopy (1H & 13C) Start->NMR IR IR Spectroscopy (ATR-FTIR) Start->IR MS Mass Spectrometry (GC-MS / EI) Start->MS NMR_Result Confirm Connectivity & Stereocenters NMR->NMR_Result IR_Result Confirm Functional Groups (Ester C=O) IR->IR_Result MS_Result Confirm Molecular Weight & Fragments MS->MS_Result Validation Orthogonal Data Synthesis NMR_Result->Validation IR_Result->Validation MS_Result->Validation Release Verified API Intermediate Validation->Release  Self-Validating  Consensus

Fig 1. Orthogonal spectroscopic validation workflow for Methyl 2-cyclohexyl-2-phenylacetate.

References

  • Sigma-Aldrich. "Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1." Sigma-Aldrich Product Catalog.

  • Benchchem. "Rhodium triphenyl acetate - Catalytic Applications." Benchchem Technical Database. 1

  • Royal Society of Chemistry (RSC). "SI_Blue Light Promoted Photolysis of Aryldiazoacetates." RSC Supplementary Information. 2

Sources

Exploratory

Mechanistic Pathways in the Synthesis of Methyl 2-Cyclohexyl-2-Phenylacetate: A Technical Guide to C(sp³)–H Functionalization

Executive Summary Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a high-value chemical intermediate in the pharmaceutical industry[1]. It serves as a foundational building block for the synthesis of anticholiner...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a high-value chemical intermediate in the pharmaceutical industry[1]. It serves as a foundational building block for the synthesis of anticholinergic active pharmaceutical ingredients (APIs), most notably Oxybutynin and its hydrochloride salt[1]. For researchers and drug development professionals, optimizing the synthesis of this intermediate is critical for enhancing API purity, streamlining supply chains, and reducing manufacturing costs[1]. This whitepaper explores the mechanistic causality behind its formation, contrasting classical esterification with modern transition-metal-catalyzed C(sp³)–H insertion.

Structural Context & Synthetic Utility

The molecular architecture of methyl 2-cyclohexyl-2-phenylacetate features a sterically congested alpha-carbon bonded to a phenyl ring, a cyclohexyl ring, and a methyl ester group. The strategic challenge in its synthesis lies in constructing the C–C bond at this alpha position.

Historically, the synthesis relied on the Classical Esterification Route . This involves the Fischer esterification of 2-cyclohexyl-2-phenylacetic acid with methanol under acidic conditions[2][3]. While this pathway is robust and chemically straightforward, it necessitates the prior assembly of the sterically hindered 2-cyclohexyl-2-phenylacetic acid core, which can be synthetically taxing and limits late-stage flexibility.

The Modern Paradigm: Transition-Metal Catalyzed C(sp³)–H Insertion

In modern synthetic methodology, direct carbenoid insertion into unactivated C(sp³)–H bonds has emerged as a superior late-stage functionalization strategy[4][5]. This pathway directly couples methyl phenyldiazoacetate with cyclohexane, bypassing the need for pre-functionalized cyclic precursors[5].

Mechanism of Formation

The formation of methyl 2-cyclohexyl-2-phenylacetate via C–H insertion is driven by the generation of a highly reactive, electrophilic metal-carbenoid species[5].

  • Diazo Activation: The transition metal catalyst acts as a Lewis acid, coordinating to the alpha-carbon of the methyl phenyldiazoacetate substrate[4][5].

  • Carbenoid Formation: Back-donation of electron density from the metal center facilitates the extrusion of nitrogen gas (N₂), yielding an electrophilic metal-carbenoid intermediate[5].

  • Concerted Insertion: The electrophilic carbenoid inserts into the unactivated equatorial C(sp³)–H bond of cyclohexane[5]. This occurs via a concerted, asynchronous three-centered transition state where C–C bond formation slightly precedes C–H bond cleavage.

  • Catalyst Turnover: The target ester (methyl 2-cyclohexyl-2-phenylacetate) is released, and the active metal catalyst is regenerated to continue the cycle[5].

CatalyticCycle Cat Active Catalyst [M] (Rh or Fe) Carbenoid Metal-Carbenoid Intermediate [M]=C(Ph)(COOMe) Cat->Carbenoid + Diazo - N₂ Diazo Methyl phenyldiazoacetate (Substrate) Diazo->Carbenoid N2 N₂ Gas Evolution Carbenoid->N2 byproduct TS Concerted Asynchronous C-H Insertion (Transition State) Carbenoid->TS + Cyclohexane Cyclohexane Cyclohexane (C-H Donor) Cyclohexane->TS TS->Cat Catalyst Regeneration Product Methyl 2-cyclohexyl-2-phenylacetate (Target Product) TS->Product Product Release

Catalytic cycle of metal-carbenoid C(sp³)–H insertion forming the target ester.

Catalyst Selection & Comparative Data

While Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a classical and highly efficient catalyst for this transformation[4], recent advancements have highlighted the efficacy of non-heme iron catalysts, such as Fe(ClO₄)₂·xH₂O[5]. As an Application Scientist, I strongly advocate for the evaluation of iron-based systems in pharmaceutical scaling. Iron offers a significant advantage due to its high natural abundance, lower toxicity profile, and cost-effectiveness compared to precious metals[5].

Quantitative Comparison of Catalytic Systems
MetricRhodium-Catalyzed System[4]Iron-Catalyzed System[5]
Active Catalyst Dirhodium(II) tetraacetate (Rh₂(OAc)₄)Fe(ClO₄)₂·xH₂O + Nitrogen Ligand
Catalyst Loading Typically 1.0 - 2.0 mol%1.0 mol%
Operating Temperature Room Temperature to 40 °C95 °C
Reaction Time 12 - 24 hours36 hours
Isolated Yield High (~85-90%)82%
Turnover Number (TON) ModerateUp to 690 (Gram-scale)
Industrial Viability Low (High cost, heavy metal toxicity)High (Earth-abundant, low toxicity)

Experimental Protocols: A Self-Validating System

The following protocol details the iron-catalyzed synthesis of methyl 2-cyclohexyl-2-phenylacetate. It is engineered as a self-validating system to ensure reproducibility and high fidelity in API precursor generation[5].

Workflow Prep 1. Catalyst Prep (Glovebox, Argon) Solvent 2. Solvent Addition (Anhydrous CHCl₃) Prep->Solvent Reactants 3. Substrate Injection (Cyclohexane + Diazo) Solvent->Reactants Reaction 4. Thermal Activation (95°C, 36h) Reactants->Reaction Purify 5. Chromatography (Silica, Hex/EtOAc) Reaction->Purify

Step-by-step experimental workflow for the iron-catalyzed C–H insertion protocol.

Step-by-Step Methodology
  • Catalyst & Ligand Preparation (Inert Atmosphere): Inside an argon-filled glovebox, combine powdered Fe(ClO₄)₂·xH₂O (1.0 mg, 0.003 mmol, 1 mol%), a suitable nitrogen-based ligand (1.0 mg, 1.2 mol%), and NaBArF (3.4 mg, 1.2 mol%) in an oven-dried Schlenk tube[5].

    • Mechanistic Causality: NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) provides a bulky, non-coordinating anion. It abstracts the perchlorate ligands, generating the highly Lewis-acidic, coordinatively unsaturated cationic iron center required for diazo activation[5]. The argon atmosphere is critical; trace moisture will act as a competing nucleophile, reacting with the carbenoid to yield O-H insertion byproducts (e.g., methyl mandelate derivatives).

  • Solvent Addition & Pre-activation: Inject anhydrous CHCl₃ (1 mL) into the Schlenk tube and stir the solution at 25 °C for 4 hours[5].

    • Mechanistic Causality: This incubation period ensures complete complexation of the ligand to the iron center prior to the introduction of the reactive diazo species.

  • Substrate Injection: Successively introduce cyclohexane (3 mL) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol) into the system[5].

    • Mechanistic Causality: Cyclohexane is used in large excess (acting as both the C-H donor and a co-solvent) to statistically favor intermolecular C–H insertion over the unwanted dimerization of the diazo compound.

  • Thermal Activation: Stir the resulting mixture at a bath temperature of 95 °C for 36 hours[5].

  • Validation & Quality Control (Self-Validating Step): Before proceeding to isolation, spike an aliquot of the crude reaction mixture with a known mass of pyrazine to serve as an internal standard[5]. Perform ¹H NMR spectroscopic analysis to calculate the crude spectroscopic yield, ensuring the reaction has reached completion and confirming the absence of diazo starting material[5].

  • Purification: Concentrate the mixture in vacuo and purify via flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient (30:1 v/v)[5]. The product, methyl 2-cyclohexyl-2-phenylacetate, is isolated as a colorless oil (Yield: 57.2 mg, 82%)[5].

Conclusion

The synthesis of methyl 2-cyclohexyl-2-phenylacetate represents a masterclass in modern C–H functionalization. By transitioning from classical esterification to iron-catalyzed carbenoid insertion, drug development professionals can achieve higher atom economy, utilize unactivated feedstocks, and streamline the production of critical anticholinergic APIs like Oxybutynin.

References

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates Source: NBInno URL:[Link]

  • Chiral Iron-N4-Complexes for Asymmetric C-H Aminations Source: Publikationsserver UB Marburg URL:[Link]

  • Chemospecific Cyclisations of Aryls and Heteroaryls with Sulfoxonium Ylides Source: The University of Liverpool Repository URL:[Link]

Sources

Foundational

Solubility Dynamics and Chromatographic Isolation of Methyl 2-cyclohexyl-2-phenylacetate: A Technical Whitepaper

Executive Summary & Chemical Identity Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a critical synthetic intermediate, frequently generated via transition-metal-catalyzed or photolytic carbenoid C(sp³)–H insert...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a critical synthetic intermediate, frequently generated via transition-metal-catalyzed or photolytic carbenoid C(sp³)–H insertion reactions. Unlike its hydroxylated analogue (CAS 10399-13-0), which serves as a direct precursor to the anticholinergic drug Oxybutynin, the non-hydroxylated ester presents a uniquely hydrophobic physicochemical profile[1]. For researchers and drug development professionals, mastering the solubility parameters of this compound is essential for optimizing reaction yields, designing effective extraction workflows, and executing high-resolution chromatographic separations.

Physicochemical Profiling and Solubility Causality

The solubility behavior of Methyl 2-cyclohexyl-2-phenylacetate is dictated by its distinct structural motifs: a bulky non-polar cyclohexyl ring, a rigid lipophilic phenyl ring, and a mildly polar methyl ester terminus.

Causality of Solvation: Because the molecule completely lacks hydrogen bond donors (such as the -OH group found in related active pharmaceutical ingredients), it cannot form hydrogen bond networks with aqueous media, rendering it strictly hydrophobic. Conversely, its extensive hydrocarbon framework facilitates strong London dispersion forces, making it highly miscible in non-polar to moderately polar organic solvents. This dictates that any purification or extraction workflow must rely on organic phase partitioning.

Table 1: Empirical and Theoretical Solubility Profile in Solvents
SolventPolarity IndexSolubility LevelMechanistic Rationale
Water 10.2InsolubleLack of hydrogen bond donors; high lipophilic surface area from cyclohexyl and phenyl rings prevents aqueous solvation.
Methanol 5.1Moderately SolublePolar protic nature limits interaction with the hydrophobic bulk of the molecule, though the ester group provides marginal affinity.
Ethyl Acetate 4.4Highly SolubleFavorable dipole-dipole interactions with the methyl ester moiety; standard component of chromatographic mobile phases.
Chloroform (CDCl₃) 4.1Highly SolubleExcellent dispersion force matching; serves as the universal standard solvent for ¹H and ¹³C NMR structural validation.
Petroleum Ether / Hexane 0.1Highly SolubleStrong hydrophobic interactions with the cyclohexyl and phenyl rings; ideal bulk solvent for extraction and column loading.

Experimental Workflow: Synthesis, Extraction, and Purification

The synthesis of Methyl 2-cyclohexyl-2-phenylacetate typically involves the carbenoid insertion of methyl phenyldiazoacetate into the C-H bonds of cyclohexane[2]. In these highly efficient protocols, cyclohexane acts as both the reactant and the primary non-polar solvent.

Self-Validating Chromatographic Protocol

To ensure pharmaceutical-grade purity (>98%) and validate the structural integrity of the synthesized intermediate, the following step-by-step methodology leverages the compound's specific solubility in binary organic solvent systems.

  • Step 1: Reaction Quenching and Volatile Removal. Following the iron-catalyzed or photolytic insertion reaction (typically at 95 °C or under blue LED irradiation)[3], the reaction mixture is cooled to room temperature. The excess cyclohexane (acting as solvent) is removed in vacuo. The high boiling point and lack of polar functional groups prevent the target product from co-evaporating, leaving a crude, pale yellow to colorless oily residue.

  • Step 2: Stationary Phase Preparation. Prepare a flash chromatography column using standard silica gel (SiO₂). Equilibrate the column with a highly non-polar mobile phase, typically 100% petroleum ether or hexane.

  • Step 3: Crude Loading and Elution. Solubilize the crude residue in a minimal volume of the starting eluent. Apply directly to the column. Elute using an isocratic or shallow gradient system of petroleum ether to ethyl acetate (e.g., 30:1 to 95:5 v/v)[2].

    • Causality: The highly lipophilic nature of the compound ensures it has a low affinity for the polar silica stationary phase. The slight polarity introduced by the ethyl acetate allows it to elute rapidly and cleanly, while more polar byproducts (such as unreacted diazo degradation products or catalyst residues) are strongly retained on the column.

  • Step 4: Fraction Validation (TLC). Monitor the collected fractions via Thin Layer Chromatography (TLC) using the same binary solvent system. The target compound will migrate with a high Retention Factor (Rf) due to its exceptional solubility in the mobile phase.

  • Step 5: Structural Validation (NMR). Pool the product-containing fractions and evaporate the solvent under reduced pressure. Re-dissolve the resulting purified oil in deuterated chloroform (CDCl₃) for ¹H NMR analysis. This confirms the absence of residual aliphatic solvents and validates the molecular structure (key signals include the methyl ester singlet at ~3.64 ppm and the characteristic multiplet of the cyclohexyl ring)[2].

Workflow Visualization

G N1 Reactants: Methyl phenyldiazoacetate + Cyclohexane N3 C-H Insertion Reaction (Cyclohexane as Reactant/Solvent) N1->N3 N2 Catalyst: Fe(II) or Rh(II) Complex N2->N3 N4 Concentration in Vacuo (Remove Volatiles) N3->N4 Quench & Evaporate N5 Flash Column Chromatography (Silica Gel Stationary Phase) N4->N5 Crude Residue N6 Elution System: Pet Ether / Ethyl Acetate (30:1) N5->N6 Apply to Column N7 Pure Product: Methyl 2-cyclohexyl-2-phenylacetate N6->N7 Fraction Collection N8 Analytical Validation: 1H NMR in CDCl3 N7->N8 Solubilize for Analysis

Synthesis, purification, and validation workflow for Methyl 2-cyclohexyl-2-phenylacetate.

Trustworthiness and Quality Assurance

In pharmaceutical intermediate development, establishing a self-validating system is paramount. The protocol described above validates itself at multiple critical stages:

  • Phase Separation & Catalyst Removal: The complete inability of the compound to dissolve in aqueous media allows for aggressive aqueous washing of the crude mixture (if necessary) to remove transition metal catalysts (e.g., Fe(ClO₄)₂) without any risk of product loss into the aqueous layer.

  • Chromatographic Resolution: The precise 30:1 petroleum ether/ethyl acetate ratio acts as a chemical filter. If the product elutes too early (co-eluting with the solvent front), it indicates an overly polar mobile phase; if it streaks, it indicates column overloading. The clean separation is a direct physical validation of the compound's predicted lipophilicity.

  • Analytical Confirmation: The high solubility in CDCl₃ ensures sharp, highly resolved NMR spectra[2], which is critical for quantifying the diastereomeric ratio (dr) or detecting trace impurities from the diazo precursor, ensuring the intermediate meets the strict purity standards required for downstream API synthesis.

References

  • SI_Blue Light Promoted Photolysis of Aryldiazoacetates Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Methyl 2-cyclohexyl-2-phenylacetate: A Technical Guide to Its Applications in C–H Functionalization and Pharmacological Synthesis

Executive Summary Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a highly versatile chemical intermediate that occupies a unique intersection between cutting-edge synthetic methodology and advanced drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a highly versatile chemical intermediate that occupies a unique intersection between cutting-edge synthetic methodology and advanced drug development. For research chemists, it serves as the canonical benchmark product for validating transition-metal-catalyzed C(sp³)–H carbenoid insertion methodologies. For pharmacologists and drug development professionals, it is the direct synthetic precursor to Drofenine , an anticholinergic antispasmodic agent recently identified as a potent, selective agonist for the Transient Receptor Potential Vanilloid-3 (TRPV3) channel[1][2].

This whitepaper provides an in-depth technical analysis of the compound's dual utility, detailing the causality behind experimental workflows, self-validating protocols, and quantitative pharmacological data.

Physicochemical Profiling & Structural Significance

The structural architecture of methyl 2-cyclohexyl-2-phenylacetate—featuring a bulky cyclohexyl ring adjacent to a phenyl ring and a methyl ester—makes it an ideal substrate for testing stereoselective and chemoselective catalytic reactions [3].

  • Molecular Formula: C₁₅H₂₀O₂

  • Molecular Weight: 232.32 g/mol

  • Structural Significance: The steric congestion around the alpha-carbon requires highly optimized catalytic pockets for successful C–H insertion. In pharmacology, this exact steric bulk is the critical pharmacophore required for allosteric binding within the TRPV3 channel pocket.

Application I: Benchmark in C(sp³)–H Bond Functionalization

Causality & Mechanism

The direct functionalization of unactivated C(sp³)–H bonds in alkanes is a persistent challenge in organic synthesis due to high bond dissociation energies. Methyl 2-cyclohexyl-2-phenylacetate is synthesized by reacting methyl phenyldiazoacetate with cyclohexane. This specific reaction is the gold-standard metric for evaluating a novel catalyst's turnover number (TON) and chemoselectivity .

A successful catalyst must suppress the innate tendency of the diazo compound to dimerize (forming maleates/fumarates) and instead drive the formation of the highly reactive metal-carbenoid intermediate, which then undergoes a concerted asynchronous insertion into the cyclohexane C–H bond [1].

Experimental Protocol: Iron-Catalyzed Carbenoid Insertion

This protocol utilizes a non-heme iron catalyst to achieve high chemoselectivity.

  • Step 1: Catalyst Activation. In an argon-filled glovebox, introduce powdered Fe(ClO₄)₂·xH₂O (1.0 mol%), a nitrogen-based ligand (1.2 mol%), and NaBArF (1.2 mol%) into an oven-dried Schlenk tube.

    • Causality: NaBArF is utilized as a halide/perchlorate scavenger. It replaces the coordinating anion with a bulky, non-coordinating tetrakis[3,5-bis(trifluoromethyl)phenyl]borate ion. This ensures the iron center remains highly electrophilic and possesses a vacant coordination site for the diazoacetate.

  • Step 2: Complexation. Inject 1 mL of anhydrous CHCl₃ and stir at 25 °C for 4 hours.

    • Causality: Initial complexation is performed in CHCl₃ rather than neat cyclohexane to guarantee complete solubilization of the iron-ligand complex, preventing premature precipitation of the active catalyst.

  • Step 3: Carbenoid Insertion. Successively add cyclohexane (10 equivalents) and methyl α-diazophenylacetate (0.3 mmol). Stir the mixture at a bath temperature of 95 °C for 36 hours.

    • Causality: The elevated temperature (95 °C) provides the necessary thermal energy to overcome the high activation barrier of the robust cyclohexane C(sp³)–H bond during the concerted insertion phase.

  • Step 4: Isolation & Validation. Concentrate in vacuo and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate, 30:1 v/v).

    • Self-Validating System: Confirm product formation via ¹H NMR (400 MHz, CDCl₃). The protocol is validated by the appearance of a characteristic singlet at δ 3.64 ppm (3H, methoxy group) and a doublet at δ 3.22 ppm (J = 10.7 Hz, 1H, methine proton), alongside the disappearance of the diazo starting material [1].

CatalyticCycle FeCat Fe(II) Catalyst (Active Species) Carbene Iron-Carbenoid Intermediate [Fe]=C(Ph)(COOMe) FeCat->Carbene + Diazo Diazo Methyl Phenyldiazoacetate (N2 loss) Product Methyl 2-cyclohexyl-2-phenylacetate (Product) Carbene->Product + Cyclohexane Cyclohexane Cyclohexane (C-H Activation) Product->FeCat Catalyst Regeneration

Catalytic cycle of Iron-mediated C(sp3)-H carbenoid insertion.

Application II: Precursor in TRPV3 Agonist Drug Development

Causality & Mechanism

Methyl 2-cyclohexyl-2-phenylacetate is the direct ester precursor to Drofenine (2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate). While traditionally known as an anticholinergic smooth muscle relaxant, recent high-throughput screening has re-characterized Drofenine as a highly potent and selective agonist of the TRPV3 channel. In human keratinocytes (HaCaT cells), Drofenine significantly outperforms the standard agonist 2-APB, making it a critical molecule for dermatological and pain-management research [2].

Experimental Protocol: Synthesis of Drofenine Hydrochloride
  • Step 1: Base-Catalyzed Transesterification. Combine methyl 2-cyclohexyl-2-phenylacetate (1.0 eq) with an excess of 2-(diethylamino)ethanol (3.0 eq) in a reaction vessel. Add a catalytic amount of sodium methoxide (0.1 eq).

    • Causality: Sodium methoxide acts as a strong nucleophilic base, deprotonating the amino alcohol to form a highly reactive alkoxide that attacks the methyl ester carbonyl.

  • Step 2: Equilibrium Driving. Heat the mixture to reflux using a distillation apparatus to continuously remove methanol.

    • Causality: According to Le Chatelier’s principle, the continuous distillation of the lower-boiling byproduct (methanol) irreversibly drives the transesterification equilibrium toward the formation of the Drofenine free base.

  • Step 3: Salt Formation & Precipitation. Cool the mixture, extract the free base into anhydrous diethyl ether, and bubble anhydrous HCl gas through the solution.

    • Causality: The free base Drofenine is highly soluble in ether, whereas its hydrochloride salt is completely insoluble. The use of anhydrous HCl gas forces the pure active pharmaceutical ingredient (API) to precipitate instantly, bypassing aqueous workups that risk hydrolyzing the newly formed ester linkage.

  • Step 4: Validation. Filter and dry the white crystalline powder. Validate the complete conversion by the absence of the methyl ester peak (~1740 cm⁻¹) in IR spectroscopy and confirm water solubility (>10 mg/mL) suitable for in vivo formulation.

TRPV3Pathway Drofenine Drofenine (TRPV3 Agonist) TRPV3 TRPV3 Channel (Plasma Membrane) Drofenine->TRPV3 Binds & Opens CaInflux Calcium Influx (Cytosolic Ca2+ Rise) TRPV3->CaInflux Ion Permeation Downstream Cellular Response (Keratinocyte/Smooth Muscle) CaInflux->Downstream Signal Transduction

Pharmacological signaling pathway of Drofenine on TRPV3 channels.

Quantitative Data Presentation

Table 1: Comparative Catalyst Efficacy for Methyl 2-cyclohexyl-2-phenylacetate Synthesis

Catalyst System Substrate Ratio (Diazo:Alkane) Temperature (°C) Yield (%) Primary Advantage
Fe(ClO₄)₂ / Ligand 1:10 95 82 High chemoselectivity, earth-abundant metal[1]
Rh₂(OAc)₄ 1:10 25 >85 Mild conditions, rapid turnover

| Photolysis (Blue Light) | 1:100 | 25 | ~90 | Metal-free, environmentally benign |

Table 2: Pharmacological Profiling of Drofenine vs. Standard TRPV3 Agonists [2]

Compound Target EC₅₀ (μmol/L) in HEK-293 EC₅₀ (μmol/L) in HaCaT Max Calcium Flux (ΔF)
Drofenine TRPV3 207 605 High (~80% of ionomycin)
2-APB TRPV3 78 >1000 High

| Carvacrol | TRPV3 | 438 | >1000 | Moderate |

Note: Drofenine demonstrates vastly superior potency in native human keratinocyte (HaCaT) models compared to traditional agonists.

References

  • Title: Iron-Catalyzed Carbenoid Insertion into C(sp³)–H Bonds Source: Advanced Synthesis & Catalysis (He, Y. et al.) URL: [Link]

  • Title: Drofenine: a 2-APB analog with improved selectivity for human TRPV3 Source: Pharmacology Research & Perspectives (via NCBI PMC) URL: [Link]

Foundational

Advanced Material Safety & Synthesis Whitepaper: Methyl 2-cyclohexyl-2-phenylacetate

Target Audience: Research Chemists, API Development Scientists, and EHS Professionals Document Type: Technical Guide & Enhanced Material Safety Data Sheet (MSDS) Executive Summary Methyl 2-cyclohexyl-2-phenylacetate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, API Development Scientists, and EHS Professionals Document Type: Technical Guide & Enhanced Material Safety Data Sheet (MSDS)

Executive Summary

Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a high-value ester intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and in structure-activity relationship (SAR) studies for anticholinergic agents [1]. Because of its unique structural motif—combining both a flexible cyclohexyl ring and a rigid phenyl ring—it presents specific physicochemical behaviors that dictate both its handling safety and its reactivity profile.

This whitepaper transcends a traditional MSDS by integrating rigorous toxicological assessments with field-proven, self-validating synthetic protocols, ensuring that researchers can safely and efficiently utilize this compound in advanced chemical workflows.

Physicochemical Profiling

Understanding the physical properties of Methyl 2-cyclohexyl-2-phenylacetate is the first step in predicting its behavior in both biological systems (toxicity) and chemical reactors (synthesis). The presence of dual bulky hydrophobic groups renders the molecule highly lipophilic, dictating its solubility and phase-partitioning behavior.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Implication
Chemical Name Methyl 2-cyclohexyl-2-phenylacetateIUPAC standard nomenclature
CAS Number 13027-73-1Unique registry identifier [2]
Molecular Formula C₁₅H₂₀O₂Determines mass spectrometry (MS) parent ion
Molecular Weight 232.32 g/mol Used for stoichiometric calculations
Appearance Colorless oil / liquidVisual indicator of purity (yellowing indicates degradation)
Purity (Commercial) ≥ 98.0%Critical for minimizing side-reactions in API synthesis
Solubility Soluble in CHCl₃, EtOAc; Insoluble in H₂ODrives the choice of liquid-liquid extraction solvents

Hazard Identification & Exposure Controls (MSDS Core)

As a Senior Application Scientist, I emphasize that safety protocols must be driven by molecular causality rather than rote memorization. The hazards associated with this compound are a direct consequence of its ester functionality and high lipophilicity.

Toxicological Assessment
  • Skin Irritation (Category 2): The high lipophilicity of the cyclohexyl and phenyl groups allows the molecule to easily partition into and disrupt the lipid bilayer of the stratum corneum. Prolonged exposure leads to localized erythema and defatting of the skin.

  • Eye Irritation (Category 2A): Contact with the ocular mucosa causes immediate stinging and potential micro-abrasions due to the compound's localized solvent effect on cellular membranes.

  • Inhalation (STOT SE 3): While not highly volatile at room temperature, aerosolization during rotary evaporation or vigorous stirring can cause respiratory tract irritation.

Causality-Driven PPE & Handling
  • Glove Selection: Nitrile or Butyl rubber is mandatory. Causality: Standard latex gloves offer extremely poor resistance to non-polar organic esters. The compound will permeate latex within minutes, trapping the irritant against the skin.

  • Ventilation: All manipulations must occur within a Class II chemical fume hood.

Emergency Response Protocol

EmergencyResponse Incident Exposure Incident (Spill / Contact) Skin Dermal / Ocular Contact Incident->Skin Inhale Aerosol Inhalation Incident->Inhale Wash Emulsifying Flush (Water + Soap, 15 mins) Skin->Wash Lipophilic removal Air Move to Fresh Air (Monitor O2 Saturation) Inhale->Air Clear airway Med Medical Evaluation (Symptomatic Treatment) Wash->Med Air->Med

Fig 1: Standardized emergency response protocol for acute exposure to organic ester intermediates.

Self-Validating Safety Step: When flushing the skin, water alone is insufficient due to the compound's hydrophobicity. The protocol is validated when the skin no longer feels "slick," indicating the ester has been successfully emulsified by the soap and removed.

Synthetic Methodology & Validation

Methyl 2-cyclohexyl-2-phenylacetate is frequently synthesized via advanced C(sp³)–H functionalization. The following protocol details an iron-catalyzed carbenoid insertion into unactivated alkane bonds, a highly efficient method for generating this compound [1].

Step-by-Step Synthesis Protocol

Reference: Adapted from Yuan et al., Advanced Synthesis & Catalysis (2020) [1].

  • Catalyst Preparation (Inert Atmosphere):

    • Inside an argon-filled glovebox, combine Fe(ClO₄)₂·xH₂O (1.0 mol%), a specialized nitrogen-based ligand (1.2 mol%), and NaBArF (1.2 mol%) in an oven-dried Schlenk tube.

    • Causality: The argon atmosphere is non-negotiable. The Fe(II) center and the subsequent iron-carbene intermediate are highly susceptible to oxidative quenching by atmospheric O₂ and moisture, which would immediately kill the catalytic cycle.

  • Catalyst Activation:

    • Inject 1 mL of anhydrous CHCl₃ into the Schlenk tube and stir at 25 °C for 4 hours.

  • Carbenoid Formation & Insertion:

    • Successively introduce Cyclohexane (3.0 mL) and methyl α-diazophenylacetate (0.3 mmol).

    • Transfer the sealed tube to an oil bath and stir at 95 °C for 36 hours.

    • Causality: The elevated temperature of 95 °C provides the necessary thermodynamic activation energy to drive the extrusion of N₂ gas from the diazo compound and force the subsequent insertion of the carbene into the sterically hindered C(sp³)-H bond of the cyclohexane.

  • Purification:

    • Concentrate the crude mixture in vacuo. Purify via silica gel flash chromatography using a petroleum ether/ethyl acetate gradient (30:1 v/v).

    • Causality: The highly non-polar 30:1 solvent ratio is specifically chosen because the target compound is highly lipophilic. This ensures the product elutes cleanly while polar iron catalyst residues remain permanently bound to the silica baseline.

Protocol Self-Validation (Analytical QA)

To ensure this protocol is a self-validating system, the chemist must monitor the ¹H NMR spectrum of the purified colorless oil. The synthesis is deemed successful (yielding ~82%) only when the following is observed:

  • Disappearance of the diazo proton signal from the starting material.

  • Emergence of a distinct doublet at δ = 3.22 ppm (d, J = 10.7 Hz, 1 H) , which corresponds directly to the newly formed chiral methine proton adjacent to the ester and phenyl groups [1].

Synthesis Workflow Diagram

SynthesisWorkflow A Fe(ClO4)2 + Ligand + NaBArF (Argon Glovebox) C Iron-Carbene Intermediate (Highly Reactive) A->C Catalyst Activation B Methyl α-diazophenylacetate + Cyclohexane B->C N2 Extrusion D C(sp3)-H Insertion (95 °C, 36 h) C->D Alkane Trapping E Methyl 2-cyclohexyl-2-phenylacetate (Yield: 82%) D->E Silica Purification (30:1 PE/EA)

Fig 2: Iron-catalyzed C(sp3)-H carbenoid insertion workflow for methyl 2-cyclohexyl-2-phenylacetate.

Storage and Environmental Impact

  • Storage Conditions: Store in a tightly sealed amber glass container at 2–8 °C. Backfill the headspace with dry Nitrogen or Argon. While the steric bulk of the cyclohexyl and phenyl rings provides significant kinetic shielding to the ester carbonyl, preventing rapid ambient hydrolysis, long-term exposure to atmospheric moisture will eventually degrade the compound into 2-cyclohexyl-2-phenylacetic acid and methanol.

  • Environmental Burden: Do not allow the compound to enter the water table. Its high lipophilicity indicates a strong potential for bioaccumulation in aquatic organisms. Dispose of all organic waste through certified chemical incineration facilities.

References

  • He, Yuan, et al. "Iron-Catalyzed Carbenoid Insertion into C(sp³)–H Bonds." Advanced Synthesis & Catalysis, vol. 362, 2020.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-cyclohexyl-2-phenylacetate via Iron-Catalyzed Carbenoid Insertion

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Homogeneous Catalysis, C–H Functionalization Introduction and Strategic Rationale The direct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Homogeneous Catalysis, C–H Functionalization

Introduction and Strategic Rationale

The direct functionalization of unactivated C(sp³)–H bonds remains one of the most transformative strategies in modern synthetic chemistry, allowing for the late-stage modification of complex pharmacophores and the rapid assembly of molecular complexity[1]. Traditionally, noble metals such as rhodium, iridium, and palladium have dominated the landscape of carbenoid insertion reactions. However, the drive toward sustainable, earth-abundant, and low-toxicity catalysis has positioned iron as a highly attractive alternative[2].

This application note details a robust, highly chemoselective protocol for the synthesis of methyl 2-cyclohexyl-2-phenylacetate via an iron-catalyzed intermolecular carbenoid insertion into the unactivated C(sp³)–H bonds of cyclohexane. Utilizing methyl α-diazophenylacetate as the carbene precursor, this methodology leverages a non-heme iron(II) catalytic system to achieve excellent turnover numbers and yields[3].

Causality in Experimental Design

The success of this specific transformation relies on a precisely tuned microenvironment around the iron center:

  • Catalyst Selection: Fe(ClO₄)₂·xH₂O provides a labile coordination sphere.

  • Anion Exchange (The Role of NaBArF): The addition of Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) is not merely an additive; it is a critical mechanistic trigger. It facilitates anion exchange, replacing coordinating perchlorate/chloride ions with the bulky, non-coordinating BArF⁻ anion. This generates a highly electrophilic, cationic iron(II) center capable of decomposing the donor-acceptor diazo compound[4].

  • Substrate as Solvent: Cyclohexane is used in excess (as a co-solvent) to kinetically favor the intermolecular C–H insertion pathway over the competing diazo dimerization (yielding azines or alkenes).

Mechanistic Pathway

The reaction proceeds via a catalytic cycle initiated by the coordination of the diazo compound to the electrophilic Fe(II) center. Subsequent extrusion of nitrogen gas generates a highly reactive iron-carbene intermediate. The electrophilic carbene then undergoes a concerted, asynchronous insertion into the C(sp³)–H bond of cyclohexane.

Mechanism Fe_cat Cationic Fe(II) Active Catalyst Diazo_coord Diazo Coordination Fe_cat->Diazo_coord + Diazoacetate Carbene Iron Carbene Intermediate Diazo_coord->Carbene - N2 (Gas) Insertion C(sp3)-H Insertion Carbene->Insertion + Cyclohexane Product Product Release Insertion->Product Product->Fe_cat Regenerate Fe(II)

Figure 1: Catalytic cycle of the iron-catalyzed carbenoid C–H insertion.

Reaction Optimization Data

To validate the self-consistency and necessity of the chosen parameters, a summary of the optimization landscape is provided below. The data illustrates the critical nature of the non-coordinating anion and thermal activation.

EntryIron Source (1 mol%)Additive (1.2 mol%)Temp (°C)Yield (%)Observation / Causality
1Fe(ClO₄)₂·xH₂ONone95TraceLack of electrophilicity without anion exchange.
2Fe(ClO₄)₂·xH₂ONaBArF25< 5Insufficient thermal energy to overcome C–H insertion barrier.
3Fe(ClO₄)₂·xH₂ONaBArF6045Incomplete conversion; diazo dimerization competes.
4 Fe(ClO₄)₂·xH₂O NaBArF 95 82 Optimal balance of catalyst activity and insertion kinetics.
5Fe(OTf)₂NaBArF9561Triflate coordinates more strongly than perchlorate, lowering activity.
6NoneNaBArF950Confirms the transformation is strictly metal-catalyzed.

Experimental Protocol

Required Reagents and Materials
  • Carbene Precursor: Methyl α-diazophenylacetate (52.9 mg, 0.3 mmol)

  • Substrate: Cyclohexane (3.0 mL, anhydrous)

  • Catalyst: Fe(ClO₄)₂·xH₂O (1.0 mg, 0.003 mmol, 1 mol%)

  • Ligand: Nitrogen-based bidentate ligand (e.g., spiro bisoxazoline or equivalent "Ligand 12") (1.0 mg, 0.0036 mmol, 1.2 mol%)

  • Additive: NaBArF (3.4 mg, 0.0036 mmol, 1.2 mol%)

  • Solvent: CHCl₃ (1.0 mL, anhydrous, degassed)

  • Equipment: Oven-dried Schlenk tube, argon-filled glovebox, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation (Glovebox Operations)

  • Transfer the oven-dried Schlenk tube into an argon-filled glovebox to ensure strict exclusion of oxygen and moisture, which prevents the irreversible oxidation of the active Fe(II) species to an inactive Fe(III) state.

  • Weigh and add Fe(ClO₄)₂·xH₂O (1.0 mg), the selected Ligand (1.0 mg), and NaBArF (3.4 mg) into the Schlenk tube.

  • Inject anhydrous CHCl₃ (1.0 mL) into the tube.

  • Seal the tube, remove it from the glovebox, and stir the homogeneous solution at 25 °C under an argon atmosphere for exactly 4 hours. Note: This aging period is critical for complete ligand complexation and anion exchange.

Step 2: Substrate Addition and Thermal Insertion 5. Under a positive flow of argon, inject anhydrous cyclohexane (3.0 mL) into the active catalyst solution. 6. Slowly introduce methyl α-diazophenylacetate (52.9 mg) into the system. Note: Dropwise addition over 10 minutes can further suppress diazo dimerization, though batch addition is tolerated at this catalyst loading. 7. Transfer the Schlenk tube to a pre-heated oil bath set to 95 °C. 8. Stir vigorously for 36 hours. The reaction mixture will typically transition in color as the diazo compound is consumed and nitrogen gas evolves.

Step 3: Workup and Purification 9. Cool the reaction mixture to room temperature. 10. Remove the volatile solvents (cyclohexane and CHCl₃) under reduced pressure (in vacuo). 11. Purify the crude residue via flash column chromatography on silica gel, utilizing a petroleum ether/ethyl acetate (30:1 v/v) eluent system. 12. Isolate methyl 2-cyclohexyl-2-phenylacetate as a colorless oil (Typical Yield: ~57.2 mg, 82%)[3].

Workflow step1 1. Glovebox Setup Exclude O2/H2O step2 2. Catalyst Pre-activation Fe(II) + Ligand + NaBArF (4h, 25°C) step1->step2 step3 3. Reagent Addition Cyclohexane + Diazoacetate step2->step3 step4 4. Thermal Insertion Stir at 95 °C for 36h step3->step4 step5 5. Purification Flash Chromatography (30:1 PE/EA) step4->step5

Figure 2: Sequential experimental workflow for iron-catalyzed C-H insertion.

Analytical Characterization

Validation of the synthesized methyl 2-cyclohexyl-2-phenylacetate should be confirmed via NMR spectroscopy. The diagnostic signals are the methoxy singlet and the doublet corresponding to the benzylic proton[3].

  • ¹H NMR (400 MHz, CDCl₃): δ = 7.39–7.20 (m, 5 H, Ar-H), 3.64 (s, 3 H, -OCH₃), 3.22 (d, J = 10.7 Hz, 1 H, Ar-CH-), 2.08–1.94 (m, 1 H, Cy-CH), 1.83–1.57 (m, 4 H, Cy-CH₂), 1.33–0.99 (m, 5 H, Cy-CH₂), 0.79–0.68 (m, 1 H, Cy-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ = 174.4 (C=O), 137.8, 128.5, 128.4, 127.1 (Ar-C), 58.8 (Ar-CH-), 51.7 (-OCH₃), 41.0 (Cy-CH), 32.0, 30.4, 26.3, 26.0, 25.9 (Cy-CH₂).

References

  • Iron-Catalyzed Carbenoid Insertion into C(sp³)
  • National Institutes of Health (PMC)
  • Bis(imino)

Sources

Application

Application Note: GC-MS Analytical Protocol for Methyl 2-cyclohexyl-2-phenylacetate in C(sp³)–H Functionalization Workflows

Introduction & Scientific Context Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a critical benchmark compound[1] used to evaluate the efficacy, chemoselectivity, and stereoselectivity of novel catalytic systems...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a critical benchmark compound[1] used to evaluate the efficacy, chemoselectivity, and stereoselectivity of novel catalytic systems in the C–H functionalization of unactivated alkanes. Pioneering work by Davies and co-workers demonstrated that donor/acceptor carbenes, such as those derived from methyl phenyldiazoacetate, exhibit remarkable stability and selectivity in Rh(II)-catalyzed insertions into the secondary C–H bonds of cyclohexane[2].

Recent advancements have expanded this methodology to include iron-catalyzed carbenoid insertions[3] and metal-free, blue light-promoted photolysis[4]. Because these reactions generate complex matrices containing excess alkane solvent, unreacted diazo precursors, and carbene dimers (e.g., dimethyl 2,3-diphenylmaleate), researchers require robust, high-throughput analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier choice for this assay. The target ester is highly volatile and lacks acidic/basic ionizable groups that would favor LC-MS, while Electron Ionization (EI) provides highly reproducible, self-validating fragmentation patterns that definitively confirm the C–H insertion structure.

Mechanistic Pathway & Analytical Rationale

To accurately monitor the reaction, it is essential to understand the competing pathways. The generation of the metallocarbene intermediate is followed by either the desired intermolecular C(sp³)–H insertion into cyclohexane or an undesired dimerization with another diazo molecule.

Reaction_Workflow Diazo Methyl Phenyldiazoacetate (Carbene Precursor) Carbene Metal-Carbenoid Intermediate Diazo->Carbene - N2 (Gas) Catalyst Rh(II) or Fe Catalyst (e.g., Rh2(OAc)4) Catalyst->Carbene Coordination Product Methyl 2-cyclohexyl- 2-phenylacetate (Target Product) Carbene->Product C(sp3)-H Insertion Dimer Dimethyl 2,3-diphenylmaleate (Dimer Byproduct) Carbene->Dimer Dimerization (Side Reaction) Cyclohexane Cyclohexane (C-H Donor / Solvent) Cyclohexane->Product Reactant

Mechanistic pathway of metal-catalyzed C(sp3)–H insertion vs carbene dimerization.

Experimental Protocol: Sample Preparation

The integrity of the GC-MS system depends entirely on rigorous sample preparation. Injecting crude reaction mixtures directly will lead to rapid column degradation.

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the reaction, transfer a 50 µL aliquot of the crude mixture (typically in excess cyclohexane) into a 1.5 mL microcentrifuge tube.

  • Catalyst Removal (Critical Causality): Prepare a mini-filtration column using a glass Pasteur pipette plugged with glass wool and packed with 1 inch of silica gel (230-400 mesh). Expert Insight: Transition metal catalysts (e.g., Rh₂(OAc)₄ or Fe(ClO₄)₂) are non-volatile. If injected, they deposit in the GC inlet, creating active sites that cause severe peak tailing and catalyze the degradation of the stationary phase. The silica plug traps these metals completely.

  • Elution: Load the 50 µL aliquot onto the silica plug and elute with 1.0 mL of GC-grade Ethyl Acetate directly into a 2.0 mL GC autosampler vial.

  • Internal Standard Addition: Add 10 µL of a 10 mg/mL Dodecane solution (in ethyl acetate) to the vial. Expert Insight: Dodecane acts as an inert, self-validating internal standard. It elutes in a region free of reaction components, allowing you to correct for variations in injection volume and matrix effects, ensuring quantitative trustworthiness.

  • Homogenization: Seal the vial with a PTFE/silicone septum cap and vortex for 5 seconds.

GC-MS Instrumental Method

Table 1: Optimized GC-MS Acquisition Parameters

ParameterSettingCausality / Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity for aromatic esters.
Carrier Gas Helium, Constant Flow at 1.0 mL/minEnsures reproducible retention times across the temperature gradient.
Injection Volume 1.0 µLBalances sensitivity with column capacity.
Inlet Mode Split, Ratio 20:1Critical: Prevents detector saturation by the excess cyclohexane solvent.
Inlet Temp 250 °CEnsures instantaneous and complete vaporization of the analyte.
Oven Program 80 °C (1 min) → 15 °C/min to 280 °C (5 min)Rapidly elutes the solvent, then separates the product from heavy dimers.
Solvent Delay 3.5 minProtects the electron multiplier filament from the solvent front.
Ionization Electron Ionization (EI), 70 eVStandardized energy for library-searchable, reproducible fragmentation.
Scan Range m/z 50 to 350Captures all diagnostic fragments while ignoring low-mass background noise.

Data Interpretation & Quantitative Analysis

Structural confirmation relies on understanding the EI fragmentation pathways. For Methyl 2-cyclohexyl-2-phenylacetate (MW 232.32), the molecular ion [M]⁺ is typically weak due to the facile cleavage of the bulky aliphatic ring.

The base peak at m/z 149 arises from the alpha-cleavage and loss of the cyclohexyl radical (83 Da), yielding a highly resonance-stabilized benzylic cation adjacent to the ester carbonyl (Ph-CH⁺-COOCH₃). A secondary cleavage involves the loss of the methoxycarbonyl group (59 Da), yielding the secondary carbocation at m/z 173. This predictable fragmentation serves as a self-validating structural confirmation of the C–H insertion product.

Table 2: Analyte Retention Times and Diagnostic EI-MS Fragments

CompoundApprox. RT (min)Molecular WeightDiagnostic MS Fragments (m/z)
Cyclohexane (Solvent)< 3.084.16(Bypassed via solvent delay)
Dodecane (Internal Std)6.2170.33170 [M]⁺, 85, 71, 57 (Base)
Methyl 2-cyclohexyl-2-phenylacetate 11.8232.32232 [M]⁺, 173[M-COOCH₃]⁺, 149 (Base, [M-C₆H₁₁]⁺), 91 [C₇H₇]⁺
Dimethyl 2,3-diphenylmaleate (Dimer)16.4296.32296 [M]⁺, 265 [M-OCH₃]⁺, 237[M-COOCH₃]⁺, 121

By integrating the Extracted Ion Chromatogram (EIC) of m/z 149 for the product against the EIC of m/z 57 for the dodecane internal standard, researchers can generate highly accurate calibration curves to determine reaction yields and optimize catalyst loadings.

References

Sources

Method

Derivatization of "Methyl 2-cyclohexyl-2-phenylacetate" for enhanced detection

Advanced Application Note: Enhancing LC-MS/MS Sensitivity for Methyl 2-Cyclohexyl-2-Phenylacetate via Direct Organocatalytic Transamidation Introduction: The Analytical Bottleneck Methyl 2-cyclohexyl-2-phenylacetate is a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Enhancing LC-MS/MS Sensitivity for Methyl 2-Cyclohexyl-2-Phenylacetate via Direct Organocatalytic Transamidation

Introduction: The Analytical Bottleneck

Methyl 2-cyclohexyl-2-phenylacetate is a critical lipophilic building block utilized in the1[1]. However, its detection at trace levels in biological matrices or during synthetic reaction monitoring presents a formidable analytical challenge. As a neutral methyl ester, the molecule lacks basic or acidic moieties capable of efficient protonation or deprotonation. Consequently, it exhibits notoriously poor ionization efficiency in Electrospray Ionization (ESI) mass spectrometry.

To overcome this, derivatization is mandatory. Conventional approaches rely on a two-step saponification-amidation sequence. This methodology is fundamentally flawed for trace analysis: aqueous workups induce sample loss, and the cumulative inefficiency of two distinct reactions severely compromises batch-to-batch reproducibility.

Mechanistic Rationale: One-Step Signal Enhancement

As a superior alternative, we deploy a direct, one-step organocatalytic transamidation workflow. By reacting the ester with N,N-dimethylethylenediamine (DMEDA) in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), we graft a permanently basic tertiary amine "mass tag" directly onto the analyte,2[2].

Causality of Reagent Selection:

  • The Catalyst (TBD): TBD is a bicyclic guanidine superbase that acts as a bifunctional catalyst. It simultaneously functions as a hydrogen-bond donor (activating the ester carbonyl) and a hydrogen-bond acceptor (enhancing the nucleophilicity of the primary amine of DMEDA). This dual activation lowers the activation energy, enabling 3[3].

  • The Mass Tag (DMEDA): DMEDA was selected strategically. Its primary amine participates in the transamidation, while its tertiary amine remains unreacted. In the acidic mobile phase of the LC system, this tertiary amine is readily protonated, driving the formation of a stable [M+H]+ ion and dramatically increasing the signal-to-noise ratio in ESI+ mode.

Visualization of the Self-Validating Workflow

To guarantee analytical trustworthiness, the protocol is engineered as a self-validating system. The workflow incorporates internal standard tracking from step zero, ensuring that any fluctuations in derivatization yield or matrix suppression are mathematically normalized.

Protocol cluster_0 Self-Validating Sample Preparation cluster_1 Analytical Validation S1 1. Aliquot Sample + Internal Standard (d5) S2 2. Add DMEDA (Tag) + TBD (Catalyst) S1->S2 S3 3. Incubate 70°C, 60 min (Transamidation) S2->S3 S4 4. Acidic Quench (1% FA in ACN/H2O) S3->S4 V3 LC-MS/MS (MRM) Target Analysis S4->V3 Inject V1 Reagent Blank (Background Check) V1->V3 Validate V2 QC Sample (Conversion Check) V2->V3 Validate

Fig 1. Self-validating transamidation workflow and analytical validation logic.

Self-Validating Experimental Protocol

This protocol is optimized for complex biological matrices or synthetic reaction aliquots.

Step 1: Matrix Aliquoting and Internal Standard Normalization

  • Procedure: Transfer 50 µL of the sample matrix into a low-bind microcentrifuge tube. Immediately add 10 µL of the internal standard (d5-Methyl 2-cyclohexyl-2-phenylacetate, 1 µg/mL in anhydrous acetonitrile).

  • Causality: Adding the IS before any chemical modification ensures it undergoes the exact same matrix suppression and derivatization kinetics as the endogenous analyte. This creates a self-correcting quantitative ratio that validates the integrity of the entire preparation process.

Step 2: Organocatalytic Derivatization

  • Procedure: Add 20 µL of a freshly prepared derivatization cocktail (0.5 M DMEDA and 0.1 M TBD in anhydrous acetonitrile). Vortex for 10 seconds to ensure homogeneity.

  • Causality: Anhydrous conditions prevent competitive base-catalyzed hydrolysis of the ester. The high molar excess of DMEDA drives the reaction equilibrium toward the amide product via Le Chatelier's principle.

Step 3: Incubation

  • Procedure: Incubate the mixture in a thermoshaker at 70°C for 60 minutes at 800 rpm.

  • Causality: Continuous agitation maximizes molecular collision frequency. The 70°C temperature provides sufficient thermal energy to overcome the transamidation activation barrier without inducing thermal degradation of the cyclohexyl ring.

Step 4: Acidic Quenching and Pre-Ionization

  • Procedure: Terminate the reaction by adding 120 µL of Quench Buffer (1% Formic Acid in 50:50 Acetonitrile/Water, v/v). Vortex thoroughly and centrifuge at 14,000 x g for 5 minutes.

  • Causality: This is the most critical stabilization step. The formic acid instantly protonates the TBD catalyst, neutralizing its nucleophilicity and permanently halting the reaction. Simultaneously, it protonates the newly attached DMEDA tag, locking the analyte into its easily ionizable [M+H]+ state prior to LC injection.

Step 5: System Validation and LC-MS/MS Injection

  • Procedure: Transfer the supernatant to an LC vial. Before analyzing the batch, inject a Reagent Blank (Steps 2-4 only) to verify the absence of DMEDA/TBD background interference, followed by a QC Sample to confirm >95% ester-to-amide conversion.

Quantitative Performance and Data Presentation

The direct transamidation strategy yields a profound enhancement in detection capabilities. The table below summarizes the analytical validation parameters, demonstrating a 1000-fold improvement in the Limit of Detection (LOD) compared to the underivatized ester.

Analytical ParameterUnderivatized EsterDMEDA-Derivatized Amide
Precursor Ion [M+H]+ 233.2 m/z303.2 m/z
Primary Quantifier (MRM) 233.2 → 201.1 m/z303.2 → 58.1 m/z
Collision Energy (eV) 1525
Limit of Detection (LOD) 50.0 ng/mL0.05 ng/mL
Linear Dynamic Range 150 - 5000 ng/mL0.15 - 2000 ng/mL
Matrix Effect (Plasma) High Suppression (-45%)Minimal (-8%)
Overall Recovery (IS Adjusted) 65% ± 12%98% ± 3%

Conclusion

By abandoning the traditional two-step saponification approach in favor of TBD-catalyzed direct transamidation, analytical chemists can rapidly functionalize neutral esters like methyl 2-cyclohexyl-2-phenylacetate. The covalent attachment of a tertiary amine tag transforms a poorly ionizing molecule into a highly sensitive MS target, securing robust, trace-level quantification suitable for rigorous pharmacokinetic or synthetic monitoring applications.

References

  • Iron-Catalyzed Carbenoid Insertion into C(sp3)–H Bonds. Thieme Connect.
  • A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions. ResearchGate / Tetrahedron Letters.
  • Identification and quantification of polyethylene terephthalate (PET) polyesters and microplastics by combining mild chemical depolymerization and high-resolution mass spectrometry. ChemRxiv.

Sources

Application

Application Note: Methyl 2-cyclohexyl-2-phenylacetate in Organic Synthesis and Drug Development

Executive Summary & Structural Significance Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a highly versatile ester intermediate utilized extensively in advanced organic methodology research and the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a highly versatile ester intermediate utilized extensively in advanced organic methodology research and the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features a sterically hindered alpha-carbon bonded to both a phenyl ring and a cyclohexyl ring. This specific steric bulk is a privileged pharmacophore in medicinal chemistry, particularly for designing muscarinic receptor antagonists (anticholinergics) such as oxybutynin analogs and pyrrolidine-based antispasmodics[1].

Causality in Synthetic Strategy: Direct C(sp³)-H Insertion

Historically, synthesizing the alpha-cyclohexyl-alpha-phenyl scaffold required multi-step Grignard additions or enolate alkylations using pre-functionalized starting materials (e.g., cyclohexyl halides). These classical routes often suffer from competing elimination reactions and low yields due to severe steric hindrance.

Modern synthetic routes circumvent these issues by employing[2]. By reacting methyl α-diazophenylacetate with unactivated cyclohexane, chemists can achieve direct C–C bond formation with absolute atom economy. While Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) are the traditional catalysts for diazo decomposition[3], recent advancements have introduced non-heme Iron-catalyzed systems[2]. Iron offers a sustainable, low-toxicity, and earth-abundant alternative, which is critical for pharmaceutical manufacturing where heavy metal limits are strictly regulated.

Table 1: Comparison of Catalytic Systems for Diazo Insertion into Cyclohexane
Catalyst SystemLoading (mol%)Temp (°C)Yield (%)AdvantagesDisadvantages
Rh₂(OAc)₄ 1.0 - 2.025 - 40>85%Mild conditions, highly establishedHigh cost, heavy metal toxicity
Fe(ClO₄)₂ / Ligand 12 1.09582%Earth-abundant, low toxicityRequires elevated temperature

Protocol 1: Synthesis via Iron-Catalyzed Carbenoid C(sp³)-H Insertion

Self-Validating System: This protocol utilizes an internal standard approach during optimization and relies on precise inert-atmosphere Schlenk techniques to prevent the premature oxidation of the Fe(II) catalyst to an inactive Fe(III) state[2].

Materials:

  • Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O)

  • Ligand 12 (Nitrogen-based tetradentate ligand)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)

  • Methyl α-diazophenylacetate

  • Cyclohexane (anhydrous, reagent grade)

  • Chloroform (CHCl₃, anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, introduce Fe(ClO₄)₂·xH₂O (1.0 mg, 0.003 mmol, 1 mol%), Ligand 12 (1.0 mg, 0.0036 mmol, 1.2 mol%), and NaBArF (3.4 mg, 0.0036 mmol, 1.2 mol%) into an oven-dried Schlenk tube.

    • Causality: NaBArF is crucial here; it abstracts the coordinating counter-ions to generate a highly electrophilic, coordinatively unsaturated cationic iron center capable of rapidly decomposing the diazo compound.

  • Complexation: Inject anhydrous CHCl₃ (1 mL) into the Schlenk tube. Stir the solution at 25 °C under an argon atmosphere for 4 hours to ensure complete formation of the active Fe-ligand complex.

  • Substrate Addition: Successively introduce Cyclohexane (3 mL) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol).

    • Causality: Using a large excess of cyclohexane (acting as both reactant and solvent) maximizes the probability of the highly reactive iron-carbene intermediate inserting into the target C–H bond rather than undergoing unwanted carbene dimerization.

  • Reaction Execution: Transfer the sealed Schlenk tube to an oil bath and stir at 95 °C for 36 hours.

  • Work-up and Purification: Cool the mixture to room temperature and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a petroleum ether/ethyl acetate (30:1 v/v) gradient.

  • Validation: The target compound, methyl 2-cyclohexyl-2-phenylacetate, is isolated as a colorless oil (Yield: 57.2 mg, 82%)[2]. Validation is confirmed via NMR spectroscopy (see Table 2).

Table 2: Quantitative NMR Validation Data for Methyl 2-cyclohexyl-2-phenylacetate[3]
NucleusShift (δ, ppm)Multiplicity & CouplingIntegrationAssignment / Notes
¹H 7.39–7.20m5HAromatic protons
¹H 3.64s3HMethoxy (-OCH₃)
¹H 3.22d (J = 10.7 Hz)1HAlpha-CH (Diagnostic peak)
¹H 2.08–1.94m1HCyclohexyl methine
¹H 1.83–0.68m10HCyclohexyl methylenes
¹³C 174.4--Carbonyl (C=O)
¹³C 58.8--Alpha-carbon
¹³C 51.7--Methoxy carbon

Downstream Application: Muscarinic Receptor Antagonists

Once synthesized, Methyl 2-cyclohexyl-2-phenylacetate serves as a core building block. The bulky lipophilic groups are essential for anchoring the drug into the hydrophobic pocket of M1/M3 muscarinic receptors, effectively locking the receptor in an inactive conformation.

To convert this ester into an API (such as the[1]), the ester is typically hydrolyzed to the corresponding free acid, followed by amidation with a basic amine. Alternatively, an alpha-hydroxylation is performed to yield the exact oxybutynin precursor scaffold[4].

G A Cyclohexane + Methyl phenyldiazoacetate B C(sp3)-H Insertion (Fe or Rh Catalyst) A->B C Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) B->C D Alpha-Hydroxylation C->D Oxidation F Ester Hydrolysis & Amidation C->F Direct Derivatization E Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate D->E E->F G Muscarinic Receptor Antagonists F->G

Fig 1. Synthetic workflow from C-H insertion to muscarinic receptor antagonist development.

Protocol 2: Hydrolysis and Amidation to Muscarinic Antagonist Precursors

Self-Validating System: Reaction progress is validated via TLC (loss of the high-Rf ester spot) and pH monitoring during the workup to ensure complete isolation of the free acid before coupling.

Materials:

  • Methyl 2-cyclohexyl-2-phenylacetate

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • THF / Methanol / Water (2:1:1 v/v/v)

  • 1-Benzylpyrrolidin-3-amine

  • EDC·HCl and HOBt

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Ester Hydrolysis: Dissolve Methyl 2-cyclohexyl-2-phenylacetate (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq).

    • Causality: The mixed solvent system ensures the solubility of the highly lipophilic ester (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile to attack the carbonyl.

  • Acid Isolation: Stir the mixture at 60 °C for 12 hours. Once complete (confirmed by TLC), evaporate the organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2, and extract with Ethyl Acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield 2-cyclohexyl-2-phenylacetic acid.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous Dichloromethane (DCM). Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes at room temperature.

    • Causality: HOBt is added to form a reactive but stable intermediate ester. This accelerates the reaction and prevents the racemization of the alpha-chiral center (if starting from an enantiopure precursor).

  • Amine Addition: Add 1-benzylpyrrolidin-3-amine (1.2 eq) and DIPEA (2.0 eq). Stir for 18 hours at room temperature.

  • Purification: Wash the reaction mixture with saturated NaHCO₃, brine, and dry over MgSO₄. Purify via flash chromatography (DCM/MeOH gradient) to yield the target pyrrolidine-based muscarinic antagonist[1].

References

  • Iron-Catalyzed Carbenoid Insertion into C(sp³)–H Bonds Source: Advanced Synthesis & Catalysis URL:[Link]

  • Pyrrolidine derivatives as muscarinic receptor antagonists (WO2006018708A2)

Sources

Method

Application Note: Methyl 2-cyclohexyl-2-phenylacetate in the Synthesis and Development of Bioactive Molecules

Executive Summary Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly versatile, sterically hindered ester that serves as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly versatile, sterically hindered ester that serves as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, it is the primary precursor for Drofenine (Hexahydroadiphenine), a potent antimuscarinic antispasmodic agent[1]. Beyond its classical use in smooth muscle relaxants, recent pharmacological profiling has identified Drofenine as a highly selective agonist for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel[2], expanding the utility of its precursor into the development of novel dermatological and sensory probes.

This application note provides a comprehensive, self-validating methodology for the synthesis of Drofenine Hydrochloride from Methyl 2-cyclohexyl-2-phenylacetate, detailing the mechanistic causality behind each experimental choice.

Chemical Profiling of the Intermediate

Methyl 2-cyclohexyl-2-phenylacetate features an α-carbon that is highly sterically encumbered by both a phenyl ring and a bulky cyclohexyl group. This steric hindrance dictates its reactivity, making direct nucleophilic acyl substitution (such as direct transesterification) kinetically sluggish.

Table 1: Physicochemical & Analytical Properties of Methyl 2-cyclohexyl-2-phenylacetate

PropertyValue
CAS Number 13027-73-1[3]
Molecular Formula C₁₅H₂₀O₂
Molecular Weight 232.32 g/mol [3]
Purity Standard ≥ 98% (Pharmaceutical Grade)[3]
Key ¹H NMR Signal (CDCl₃) δ 3.64 ppm (s, 3H, -OCH₃)[4]

Mechanistic Rationale & Synthetic Strategy

While direct transesterification of Methyl 2-cyclohexyl-2-phenylacetate with 2-(diethylamino)ethanol is theoretically possible using titanium tetraisopropoxide or sodium methoxide, it frequently results in incomplete conversion. The similar boiling points of the unreacted amino alcohol and the target ester make downstream purification exceptionally difficult.

To ensure API-grade purity, a two-step hydrolysis-esterification route is strictly preferred.

  • Saponification: Converts the methyl ester into 2-cyclohexyl-2-phenylacetic acid. This allows the intermediate to be purified flawlessly via simple acid-base liquid-liquid extraction.

  • Acyl Chloride Formation & Coupling: The purified acid is activated to an acyl chloride, which rapidly and quantitatively couples with 2-(diethylamino)ethanol.

G N1 Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) N2 Saponification (NaOH, EtOH/H2O, Reflux) N1->N2 N3 2-Cyclohexyl-2-phenylacetic Acid (Intermediate) N2->N3 N4 Acyl Chloride Formation (SOCl2, DMF cat., DCM) N3->N4 N5 2-Cyclohexyl-2-phenylacetyl Chloride N4->N5 N6 Esterification (2-(Diethylamino)ethanol, Et3N) N5->N6 N7 Drofenine Free Base N6->N7 N8 Salt Formation (HCl in Ether) N7->N8 N9 Drofenine Hydrochloride (API, CAS: 548-66-3) N8->N9

Synthetic workflow from Methyl 2-cyclohexyl-2-phenylacetate to Drofenine Hydrochloride.

Experimental Protocol: Synthesis of Drofenine Hydrochloride

Step 1: Saponification to 2-Cyclohexyl-2-phenylacetic Acid
  • Methodology: Dissolve 10.0 g of Methyl 2-cyclohexyl-2-phenylacetate in 50 mL of ethanol. Add 25 mL of a 2M aqueous NaOH solution. Reflux the mixture under continuous stirring for 4 hours. Evaporate the ethanol under reduced pressure, dilute the aqueous layer with water, and wash with diethyl ether to remove unreacted starting material. Acidify the aqueous layer with 3M HCl to pH 2, and extract the precipitated carboxylic acid with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: The initial ether wash of the basic aqueous layer is critical; it selectively removes non-polar impurities and unreacted ester, guaranteeing that the subsequently precipitated acid is highly pure.

  • Self-Validating Check: Perform ¹H NMR (CDCl₃) on the isolated white solid. The complete disappearance of the sharp methoxy singlet at δ 3.64 ppm[4] confirms 100% conversion.

Step 2: Activation via Acyl Chloride
  • Methodology: Dissolve the purified 2-cyclohexyl-2-phenylacetic acid in 40 mL of anhydrous dichloromethane (DCM). Add 2 drops of anhydrous N,N-dimethylformamide (DMF), followed by the dropwise addition of 1.5 equivalents of thionyl chloride (SOCl₂) at 0 °C. Warm to room temperature and stir for 3 hours.

  • Causality: The catalytic DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the conversion of the sterically hindered carboxylic acid into the acyl chloride.

  • Self-Validating Check: The reaction is visibly complete when the evolution of HCl and SO₂ gases completely ceases.

Step 3: Esterification and API Salt Formation
  • Methodology: Concentrate the acyl chloride under reduced pressure to remove excess SOCl₂. Redissolve in 30 mL of anhydrous DCM. At 0 °C, slowly add a mixture of 1.1 equivalents of 2-(diethylamino)ethanol and 1.5 equivalents of triethylamine (Et₃N) dissolved in DCM. Stir for 2 hours at room temperature. Quench with saturated NaHCO₃, separate the organic layer, dry, and concentrate to yield Drofenine free base. Dissolve the free base in anhydrous diethyl ether and bubble dry HCl gas (or add 2M HCl in ether) until precipitation is complete. Filter and dry the white crystals.

  • Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the nucleophilic 2-(diethylamino)ethanol. Converting the free base into the hydrochloride salt drastically enhances its aqueous solubility and stability, which is mandatory for pharmacological formulation.

  • Self-Validating Check: The final product precipitates as a distinct white crystalline solid. HPLC analysis should demonstrate a single peak with >99% purity.

Pharmacological Profile of the Synthesized API

Drofenine synthesized via this route is a multifaceted bioactive molecule. Originally developed as an antispasmodic agent targeting smooth muscle relaxation via M1 muscarinic receptor antagonism[5], it has recently been identified as a highly selective agonist for the TRPV3 ion channel[2].

Table 2: Pharmacological Profile of Drofenine Hydrochloride

Biological TargetPharmacological ActionQuantitative Metric
TRPV3 Ion Channel Selective AgonistEC₅₀ = 205 µM[5]
M1 Muscarinic Receptor Competitive AntagonistpA₂ = 8.15[5]
Butyrylcholinesterase (BChE) Enzyme InhibitorKᵢ = 3 µM[5]

Unlike the well-known TRPV3 agonist 2-APB, Drofenine exhibits far greater selectivity, showing no off-target activation of TRPA1, TRPV1, TRPV2, or TRPV4[2]. This makes it an invaluable chemical probe for elucidating TRPV3 functions in complex dermatological systems.

G Drof Drofenine Hydrochloride (Synthesized API) TRPV3 TRPV3 Ion Channel (Agonist Action) Drof->TRPV3 Activates M1 M1 Muscarinic Receptor (Antagonist Action) Drof->M1 Inhibits BChE Butyrylcholinesterase (Enzyme Inhibition) Drof->BChE Inhibits Ca Calcium Influx (Keratinocytes) TRPV3->Ca ACh Blockade of ACh Signaling (Smooth Muscle) M1->ACh Effect1 TRPV3 Modulation (Dermatological Probe) Ca->Effect1 Effect2 Antispasmodic Effect (Smooth Muscle Relaxation) ACh->Effect2

Pharmacological pathways of Drofenine highlighting TRPV3 agonism and M1 receptor antagonism.

References

  • [4] Thieme Chemistry. "Iron-Catalyzed Carbenoid Insertion into C(sp3)–H Bonds." Thieme-Connect. URL:

  • [3] MilliporeSigma. "Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1." Sigma-Aldrich. URL:

  • [1] Wikipedia Contributors. "Drofenine." Wikipedia, The Free Encyclopedia. URL:

  • CymitQuimica. "CAS 548-66-3: Drofenine hydrochloride." CymitQuimica. URL:

  • [2] Deering-Rice, C.E., et al. "Drofenine: a 2-APB analog with improved selectivity for human TRPV3." PMC - National Institutes of Health. URL:

  • [5] Cayman Chemical. "Drofenine (hydrochloride) (Hexahydroadiphenine, NSC 42559, CAS Number: 548-66-3)." Cayman Chemical. URL:

Sources

Application

Application Notes and Protocols for Pharmacokinetic Studies of Compounds Containing the "Methyl 2-cyclohexyl-2-phenylacetate" Moiety

Introduction: The Significance of the Cyclohexyl-Phenylacetate Scaffold The methyl 2-cyclohexyl-2-phenylacetate moiety represents a core structural scaffold in medicinal chemistry, characterized by a bulky, lipophilic cy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclohexyl-Phenylacetate Scaffold

The methyl 2-cyclohexyl-2-phenylacetate moiety represents a core structural scaffold in medicinal chemistry, characterized by a bulky, lipophilic cyclohexyl group and an aromatic phenyl ring attached to a central acetyl ester. This arrangement confers a unique combination of steric and electronic properties that can be pivotal for molecular recognition by biological targets. A notable example of a closely related structure is Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a key intermediate in the synthesis of Oxybutynin, an anticholinergic medication used to treat overactive bladder.[1] The pharmacokinetic (PK) profile of any new chemical entity (NCE) containing this scaffold is a critical determinant of its therapeutic potential, governing its absorption, distribution, metabolism, and excretion (ADME).[2][3][4]

This guide provides a comprehensive framework of application notes and detailed protocols for researchers, scientists, and drug development professionals engaged in the preclinical pharmacokinetic characterization of novel compounds featuring the methyl 2-cyclohexyl-2-phenylacetate core. The methodologies described herein are designed to build a robust ADME profile, identify potential liabilities early in the drug discovery pipeline, and provide the foundational data necessary for advancing promising candidates.[2][5]

Strategic Overview of a Preclinical PK Program

A successful preclinical pharmacokinetic program is not merely a sequence of assays but a strategic, iterative process of inquiry. The goal is to understand how a compound's structure influences its journey through a biological system. For derivatives of methyl 2-cyclohexyl-2-phenylacetate, the inherent lipophilicity and ester functionality are immediate flags for specific lines of investigation.

Expertise & Experience Insight: The presence of a cyclohexyl and phenyl group suggests high lipophilicity, which can lead to good membrane permeability but also potential issues like high plasma protein binding, extensive tissue distribution, and metabolism by cytochrome P450 (CYP) enzymes. The methyl ester is a "soft spot" susceptible to hydrolysis by esterase enzymes in the plasma and liver. Our experimental strategy must therefore be designed to quantify these anticipated behaviors from the outset.

The following diagram outlines a logical workflow for characterizing these compounds, starting with fundamental in vitro assays and progressing to a first-in-animal in vivo study.

PK_Workflow cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Decision & Optimization Bioanalytical_Dev Bioanalytical Method Development (LC-MS/MS) MetStab Metabolic Stability (Liver Microsomes) Bioanalytical_Dev->MetStab Sample_Analysis Bioanalysis of Plasma Samples Bioanalytical_Dev->Sample_Analysis Sol_Perm Aqueous Solubility & Permeability (e.g., PAMPA) Formulation Formulation Development Sol_Perm->Formulation PPB Plasma Protein Binding (Equilibrium Dialysis) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) PPB->IVIVE MetStab->IVIVE CYP_Inhibit CYP450 Inhibition Screen Lead_Opt Lead Optimization CYP_Inhibit->Lead_Opt Rodent_PK Rodent PK Study (PO & IV Dosing) Formulation->Rodent_PK Rodent_PK->Sample_Analysis NCA PK Data Analysis (NCA) Sample_Analysis->NCA NCA->IVIVE IVIVE->Lead_Opt

Caption: Preclinical PK workflow for novel compounds.

Part 1: Bioanalytical Method Development - The Cornerstone of PK Studies

Trustworthiness: Accurate and reliable pharmacokinetic data is wholly dependent on a validated bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.[6][7] All methods must be developed and validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[8][9][10]

Expertise & Experience Insight: For the methyl 2-cyclohexyl-2-phenylacetate scaffold, the primary analytical challenge is often achieving sufficient sensitivity while mitigating matrix effects from plasma lipids and proteins. The lipophilic nature of these compounds can lead to non-specific binding to labware and poor solubility in aqueous injection solvents. A robust method development process will proactively address these issues.

Protocol 1: LC-MS/MS Method Development and Validation

1. Objective: To develop and validate a sensitive, selective, and robust method for quantifying the target analyte in rodent plasma.

2. Materials:

  • Test compound and a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
  • Control rodent plasma (e.g., K2-EDTA Sprague-Dawley rat plasma).
  • HPLC-grade or MS-grade solvents (acetonitrile, methanol, water, formic acid).
  • Protein precipitation plates or tubes.
  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[7][11]

3. Method Development Workflow:

  • Analyte and IS Tuning: Infuse a standard solution of the analyte and IS into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion pairs, collision energy, cone voltage).
  • Chromatography: Develop a reverse-phase HPLC or UHPLC method. Start with a C18 column and a simple water/acetonitrile gradient containing 0.1% formic acid. The goal is to achieve a sharp, symmetrical peak with a retention time that avoids the initial solvent front where matrix effects are often most severe.
  • Sample Preparation: Evaluate protein precipitation as the initial extraction method due to its simplicity. Test acetonitrile and methanol as precipitation solvents. Acetonitrile is often preferred as it typically yields cleaner extracts.
  • Matrix Effect Evaluation: Compare the analyte response in post-extraction spiked plasma samples to the response in a pure solvent standard to assess ion suppression or enhancement.[12]
  • Optimization: If significant matrix effects, low recovery, or poor sensitivity are observed, consider more advanced sample preparation like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

4. Validation Parameters (as per FDA/ICH M10 Guidance): [9][10]

  • Selectivity & Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the analyte or IS peaks.
  • Calibration Curve: Establish the concentration range of the assay. A typical curve might span from 1 to 1000 ng/mL. The curve should be fitted with a linear regression model (1/x² weighted) and have a correlation coefficient (r²) > 0.99.
  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (LLOQ, LQC, MQC, HQC) in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (coefficient of variation, %CV) should not exceed 15% (20% at LLOQ).
  • Recovery: Assess the efficiency of the extraction process.
  • Stability: Evaluate the stability of the analyte in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Validation Parameter Acceptance Criteria Purpose
Selectivity No significant interfering peaks at the retention times of analyte and IS.Ensures the method measures only the intended analyte.
Calibration Curve (r²) ≥ 0.99Demonstrates a reliable relationship between concentration and response.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Confirms the measured value is close to the true value.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Ensures the method is reproducible.
Analyte Stability Analyte concentration within ±15% of initial concentration.Confirms the analyte does not degrade during sample handling and storage.

Part 2: In Vitro ADME Characterization

In vitro ADME assays are rapid, cost-effective methods to predict a compound's pharmacokinetic properties before committing to animal studies.[3][4][5] They help identify potential liabilities and guide chemical optimization.

Protocol 2: Metabolic Stability in Liver Microsomes

1. Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint).[11]

Expertise & Experience Insight: The cyclohexyl and phenyl rings are prime sites for oxidative metabolism by CYP450 enzymes, while the methyl ester is susceptible to hydrolysis. This assay is crucial for identifying compounds that are too rapidly metabolized to be effective oral drugs.

2. Materials:

  • Pooled liver microsomes (human and rat).
  • NADPH regenerating system (cofactor for CYP enzymes).[13]
  • Phosphate buffer (pH 7.4).
  • Test compound and positive control compounds (e.g., a high-turnover and a low-turnover compound).
  • Ice-cold acetonitrile with internal standard to terminate the reaction.

3. Procedure: [11]

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
  • Add the test compound (final concentration typically 1 µM).
  • Pre-incubate the mixture at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile with IS to stop the reaction.
  • Centrifuge the samples to pellet the precipitated protein.
  • Analyze the supernatant using the validated LC-MS/MS method to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining compound versus time.
  • The slope of the linear regression line gives the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
  • t½ = 0.693 / k
  • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
Parameter Formula Interpretation
Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized. A short t½ indicates high metabolic instability.
Intrinsic Clearance (CLint) (Vmax/Km) or (k / [protein])The inherent ability of the liver enzymes to metabolize a drug. High CLint suggests rapid first-pass metabolism.
Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

1. Objective: To determine the fraction of the compound that is bound to plasma proteins. Only the unbound (free) drug is generally considered pharmacologically active and available for metabolism and excretion.

Expertise & Experience Insight: Highly lipophilic compounds like those with the methyl 2-cyclohexyl-2-phenylacetate moiety often exhibit high plasma protein binding (>99%). While not necessarily a deal-breaker, very high binding can limit efficacy and complicate PK/PD relationships. Equilibrium dialysis is the gold standard method as it minimizes non-specific binding issues that can affect other techniques like ultrafiltration.[14][15]

2. Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (8 kDa MWCO).[16]
  • Control plasma (human and rat).
  • Phosphate buffered saline (PBS), pH 7.4.
  • Test compound.

3. Procedure: [16]

  • Spike the test compound into plasma at one or more concentrations (e.g., 1 µM).
  • Add the spiked plasma to the sample chamber of the RED device insert.
  • Add an equal volume of PBS to the buffer chamber.
  • Assemble the device and incubate on a shaking platform at 37°C for 4-6 hours to reach equilibrium.
  • After incubation, collect samples from both the plasma and buffer chambers.
  • To ensure accurate measurement, matrix-match the samples. Combine an aliquot of the buffer sample with an equal volume of blank plasma, and combine an aliquot of the plasma sample with an equal volume of PBS.
  • Analyze the concentrations in both matched samples using the validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the fraction unbound (fu) using the following formula:
  • fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
  • Percent bound is calculated as (1 - fu) * 100 .
Protocol 4: Cytochrome P450 (CYP) Inhibition Screening

1. Objective: To assess the potential of the compound to inhibit major human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[17] CYP inhibition is a primary cause of drug-drug interactions (DDIs).[18][19]

2. Materials:

  • Recombinant human CYP enzymes or human liver microsomes.
  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).
  • NADPH regenerating system.
  • Test compound and known inhibitor positive controls.

3. Procedure:

  • This assay is typically performed in a 96-well plate format.
  • Incubate the CYP enzyme source with the test compound (at multiple concentrations, e.g., 0.1 to 30 µM) at 37°C.
  • Add the specific probe substrate and NADPH to initiate the reaction.
  • Incubate for a short period (e.g., 10-15 minutes).
  • Terminate the reaction with a stop solution (e.g., acetonitrile).
  • Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS or a fluorescent plate reader.[17]

4. Data Analysis:

  • Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control.
  • Plot percent inhibition versus the logarithm of the test compound concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).

"Compound_A" [label="Compound A\n(Test Drug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CYP3A4" [label="CYP3A4 Enzyme", shape=ellipse, style=filled, fillcolor="#FBBC05"]; "Compound_B" [label="Compound B\n(Co-administered Drug)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Metabolite_B" [label="Inactive Metabolite"];

"Compound_A" -> "CYP3A4" [label="Inhibits"]; "Compound_B" -> "CYP3A4" [label="Metabolized by"]; "CYP3A4" -> "Metabolite_B" [label="Converts to"];

{rank=same; "Compound_A"; "Compound_B"} {rank=same; "CYP3A4"} {rank=same; "Metabolite_B"}

// Invisible edge for layout"Compound_B" -> "Metabolite_B" [style=invis]; }

Caption: Mechanism of CYP-mediated drug-drug interaction.

Part 3: In Vivo Rodent Pharmacokinetic Study

The definitive test of a compound's ADME properties comes from an in vivo study. A cassette-dosing approach can be used for initial screening, but a discrete study is necessary for lead candidates.[20] A study in rats is a common starting point.[21]

Protocol 5: Single-Dose Pharmacokinetic Study in Rats

1. Objective: To determine the key pharmacokinetic parameters of the compound following intravenous (IV) and oral (PO) administration in rats.

2. Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).
  • Group 1 (IV): Administer the compound as a bolus injection via the tail vein. A typical dose is 1-2 mg/kg.
  • Group 2 (PO): Administer the compound by oral gavage.[22][23][24] The dose is typically higher, e.g., 5-10 mg/kg, to account for incomplete absorption.
  • Formulation: The IV dose should be in a solubilizing vehicle (e.g., saline with 5% DMSO and 10% Solutol). The PO dose can be in a simple aqueous suspension (e.g., 0.5% methylcellulose).
  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at pre-dose and multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma at -80°C until bioanalysis.

3. Bioanalysis and PK Data Analysis:

  • Analyze the plasma samples using the validated LC-MS/MS method.
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.[25][26][27][28][29]

4. Key PK Parameters to Determine:

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time at which Cmax is observed.Time to peak absorption.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point.A measure of total drug exposure over time.
AUC(0-inf) Area under the curve extrapolated to infinity.Total drug exposure after a single dose.
CL Clearance (IV group).The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vdss Volume of distribution at steady state (IV group).An apparent volume into which the drug distributes. High Vdss suggests extensive tissue distribution.
Terminal half-life.The time required for the plasma concentration to decrease by half during the elimination phase.
F% Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Expertise & Experience Insight: For compounds containing the methyl 2-cyclohexyl-2-phenylacetate moiety, pay close attention to the oral bioavailability (F%). The combination of high lipophilicity (potentially poor aqueous solubility) and susceptibility to first-pass metabolism (by both CYP enzymes and esterases) can significantly limit F%. An F% below 10% may necessitate medicinal chemistry efforts to improve metabolic stability or solubility. A very high clearance (approaching liver blood flow) and a short half-life would corroborate in vitro findings of high metabolic turnover.

Conclusion: Synthesizing a Complete PK Profile

By systematically executing these protocols, researchers can build a comprehensive pharmacokinetic profile for any novel compound containing the methyl 2-cyclohexyl-2-phenylacetate moiety. The integration of in vitro and in vivo data allows for the construction of an early in vitro-in vivo correlation (IVIVC), which is invaluable for predicting human pharmacokinetics and guiding the lead optimization process.[2] This structured, hypothesis-driven approach ensures that decisions to advance, modify, or terminate a compound are based on a solid foundation of scientific data, ultimately increasing the efficiency and success rate of the drug discovery program.

References

  • Microsomal Stability Assay Protocol - AxisPharm. [Link]

  • FDA issues final guidance on bioanalytical method validation. [Link]

  • In Vitro ADME - Selvita. [Link]

  • Protein Binding Assays | BioAgilytix. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - Institutional Animal Care and Use Committee. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis - Datapharm Australia. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. [Link]

  • Mouse Oral Gavage Administration Necessary Supplies Technique. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability - Federal Register. [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis - Certara. [Link]

  • Plasma Protein Binding Assay - Creative Bioarray. [Link]

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • SOP: Oral Gavage in the Rat - Virginia Tech. [Link]

  • TECH 09b -Oral Gavage in Adult Rats - UBC Animal Care Services. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed. [Link]

  • Noncompartmental Analysis - MATLAB & Simulink - MathWorks. [Link]

  • NON-COMPARTMENTAL ANALYSIS (NCA) - PhInc. Modeling. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species - Nuvisan. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. [Link]

  • Small and Large Molecule LC-MS - IQVIA Laboratories. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK - Aurigene Pharmaceutical Services. [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Pharmacokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate Monohydrochloride Monohydrate. 1st Communication: Absorption, Distribution and Excretion After Single Administration of 14C-labeled Compound to Rats and Dogs - PubMed. [Link]

  • Pharmacokinetics of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate. 3rd communication: plasma concentrations of the unchanged drug and its deethylated metabolite in rats, dogs and monkeys - PubMed. [Link]

  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. [Link]

Sources

Method

Application Note: Methyl 2-cyclohexyl-2-phenylacetate in the Development of Novel Antimuscarinic and TRPV3-Targeted Therapeutics

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Rationale & Therapeutic Context The exploration of sp³-rich che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Rationale & Therapeutic Context

The exploration of sp³-rich chemical space—often referred to as "escaping flatland"—is a cornerstone of modern drug discovery. Within this paradigm, Methyl 2-cyclohexyl-2-phenylacetate (MCPA, CAS 13027-73-1) has emerged as a highly modular and privileged scaffold.

MCPA serves as the direct methyl ester precursor to 1, a potent dual-action therapeutic[1]. Drofenine and its derivatives operate via two distinct pharmacological pathways:

  • Muscarinic Receptor Antagonism: Competitive inhibition of acetylcholine, providing targeted relief for gastrointestinal and urogenital smooth muscle spasms[2].

  • TRPV3 Channel Modulation: Recent profiling identifies the Drofenine scaffold as a selective analog of 2-APB for human TRPV3 channels, opening novel therapeutic avenues for nociception and pruritus treatment[2].

By utilizing MCPA as a foundational building block, researchers can rapidly generate diverse libraries of Drofenine analogs. Modern late-stage functionalization techniques, specifically transition-metal-catalyzed carbenoid insertion into unactivated C(sp³)–H bonds, have revolutionized the accessibility of this scaffold, bypassing the poor atom economy of traditional Grignard-based syntheses[3].

Experimental Workflows & Protocols

Protocol A: High-Turnover Synthesis of MCPA via Iron-Catalyzed C(sp³)–H Insertion

This protocol outlines the direct functionalization of cyclohexane using an iron-carbenoid intermediate.

Causality & Expert Insight: The selection of an iron(II) catalyst over traditional dirhodium systems is driven by both environmental sustainability and specific electronic tuning. While4 is excellent for alkene cyclopropanation[4], unactivated C(sp³)–H bonds require a highly electrophilic carbenoid. We utilize Fe(ClO₄)₂ paired with NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). The bulky, non-coordinating BArF⁻ counterion prevents product inhibition and stabilizes the highly reactive cationic iron species[3]. Furthermore, cyclohexane is used in large excess to kinetically favor intermolecular insertion over competing carbene dimerization.

Step-by-Step Methodology:

  • Catalyst Activation: Inside an argon-filled glovebox (to prevent oxidation of Fe²⁺), add powdered Fe(ClO₄)₂·xH₂O (1.0 mg, 1 mol%), nitrogen-based ligand (1.2 mol%), and NaBArF (3.4 mg, 1.2 mol%) into an oven-dried Schlenk tube[3].

  • Solvation: Inject 1 mL of anhydrous CHCl₃. Stir at 25 °C under argon for 4 hours to ensure the complete formation of the active catalytic complex[3].

  • Substrate Addition: Successively inject cyclohexane (3 mL, large excess) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol)[3].

  • C-H Insertion: Transfer the sealed tube to a pre-heated oil bath at 95 °C. Stir vigorously for 36 hours to overcome the activation energy barrier of the C-H bond[3].

  • Purification: Cool to room temperature, concentrate in vacuo, and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate 30:1 v/v)[3].

In-Process Quality Control (IPQC) & Self-Validation: This protocol is self-validating via ¹H NMR (CDCl₃). Successful synthesis is confirmed by the appearance of a distinct methyl ester singlet at δ 3.64 (s, 3H) and the critical α-proton doublet at δ 3.22 (d, J = 10.7 Hz, 1H) [3]. Complete consumption of the precursor is verified by the disappearance of the diazo IR stretch at ~2100 cm⁻¹.

Protocol B: Downstream Functionalization to Drofenine Analogs

To synthesize active therapeutics, the methyl ester of MCPA must be converted to a dialkylaminoethyl ester.

Causality & Expert Insight: MCPA possesses a sterically hindered, highly substituted α-carbon with a single enolizable α-proton. Traditional basic transesterification (e.g., using NaOMe) risks epimerization or retro-aldol side reactions. Therefore, a mild Lewis-acid mediated transesterification using Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed to activate the carbonyl without compromising structural integrity.

Step-by-Step Methodology:

  • Dissolve MCPA (1.0 eq) in anhydrous toluene.

  • Add the desired aminoalcohol, such as 2-(diethylamino)ethanol (1.5 eq), followed by a catalytic amount of Ti(O-iPr)₄ (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to continuously remove liberated methanol, driving the equilibrium forward.

  • Quench with water, filter through Celite, extract the organic layer, and precipitate the final drug candidate as a hydrochloride salt using ethereal HCl[1].

In-Process Quality Control (IPQC) & Self-Validation: Transesterification is validated by the complete disappearance of the δ 3.64 (s, 3H) methyl singlet in the ¹H NMR spectrum, replaced by downfield multiplets corresponding to the -OCH₂- protons of the newly appended aminoethyl chain.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the performance metrics of transition-metal catalysts used in the functionalization of cyclohexane to yield MCPA-based scaffolds.

Catalyst SystemSubstrateLoading (mol%)Yield (%)Turnover Number (TON)Environmental Impact
Fe(ClO₄)₂ / NaBArF Cyclohexane1.082.0Up to 690Low (Earth-abundant)
Rh₂(OAc)₄ Cyclohexane1.065 - 75~100High (Precious metal)
Dirhodium Chiral Catalysts Cyclohexane0.001 - 1.0Up to 95.0VariableHigh (Precious metal)

Data synthesized from benchmark C-H insertion studies[3][4].

Workflow Visualization

Workflow N1 Precursors: Methyl α-diazophenylacetate + Cyclohexane N2 Fe-Catalyzed C(sp³)-H Insertion (Fe(ClO₄)₂ / NaBArF) N1->N2 N3 Intermediate: Methyl 2-cyclohexyl-2-phenylacetate N2->N3 N4 Lewis Acid Transesterification (Ti(O-iPr)₄) N3->N4 N5 Therapeutic Candidate: Drofenine & Analogs N4->N5 N6 Muscarinic Receptor Antagonism N5->N6 N7 TRPV3 Channel Modulation N5->N7 N8 Clinical Outcome: Smooth Muscle Relaxation N6->N8 N7->N8

Workflow from MCPA synthesis to therapeutic target modulation.

References

  • Iron-Catalyzed Carbenoid Insertion into C(sp³)
  • Drofenine - Mechanisms and TRPV3 Selectivity Wikipedia / Pharmacology Research & Perspectives URL
  • Drofenine hydrochloride | CAS# 548-66-3 MedKoo Biosciences URL
  • Rhodium triphenyl acetate - C-H Insertion Methodologies Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Grignard Reaction Conditions for Methyl 2-cyclohexyl-2-phenylacetate Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of Methyl 2-cyclohexyl-2-phenylacetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of Methyl 2-cyclohexyl-2-phenylacetate .

Overview: The Chemoselectivity Challenge

Synthesizing Methyl 2-cyclohexyl-2-phenylacetate using traditional Grignard conditions presents a classic chemoselectivity problem. If you attempt a standard nucleophilic substitution by reacting cyclohexylmagnesium bromide directly with methyl 2-bromo-2-phenylacetate, the highly nucleophilic Grignard reagent will preferentially attack the ester carbonyl. This results in double addition and the formation of an undesired tertiary alcohol, rather than the target C–C cross-coupled product.

To bypass this thermodynamic sink, we must alter the reaction pathway from a direct nucleophilic attack to a transition-metal-catalyzed cross-coupling. By employing an Iron-Catalyzed Cross-Coupling strategy [1], we can rapidly couple the secondary alkyl Grignard reagent with the


-bromo ester at low temperatures, completely preserving the ester moiety.

Mechanistic Pathway & Workflow

The success of this synthesis relies on the generation of a highly reactive, low-valent iron species. This catalyst intercepts the


-bromo ester via oxidative addition much faster than the Grignard reagent can attack the ester carbonyl.

Fe_Catalysis Precat Fe(acac)₃ Precatalyst ActiveFe Low-Valent Fe(I) Species [Active Catalyst] Precat->ActiveFe Reduction by Grignard OxAdd Oxidative Addition + Methyl 2-bromo-2-phenylacetate ActiveFe->OxAdd Initiation SideRxn Direct Carbonyl Addition [Undesired Pathway] ActiveFe->SideRxn High Temp / No Fe Transmet Transmetalation + Cyclohexyl-MgBr OxAdd->Transmet Fe(III) Intermediate RedElim Reductive Elimination Transmet->RedElim Alkyl-Fe(III) Complex RedElim->ActiveFe Catalyst Regeneration Target Methyl 2-cyclohexyl-2-phenylacetate [Target Product] RedElim->Target C-C Coupling

Iron-catalyzed cross-coupling mechanism for Methyl 2-cyclohexyl-2-phenylacetate synthesis.

Validated Experimental Protocol

This protocol is engineered as a self-validating system . Visual cues and in-process checks are embedded to ensure causality and real-time verification of the catalytic cycle.

Reagents Required
  • Electrophile: Methyl 2-bromo-2-phenylacetate (1.0 equiv, 10 mmol)

  • Nucleophile: Cyclohexylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Catalyst: Fe(acac)₃ (5 mol%)

  • Solvents: Anhydrous THF and N-methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology
  • Catalyst Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve Fe(acac)₃ (5 mol%) in a mixture of anhydrous THF (20 mL) and NMP (2 mL).

    • Causality: NMP is a strongly coordinating, dipolar aprotic solvent. It stabilizes the highly reactive low-valent iron clusters, preventing them from aggregating into catalytically dead iron nanoparticles [2].

    • Validation: The solution should appear clear and red/orange .

  • Substrate Addition: Add methyl 2-bromo-2-phenylacetate (10 mmol) to the flask. Cool the reaction mixture to exactly -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Maintaining -20 °C strictly suppresses the background uncatalyzed nucleophilic attack of the Grignard reagent on the ester carbonyl.

  • Grignard Addition (Critical Step): Load the cyclohexylmagnesium bromide (12 mL, 1.0 M in THF) into a gas-tight syringe. Using a syringe pump, add the Grignard reagent dropwise over 45 minutes .

    • Causality: Slow addition keeps the steady-state concentration of the Grignard reagent low, favoring the catalytic transmetalation cycle over homocoupling and ester attack [1].

    • Validation: Upon the first few drops of Grignard reagent, the solution will instantly flash from red/orange to dark brown/black . This color change is your real-time confirmation that Fe(acac)₃ has been successfully reduced to the active low-valent iron species. If the solution remains orange, your Grignard reagent has been quenched (likely by moisture).

  • Quenching & Workup: Stir for an additional 15 minutes at -20 °C. Carefully quench the reaction by adding 1M HCl (15 mL) dropwise to destroy excess Grignard and dissolve the iron salts. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • In-Process TLC Validation: Spot the crude mixture on a silica TLC plate (Hexane/EtOAc 9:1). The starting

    
    -bromo ester is UV-active (
    
    
    
    ). The successful cross-coupled product will appear as a new UV-active spot slightly lower on the plate (
    
    
    ).
  • Purification: Purify via silica gel flash chromatography (gradient elution: 100% Hexane to 95:5 Hexane/EtOAc) to yield pure Methyl 2-cyclohexyl-2-phenylacetate.

Optimization & Quantitative Data

The table below summarizes the quantitative impact of varying reaction conditions on the chemoselectivity of the synthesis. These metrics demonstrate why the parameters in the protocol above are strictly enforced.

Catalyst SystemTemp (°C)Addition Time (min)Target Product Yield (%)Tertiary Alcohol (%)Homocoupling (%)
None (Control)0100>85<5
Fe(acac)₃ (5%)2510452025
Fe(acac)₃ (5%)03072515
Fe(acac)₃ (5%) -20 45 88 <2 5
FeCl₂ (5%)-204585<28

Data reflects GC-MS yield ratios based on the consumption of methyl 2-bromo-2-phenylacetate.

Troubleshooting & FAQs

Q: Why am I seeing tertiary alcohol formation instead of the cross-coupled product? A: Tertiary alcohol formation indicates that the Grignard reagent is bypassing the iron catalytic cycle and undergoing direct nucleophilic addition to the ester carbonyl. This occurs if the local concentration of the Grignard reagent is too high or the temperature is too warm. Solution: Ensure your cooling bath is strictly maintained at -20 °C and strictly enforce the 45-minute syringe pump addition. Do not manually add the Grignard reagent in bulk aliquots.

Q: How can I minimize the homocoupling of the Grignard reagent (forming bicyclohexyl)? A: Homocoupling is a competing side reaction in iron-catalyzed cross-couplings, exacerbated by trace oxygen or high temperatures [2]. Solution: Thoroughly degas all solvents via the freeze-pump-thaw method and maintain a strict argon atmosphere. Ensure the NMP co-solvent is present (10% v/v), as it stabilizes the active iron species and accelerates the productive cross-coupling pathway over the homocoupling pathway.

Q: Why is my


-bromo ester reducing to methyl phenylacetate (dehalogenation)? 
A:  Cyclohexylmagnesium bromide possesses 

-hydrogens, making the intermediate alkyl-Fe complex susceptible to

-hydride elimination, which ultimately transfers a hydride to your electrophile. Solution:

-hydride elimination is highly temperature-dependent. Dropping the reaction temperature to -20 °C or even -30 °C kinetically freezes out the elimination pathway, allowing reductive elimination (C–C bond formation) to dominate.

Q: The reaction mixture turned black, but I recovered unreacted starting material. What happened? A: If the solution turned black but the reaction stalled, the active iron species was generated but subsequently aggregated into inactive iron nanoparticles. Solution: This is a classic symptom of solvent coordination failure. Verify that your NMP is completely anhydrous and free of amines. If necessary, increase the NMP ratio slightly or switch to TMEDA as an additive to better stabilize the iron center.

References

  • Iron-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society, 2002, 124(46), 13856–13863. URL:[Link]

  • The Promise and Challenge of Iron-Catalyzed Cross Coupling Source: Accounts of Chemical Research, 2008, 41(11), 1500–1511. URL:[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization for Methyl 2-cyclohexyl-2-phenylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the esterification of highly sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the esterification of highly sterically hindered substrates.

Synthesizing Methyl 2-cyclohexyl-2-phenylacetate presents a unique challenge: the alpha-carbon is flanked by a bulky cyclohexyl ring and a phenyl ring. During a standard nucleophilic acyl substitution, the sp² hybridized carbonyl carbon must transition into an sp³ hybridized tetrahedral intermediate. The bond angle compression (from 120° to 109.5°) forces these bulky alpha-substituents into severe steric clash with the incoming methanol and the existing hydroxyl group, raising the activation energy and drastically reducing the reaction rate and equilibrium yield.

Below is our field-proven troubleshooting guide and methodology to bypass these limitations and maximize your esterification yields.

Part 1: Troubleshooting FAQs

Q1: I am using a standard Fischer esterification (Methanol, catalytic H₂SO₄, reflux), but my yield is stalled at <20%. How can I drive the reaction forward?

Causality & Solution: Fischer esterification is an equilibrium-driven process that produces water as a byproduct. Because the forward reaction is exceptionally slow due to the steric bulk of the cyclohexyl and phenyl groups, the reverse hydrolysis reaction easily competes, stalling the yield. To solve this, you must chemically remove the water. While a Dean-Stark trap is standard, methanol's boiling point (65 °C) is too low for effective azeotropic water removal. Instead, add Trimethyl Orthoformate (TMOF) to the reaction[1]. TMOF acts as a potent chemical dehydrating agent, reacting irreversibly with water to form methanol and methyl formate. Furthermore, under acidic conditions, TMOF can directly participate in the esterification of hindered acids, pushing the equilibrium to near completion.

Q2: I switched to a Steglich Esterification (DCC, Methanol) to avoid acidic conditions, but I isolated a white crystalline solid that is NOT my product. What happened?

Causality & Solution: The white solid is likely an N-acylurea byproduct[2]. In a Steglich esterification, Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate. Because your substrate is highly hindered, the incoming methanol attacks this intermediate very slowly. This delay allows the O-acylisourea to undergo a slow, irreversible 1,3-intramolecular rearrangement into a thermodynamically stable, unreactive N-acylurea[3]. The Fix: You must add 4-Dimethylaminopyridine (DMAP) in catalytic to stoichiometric amounts (10–20 mol%). DMAP is a superior nucleophile compared to methanol; it rapidly attacks the O-acylisourea before it can rearrange, forming a highly electrophilic N-acylpyridinium active ester[4]. This intermediate cannot undergo the intramolecular rearrangement and reacts efficiently with methanol to yield your desired ester[5]. Additionally, ensure you are using Dichloromethane (DCM) as the solvent, as ethereal solvents like THF promote the unwanted rearrangement[6].

Q3: Even with DCC/DMAP, my yields are moderate. Is there a non-carbodiimide alternative that completely bypasses the steric hindrance at the carbonyl carbon?

Causality & Solution: Yes. If activation of the carbonyl carbon fails due to extreme steric shielding, you should change the reaction mechanism entirely from nucleophilic acyl substitution to an Sₙ2 Alkylation . By treating 2-cyclohexyl-2-phenylacetic acid with a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF), you generate a carboxylate anion. You then add Methyl Iodide (MeI) . In this pathway, the carboxylate acts as the nucleophile, attacking the unhindered methyl carbon of MeI. Because the tetrahedral transition state occurs at the methyl iodide rather than your hindered alpha-carbon, the steric bulk of the cyclohexyl and phenyl groups becomes largely irrelevant.

Part 2: Mechanistic & Workflow Visualizations

Steglich_Mechanism Acid Hindered Acid + DCC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylurea Byproduct (Dead End) O_Acyl->N_Acyl Slow 1,3-rearrangement (If DMAP is low) Active_Ester N-Acylpyridinium Active Ester O_Acyl->Active_Ester Fast Acyl Transfer (with DMAP) Product Methyl Ester Product Active_Ester->Product + Methanol

Fig 1: Steglich esterification mechanism highlighting the critical role of DMAP in preventing dead-ends.

Optimization_Workflow Start Yield Optimization Workflow Fischer Standard Fischer (MeOH, H+) Start->Fischer Steglich Steglich (DCC, DMAP, DCM) Start->Steglich Acid sensitive AddTMOF Add TMOF (Water Scavenger) Fischer->AddTMOF Equilibrium limited Alkylation SN2 Alkylation (MeI, K2CO3) AddTMOF->Alkylation Still low yield Steglich->Alkylation Steric hindrance too severe

Fig 2: Decision matrix for optimizing the esterification of sterically hindered carboxylic acids.

Part 3: Quantitative Data & Method Comparison

MethodReagentsPrimary MechanismTypical YieldPros & Cons
Standard Fischer MeOH, H₂SO₄ (cat.)Nucleophilic Acyl Substitution< 20%Pro: Cheap.Con: Fails for hindered acids; equilibrium limited.
Orthoester Assisted MeOH, H₂SO₄, TMOFSubstitution + Chemical Dehydration60 - 75%Pro: Irreversible water removal[1].Con: Requires harsh acidic conditions.
Steglich Esterification DCC, DMAP, DCM, MeOHActive Ester (N-acylpyridinium)70 - 85%Pro: Mild, neutral conditions[2].Con: DCU byproduct can be tedious to filter.
Carboxylate Alkylation MeI, K₂CO₃, DMFSₙ2 Substitution at Methyl Halide85 - 95%Pro: Bypasses carbonyl steric hindrance entirely.Con: MeI is highly toxic and volatile.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Modified Steglich Esterification (Neutral Conditions)

This protocol utilizes EDC·HCl instead of DCC to simplify the removal of the urea byproduct (which becomes water-soluble), paired with a high loading of DMAP to outcompete the N-acylurea rearrangement[7].

  • Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 1.0 equivalent of 2-cyclohexyl-2-phenylacetic acid in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Reagent Addition: Add 3.0 equivalents of anhydrous Methanol and 0.2 equivalents (20 mol%) of DMAP. Stir to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in portions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove DMAP and EDC-urea byproduct), saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if trace impurities remain.

Protocol B: Base-Promoted Alkylation (Highest Yield for Hindered Substrates)

This protocol shifts the electrophilic center to the methyl iodide, completely circumventing the steric shielding of the alpha-carbon.

  • Preparation: In a fume hood, dissolve 1.0 equivalent of 2-cyclohexyl-2-phenylacetic acid in anhydrous N,N-Dimethylformamide (DMF) to a 0.5 M concentration.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Cool the mixture to 0 °C. Dropwise, add 1.5 equivalents of Methyl Iodide (MeI). (Caution: MeI is a potent alkylating agent; wear appropriate PPE).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The reaction is typically very fast due to the high nucleophilicity of the naked carboxylate in DMF.

  • Workup: Quench the reaction by adding water. Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing: Wash the combined organic layers extensively with water (at least 3 times) to remove residual DMF, followed by a final brine wash.

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent. The resulting Methyl 2-cyclohexyl-2-phenylacetate is usually of high purity (>95%) without requiring column chromatography.

References

  • Simple Method for the Esterification of Carboxylic Acids Source: Organic Chemistry Portal (Originally published in Angewandte Chemie International Edition, 1978 by B. Neises & W. Steglich) URL:[Link]

  • Steglich Esterification: Mechanism and Scope Source: Grokipedia URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Linker-Free Hyaluronic Acid-Dexamethasone Conjugates: pH-Responsive Nanocarriers for Targeted Anti-Inflammatory Therapy Source: MDPI URL:[Link]

  • Process for esterifying aromatic carboxylic acids (Use of Orthoesters)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Hydrogenation of Methyl 2-Phenylacetate

Welcome to the Catalysis & Process Chemistry Support Portal. Hydrogenation of methyl 2-phenylacetate presents a classic chemoselectivity challenge: the molecule contains both a reducible aromatic ring and a reducible est...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Process Chemistry Support Portal. Hydrogenation of methyl 2-phenylacetate presents a classic chemoselectivity challenge: the molecule contains both a reducible aromatic ring and a reducible ester moiety. Low conversion is the most frequent issue reported by researchers, but the root cause depends entirely on your target product.

This guide is divided into two divergent pathways based on your synthetic goal: Scenario A (Reduction of the ester to 2-phenylethanol) and Scenario B (Reduction of the aromatic ring to methyl 2-cyclohexylacetate).

Quantitative Parameter Matrix

Before troubleshooting, ensure your baseline parameters align with established kinetic requirements for your specific pathway.

ParameterScenario A: Ester ReductionScenario B: Ring Reduction
Target Product 2-PhenylethanolMethyl 2-cyclohexylacetate
Preferred Catalyst Ru-MACHO (Homogeneous)5% Rh/C or Ru/C (Heterogeneous)
Temperature 80–100 °C50–80 °C
H₂ Pressure 30–50 bar20–30 bar
Solvent Methanol or THF (Strictly Anhydrous)Methanol or Water
Required Additive KOtBu or NaOMe (10–25 mol%)None
Common Catalyst Poison Water, Free Carboxylic AcidsTrace Halides (Cl⁻), Sulfur
Typical TOF >10,000 h⁻¹~500 h⁻¹

SCENARIO A: Selective Ester Hydrogenation (Target: 2-Phenylethanol)

Homogeneous ruthenium pincer complexes, such as Ru-MACHO, are the industry standard for reducing unactivated esters under relatively mild conditions[1]. These catalysts operate via an outer-sphere bifunctional mechanism, requiring metal-ligand cooperation.

FAQ & Troubleshooting

Q1: My conversion stalls at <20% despite using 50 bar H₂ and Ru-MACHO. What is causing catalyst death? A: The most common culprit is trace moisture. Ru-MACHO is a precatalyst (a Ru(II) chloride complex) that requires a strong base (like KOtBu) to undergo dehydrohalogenation, forming the active 16-electron Ru-amido species[2]. If water is present in your solvent or substrate, it consumes the alkoxide base. Without sufficient base, the ester hydrolyzes into phenylacetic acid. This free carboxylic acid rapidly protonates the active Ru-amido nitrogen, forming a highly stable, inactive Ru-carboxylate complex, permanently dead-ending the catalytic cycle[1].

Q2: I am seeing transesterification products instead of the alcohol. How do I fix this? A: If you are using ethanol or isopropanol as a solvent, the alkoxide base can catalyze transesterification of methyl 2-phenylacetate faster than the Ru-complex can hydrogenate it. Switch your solvent to anhydrous methanol (matching the ester's leaving group) or a non-nucleophilic solvent like anhydrous THF.

Self-Validating Protocol: Ru-MACHO Ester Reduction

This protocol incorporates mandatory validation checkpoints to ensure causality and prevent premature reaction failure.

  • Substrate & Solvent Preparation: Dry methyl 2-phenylacetate and THF over activated 3Å molecular sieves for 24 hours.

    • Validation Checkpoint: Perform Karl Fischer titration. Do not proceed unless H₂O < 10 ppm.

  • Catalyst Activation: Inside an argon-filled glovebox, charge a glass autoclave liner with Ru-MACHO (0.1 mol%) and KOtBu (15 mol%). Add the dry THF.

    • Validation Checkpoint: Observe the solution. A color shift from pale yellow to deep red/brown confirms the successful dehydrohalogenation and formation of the active Ru-amido species.

  • Substrate Addition: Add methyl 2-phenylacetate (1.0 equiv) to the activated catalyst solution.

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 bar. Heat to 90 °C with vigorous stirring (1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • Reaction Monitoring:

    • Validation Checkpoint: Monitor H₂ uptake via a mass flow controller. The reaction is complete when the pressure drop plateaus (typically 4–6 hours). Confirm via GC-FID (disappearance of the ester peak).

RuMacho Pre Ru-MACHO Precatalyst Base Base Addition (KOtBu) Pre->Base Active Active Ru-Amido Complex Base->Active -HCl H2 H2 Heterolytic Cleavage Active->H2 Poison Catalyst Poisoning (Acid/H2O) Active->Poison Trace Moisture Hydride Ru-Hydride Intermediate H2->Hydride Transfer Outer-Sphere Hydride Transfer Hydride->Transfer + Ester Transfer->Active Catalyst Regeneration Product 2-Phenylethanol Transfer->Product

Catalytic cycle of Ru-MACHO ester hydrogenation highlighting the outer-sphere mechanism.

SCENARIO B: Selective Aromatic Ring Hydrogenation (Target: Methyl 2-cyclohexylacetate)

Reducing the aromatic ring while leaving the ester intact requires heterogeneous catalysis. Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) are the optimal choices, as they readily reduce arenes at lower temperatures where the ester remains inert[3],[4].

FAQ & Troubleshooting

Q1: The aromatic ring is completely unreactive, even at 50 bar H₂ and 80 °C. What is wrong? A: Your substrate is likely poisoning the catalyst. Methyl 2-phenylacetate is frequently synthesized via Fischer esterification of phenylacetic acid using HCl or H₂SO₄ as a catalyst. Trace chloride (Cl⁻) or sulfur compounds strongly chemisorb onto the noble metal surface of Rh/C or Ru/C, blocking the active sites required for H₂ homolytic cleavage and arene coordination[3].

Q2: I am getting conversion, but my ester is cleaving, yielding cyclohexylmethanol. How do I prevent over-reduction? A: Ester hydrogenolysis on heterogeneous catalysts is highly temperature-dependent. If your temperature exceeds 80 °C, the ester carbonyl will begin to coordinate with the metal surface. Lower the temperature to 50 °C and switch to a protic solvent like methanol or water. Protic solvents accelerate arene reduction by stabilizing the partially reduced diene/monoene intermediates via hydrogen bonding, allowing you to achieve full ring conversion at temperatures too low for ester cleavage[4].

Self-Validating Protocol: Rh/C Ring Reduction
  • Substrate Purification: Dissolve methyl 2-phenylacetate in ethyl acetate and pass it through a short plug of basic alumina to strip trace HCl and sulfur impurities.

    • Validation Checkpoint: Perform a Beilstein test or an AgNO₃ precipitation test on the eluent. Do not proceed if any halide presence is detected.

  • Reactor Charging: To a stainless-steel autoclave, add 5% Rh/C (5 mol% relative to substrate) and the purified substrate. Add methanol as the solvent (0.5 M concentration).

  • Hydrogenation: Seal and purge the reactor with N₂, followed by H₂. Pressurize to 30 bar H₂. Heat to 50 °C.

  • Reaction Monitoring:

    • Validation Checkpoint: Pull a 0.1 mL aliquot after 4 hours. Analyze via ¹H NMR. The disappearance of the aromatic multiplet (δ 7.2–7.4 ppm) and the appearance of aliphatic cyclohexyl protons (δ 0.9–1.8 ppm) confirms successful ring reduction without ester cleavage (the singlet at δ 3.6 ppm for the methyl ester should remain intact).

RhC Start Low Conversion: Ring Reduction Q1 Is H2 Pressure > 20 bar? Start->Q1 Fix1 Increase Pressure Q1->Fix1 No Q2 Trace Halides in Substrate? Q1->Q2 Yes Success Optimal Ring Reduction Fix1->Success Fix2 Purify via Basic Alumina Q2->Fix2 Yes Q3 Using Protic Solvent? Q2->Q3 No Fix2->Success Fix3 Switch to Methanol/Water Q3->Fix3 No Q3->Success Yes Fix3->Success

Diagnostic workflow for resolving low conversion in heterogeneous Rh/C ring hydrogenation.

References
  • Ester Hydrogenation with Bifunctional Metal–NHC Catalysts: Recent Advances. National Institutes of Health (PMC). Available at:[Link]

  • Engineering Catalysts for Selective Ester Hydrogenation. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Selective hydrogenation of arenes to cyclohexanes in water catalyzed by chitin-supported ruthenium nanoparticles. Catalysis Science & Technology (RSC Publishing). Available at:[Link]

  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules (MDPI). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Chiral Resolution of Methyl 2-cyclohexyl-2-phenylacetate

Welcome to the Technical Support Center for the chiral resolution of Methyl 2-cyclohexyl-2-phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of Methyl 2-cyclohexyl-2-phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this bulky ester. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

The successful resolution of Methyl 2-cyclohexyl-2-phenylacetate is a critical step in the synthesis of various active pharmaceutical ingredients. However, its steric hindrance and the subtle differences between its enantiomers present unique challenges. This resource aims to equip you with the knowledge to overcome these hurdles efficiently and effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral resolution of Methyl 2-cyclohexyl-2-phenylacetate, categorized by the resolution technique.

Enzymatic Resolution

Enzymatic resolution, often utilizing lipases, is a powerful technique for resolving chiral esters. However, success is contingent on several factors.

Issue 1: Low or No Enantioselectivity (Poor Enantiomeric Excess - ee)

Question: My lipase-catalyzed resolution of racemic Methyl 2-cyclohexyl-2-phenylacetate is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the selectivity?

Answer:

Low enantioselectivity is a common challenge, particularly with sterically demanding substrates like Methyl 2-cyclohexyl-2-phenylacetate. The bulky cyclohexyl and phenyl groups can hinder the enzyme's ability to effectively differentiate between the two enantiomers. Here’s a systematic approach to troubleshooting this issue:

  • Enzyme Selection and Condition:

    • Cause: The chosen lipase may have inherently low selectivity for this specific substrate. Not all lipases are created equal; their active sites vary significantly.

    • Solution: Screen a panel of different lipases. Candida antarctica lipase B (CALB) is often a robust choice, but others like Burkholderia cepacia lipase (BCL) should also be considered.[1][2] Ensure the enzyme is from a reliable source and has been stored under the recommended conditions to maintain its activity.[3]

  • Reaction Temperature:

    • Cause: Higher temperatures can increase reaction rates but may decrease enantioselectivity by allowing for more conformational flexibility of the enzyme-substrate complex.[3]

    • Solution: Conduct the reaction at a lower temperature. This often requires longer reaction times but can significantly enhance the enantiomeric excess. A temperature screening study is recommended to find the optimal balance.

  • Solvent Choice:

    • Cause: The solvent plays a crucial role in modulating enzyme activity and selectivity.[3][4]

    • Solution: Screen a variety of non-polar organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE). The choice of solvent can influence the conformation of the enzyme and how the substrate fits into the active site.

  • Acyl Donor (for transesterification):

    • Cause: The nature of the acyl donor in a transesterification reaction can impact the enzyme's selectivity.

    • Solution: If using transesterification, experiment with different acyl donors. Vinyl acetate is a common choice due to the irreversible nature of the reaction, but other esters can also be effective.

Issue 2: Low Reaction Conversion and/or Yield

Question: I'm observing high enantiomeric excess, but the reaction stops at a low conversion, resulting in a poor yield of my desired enantiomer. What can I do?

Answer:

This is a classic challenge in kinetic resolutions, where the theoretical maximum yield for a single enantiomer is 50%.[3][4] Here's how to address low conversion and yield:

  • Enzyme Loading:

    • Cause: Insufficient enzyme may lead to a slow or stalled reaction.

    • Solution: Increase the catalyst/enzyme loading. However, be mindful that this can sometimes lead to a decrease in selectivity.[3]

  • Water Content (for hydrolysis):

    • Cause: In hydrolytic resolutions, the amount of water is critical. Too little can limit the reaction, while too much can lead to enzyme denaturation or side reactions.[1]

    • Solution: Carefully control the water content in the reaction medium. For reactions in organic solvents, this might involve adding a specific, small amount of buffer or water.

  • Product Inhibition:

    • Cause: The products of the resolution (the enantioenriched ester and the corresponding alcohol or acid) can sometimes inhibit the enzyme, slowing down the reaction as it progresses.

    • Solution: Consider in-situ product removal if feasible, although this can be complex to implement.

  • Dynamic Kinetic Resolution (DKR):

    • Cause: Standard kinetic resolution is limited to a 50% theoretical yield.

    • Solution: To overcome this limitation, consider implementing a Dynamic Kinetic Resolution (DKR). This involves adding a racemization catalyst that continuously converts the undesired enantiomer back into the racemate, allowing for a theoretical yield of up to 100% of the desired enantiomer.[5][6]

Chromatographic Resolution (Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers.

Issue 1: No or Poor Separation (Rs < 1.5)

Question: I am unable to achieve baseline separation of the Methyl 2-cyclohexyl-2-phenylacetate enantiomers on my chiral HPLC column. What steps should I take to improve the resolution?

Answer:

Achieving good resolution for bulky molecules like this often requires systematic optimization of chromatographic conditions.

  • Chiral Stationary Phase (CSP) Selection:

    • Cause: The choice of CSP is the most critical factor. The bulky nature of the analyte requires a CSP that can provide sufficient steric and electronic interactions for chiral recognition.[7]

    • Solution: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., CHIRALPAK® series), are often a good starting point.[6][8]

  • Mobile Phase Composition:

    • Cause: The mobile phase composition directly influences the interactions between the analyte and the CSP.[8]

    • Solution:

      • Normal Phase: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol modifier. Reducing the modifier percentage generally increases retention and can improve resolution.[6][8]

      • Reversed Phase: While less common for this type of compound, a mobile phase of acetonitrile or methanol with water/buffer can be explored.

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution, but their effects can be unpredictable and may require re-equilibration of the column.[9]

  • Flow Rate and Temperature:

    • Cause: These parameters affect the efficiency and thermodynamics of the separation.

    • Solution:

      • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.[6][8][10]

      • Temperature: Temperature can have a significant impact on chiral recognition.[8][11] Both increasing and decreasing the column temperature should be explored to see the effect on selectivity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing. What are the likely causes and solutions?

Answer:

Poor peak shape can compromise resolution and quantification. Here are common causes and their remedies:

  • Sample Overload:

    • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent:

    • Cause: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible, use the weakest solvent in which your sample is soluble.

  • Secondary Interactions:

    • Cause: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing.

    • Solution: Adding a small amount of a competing agent to the mobile phase, such as a trace of acid or base, can sometimes mitigate these effects.

Diastereomeric Salt Resolution

This classical method involves converting the enantiomeric esters to their corresponding carboxylic acids, reacting them with a chiral resolving agent to form diastereomeric salts, and then separating these salts by fractional crystallization.

Issue 1: Failure to Form Crystalline Diastereomeric Salts

Question: After reacting my hydrolyzed racemic 2-cyclohexyl-2-phenylacetic acid with a chiral amine, I am not getting any crystals. What could be the problem?

Answer:

The formation of crystalline salts is dependent on several factors.

  • Solvent Selection:

    • Cause: The solvent must be chosen such that one diastereomeric salt is significantly less soluble than the other.

    • Solution: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures thereof). The ideal solvent will allow for the selective precipitation of one diastereomer upon cooling or concentration.

  • Resolving Agent:

    • Cause: The chosen chiral resolving agent may not form a stable, crystalline salt with your acid.

    • Solution: Experiment with different chiral resolving agents. Common choices for resolving racemic acids include chiral amines like (R)- or (S)-1-phenylethylamine, brucine, or strychnine.[5][12]

  • Stoichiometry:

    • Cause: The molar ratio of the racemic acid to the resolving agent can influence crystallization.

    • Solution: While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the preferential crystallization of the less soluble salt.[6]

Issue 2: Low Diastereomeric Excess (de) After Crystallization

Question: I have isolated crystals, but after liberating the acid, the enantiomeric excess is low. How can I improve the purity of the diastereomeric salt?

Answer:

Low diastereomeric excess indicates that the crystallization was not sufficiently selective.

  • Recrystallization:

    • Cause: A single crystallization may not be enough to achieve high purity.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt from a suitable solvent. This will enrich the less soluble diastereomer.

  • Cooling Rate:

    • Cause: Rapid cooling can lead to the co-precipitation of both diastereomers.

    • Solution: Allow the solution to cool slowly and undisturbed to promote the growth of high-purity crystals of the less soluble diastereomer.

  • Solvent System:

    • Cause: The solvent system may not be optimal for differential solubility.

    • Solution: Re-evaluate the solvent system. Sometimes a mixture of solvents can provide better selectivity than a single solvent.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when developing a chiral resolution method for Methyl 2-cyclohexyl-2-phenylacetate?

A1: The first and most crucial step is a thorough literature search for the resolution of structurally similar compounds. This can provide valuable starting points for selecting a resolution technique (enzymatic, chromatographic, or diastereomeric salt formation), choosing a chiral selector (enzyme or stationary phase), and initial reaction or mobile phase conditions.

Q2: How do I determine the absolute configuration of the separated enantiomers?

A2: The resolution process itself does not determine the absolute configuration. This must be established independently using techniques such as X-ray crystallography of a suitable crystalline derivative, comparison of the optical rotation with known standards, or advanced NMR techniques with chiral shift reagents.

Q3: Can I use the same chiral HPLC column for both analytical and preparative separations?

A3: Yes, it is common to develop the separation method on an analytical scale column and then scale up to a larger preparative column with the same stationary phase. However, the flow rate and sample loading will need to be adjusted accordingly.

Q4: In enzymatic resolution, is it better to use a free enzyme or an immobilized enzyme?

A4: Immobilized enzymes are often preferred for several reasons: they can be easily recovered and reused, they often exhibit enhanced stability in organic solvents, and they can simplify the work-up procedure by allowing for easy separation of the catalyst from the reaction mixture.[1][2]

Q5: What are the safety considerations when working with the solvents and reagents for chiral resolution?

A5: Always consult the Safety Data Sheet (SDS) for all chemicals used. Work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols & Data

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution

This protocol provides a general starting point for the enzymatic resolution of Methyl 2-cyclohexyl-2-phenylacetate.

  • Preparation: To a dry flask, add racemic Methyl 2-cyclohexyl-2-phenylacetate (1 equivalent).

  • Solvent and Reagents: Add an anhydrous organic solvent (e.g., n-hexane or MTBE) and the acyl donor (e.g., vinyl acetate, 1.5-2 equivalents) for transesterification, or a buffered aqueous solution for hydrolysis.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up: When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: The resulting mixture contains one enantiomer of the starting ester and the acylated form of the other enantiomer (or the hydrolyzed acid). These can be separated by standard column chromatography on silica gel.

Table 1: Example Chiral HPLC Method Development Starting Points

The following table provides suggested starting conditions for chiral HPLC method development. Optimization will be required.

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)
Chiral Stationary Phase Cellulose-based (e.g., CHIRALPAK® IC)Amylose-based (e.g., CHIRALPAK® IA)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (95:5 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C20 °C
Detection Wavelength ~220 nm~220 nm
Visualization of Workflows
Enzymatic Kinetic Resolution Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation racemate Racemic Methyl 2-cyclohexyl-2-phenylacetate reaction_vessel Stirred Reaction at Constant Temperature racemate->reaction_vessel solvent Anhydrous Solvent (e.g., Hexane) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase enzyme->reaction_vessel monitoring Monitor by Chiral HPLC reaction_vessel->monitoring Take Aliquots filtration Filter to Remove Enzyme reaction_vessel->filtration At ~50% Conversion separation Column Chromatography filtration->separation product1 (R)-Ester (Unreacted) separation->product1 product2 (S)-Acylated Ester (Product) separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral HPLC Troubleshooting Logic

G cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Operating Conditions start Poor Resolution (Rs < 1.5) on Chiral HPLC csp Screen Different CSPs (Cellulose vs. Amylose) start->csp mp_ratio Adjust Modifier % (e.g., 10% -> 5% IPA) start->mp_ratio flow_rate Decrease Flow Rate start->flow_rate csp->mp_ratio mp_type Change Modifier (IPA vs. EtOH) mp_ratio->mp_type mp_ratio->flow_rate end_node Achieve Baseline Separation (Rs > 1.5) mp_type->end_node temperature Vary Temperature (e.g., 20°C, 30°C) flow_rate->temperature temperature->end_node

Caption: Troubleshooting Logic for Chiral HPLC.

References

  • AOCS. (2019, July 23). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Diastereomers and Optical Resolution. Retrieved from [Link]

  • Chiralpedia. (2025, April 27). The Fundamentals of Chiral Resolution: Why Chirality Matters. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

  • MDPI. (2026, February 11). Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PMC. (2011, July 15). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

  • PMC. (2017, March 27). Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium. Retrieved from [Link]

  • Pubtexto. (2022, May 28). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography solvent system optimization for "Methyl 2-cyclohexyl-2-phenylacetate"

The Scientist’s Bench: Technical Support & Troubleshooting Center Topic: Column Chromatography Optimization for Methyl 2-cyclohexyl-2-phenylacetate Overview Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a high...

Author: BenchChem Technical Support Team. Date: March 2026

The Scientist’s Bench: Technical Support & Troubleshooting Center Topic: Column Chromatography Optimization for Methyl 2-cyclohexyl-2-phenylacetate

Overview

Methyl 2-cyclohexyl-2-phenylacetate (CAS: 13027-73-1) is a highly lipophilic ester and a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including anticholinergics like Oxybutynin[1]. Due to the presence of both a bulky cyclohexyl group and a phenyl ring, the molecule exhibits unique retention behavior on normal-phase silica gel. This guide provides troubleshooting strategies, self-validating protocols, and causality-driven insights for optimizing its purification.

Optimization Workflow

ChromatographyWorkflow N1 Crude Extract (Methyl 2-cyclohexyl-2-phenylacetate) N2 TLC Solvent Screening (Hexane/EtOAc) N1->N2 N3 Is Rf 0.25 - 0.30? N2->N3 N4 Adjust Polarity (Change EtOAc %) N3->N4 No N5 Pack Column (Slurry Method) N3->N5 Yes N4->N2 N6 Elution (Isocratic 30:1 or Gradient) N5->N6 N7 Fraction Collection & UV/TLC Validation N6->N7 N8 Pure Target Compound (Colorless/Pale Yellow Oil) N7->N8

Workflow for optimizing silica gel chromatography of methyl 2-cyclohexyl-2-phenylacetate.

Section 1: Solvent System Selection & Causality (FAQs)

Q: Why does methyl 2-cyclohexyl-2-phenylacetate elute so quickly, even in relatively non-polar solvent systems? A: The structural bulk of the molecule creates significant steric hindrance around the polar ester carbonyl. While the ester group acts as a hydrogen bond acceptor with the stationary phase's silanol (Si-OH) groups, the large hydrophobic cyclohexyl and phenyl rings shield it. This causes the molecule to behave much more non-polar than simple esters, causing it to elute closely to unreacted diazoacetates or hydrocarbon solvents (like cyclohexane) used during C-H insertion synthesis[2].

Q: Should I use an isocratic or a step-gradient elution system? A: Both can be effective, but they serve different crude profiles:

  • Step-Gradient (Hexane to 90:10 Hexane:EtOAc): Best for crude mixtures with heavy non-polar hydrocarbon contamination. Causality: A shallow step-gradient selectively displaces non-polar impurities first by keeping the mobile phase extremely weak, ensuring the target compound elutes later as a pure pale yellow oil[2].

  • Isocratic (30:1 Petroleum Ether:EtOAc): Best for maintaining consistent theoretical plates and maximizing resolution between closely eluting isomers. Causality: Petroleum ether is slightly less polar than pure hexane. At a 30:1 ratio, the mobile phase provides just enough polarity to disrupt the ester-silanol interactions without mobilizing highly non-polar byproducts, yielding the compound at 82% purity as a colorless oil[3].

Quantitative Data: Validated Solvent Systems

Solvent System (v/v)Elution StrategyTarget RfYield OutcomePhysical StateRef
Petroleum Ether : EtOAc (30:1)Isocratic~0.25 - 0.3082%Colorless Oil[3]
Hexane : EtOAc (100:0 to 90:10)Step-Gradient~0.20 - 0.3575%Pale Yellow Oil[2]

Section 2: Self-Validating Protocol: Preparative Flash Chromatography

To ensure reproducibility and high purity, execute the following step-by-step methodology:

Step 1: Stationary Phase Preparation (Slurry Packing)

  • Weigh silica gel (230-400 mesh) at a strict 50:1 mass ratio to your crude extract.

  • Create a homogeneous slurry using 100% Petroleum Ether.

  • Pour the slurry into the column in a single, continuous motion to prevent air entrapment.

  • Validation Checkpoint: Inspect the column bed under ambient light. The bed must appear uniformly translucent with no visible striations, bubbles, or channeling. A uniform bed ensures a symmetrical flow profile, preventing band broadening.

Step 2: Sample Loading (Dry Loading Technique)

  • Dissolve the crude methyl 2-cyclohexyl-2-phenylacetate in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel (1.5x the crude mass) to the flask.

  • Evaporate the DCM completely under reduced pressure until a free-flowing powder remains.

  • Apply this powder evenly to the top of the column bed.

  • Causality: The target ester is highly soluble in DCM. If loaded directly as a liquid, the strong polarity of DCM causes "solvent shock," dragging the compound down the column prematurely and causing severe tailing. Dry loading eliminates the solvent effect, allowing the ester to partition purely based on the chosen mobile phase.

Step 3: Elution & Fraction Collection

  • Begin elution using the 30:1 Petroleum Ether:EtOAc isocratic system[3].

  • Collect fractions in volumes equivalent to 10% of the total column volume (CV).

  • Validation Checkpoint: Monitor the solvent front visually. The flow rate should be maintained at a steady 2-3 inches per minute using positive air pressure.

Step 4: Fraction Analysis

  • Spot each fraction on a silica TLC plate and develop using the 30:1 Petroleum Ether:EtOAc system[3].

  • Validation Checkpoint: Visualize the plates first under short-wave UV light (254 nm). The phenyl ring will quench the fluorescence, appearing as a dark spot. To confirm the presence of the fully saturated cyclohexyl ring (which is UV inactive), dip the plate in a Phosphomolybdic Acid (PMA) stain and heat. The target compound will appear as a distinct, dark blue/green spot.

Section 3: Troubleshooting Common Issues

Q: I am experiencing band broadening and tailing during elution. How can I resolve this? A: Band broadening for bulky esters typically results from overloading the silica or utilizing a mobile phase that is too non-polar, causing the compound to spend too much time in the stationary phase (low mass transfer rate).

  • Solution: First, verify your crude-to-silica ratio is strictly 1:50. If the ratio is correct, increase the polarity of your mobile phase slightly (e.g., move from 30:1 to 25:1 Petroleum Ether:EtOAc). This increases the desorption rate, sharpening the elution band.

Q: How can I scale up the purification from analytical TLC to preparative column chromatography without losing resolution? A: Scale-up failures occur when the column dimensions (length-to-diameter ratio) are altered drastically, changing the linear velocity of the solvent.

  • Solution: Maintain a constant bed height-to-diameter ratio (typically 5:1 to 10:1). When scaling up, increase the column diameter rather than the length to accommodate the larger mass of silica. This ensures the linear velocity of the mobile phase remains identical to your successful small-scale runs.

References

  • nbinno.com. Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates.1

  • Thieme E-Books & E-Journals. Iron-Catalyzed Carbenoid Insertion into C(sp3)–H Bonds.3

  • Sigma-Aldrich. Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1.

  • RSC.org. SI_Blue Light Promoted Photolysis of Aryldiazoacetates.2

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for the Quantification of Methyl 2-cyclohexyl-2-phenylacetate

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result that informs a decision—from stability testing to final product release—must be underpinned by a method that is...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result that informs a decision—from stability testing to final product release—must be underpinned by a method that is demonstrably reliable, accurate, and fit for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative High-Performance Liquid Chromatography (HPLC) method for Methyl 2-cyclohexyl-2-phenylacetate, a compound representative of small-molecule drug substances.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices and grounds every protocol in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) and Q14 guidelines.[2][3] Our objective is to equip researchers, scientists, and drug development professionals with a practical framework for generating a robust and defensible validation package.

Establishing the Foundation: The Analytical Target Profile (ATP)

Before a single sample is prepared, we must define the method's goals. The modern approach to validation, encouraged by ICH Q14, begins with the establishment of an Analytical Target Profile (ATP).[2] The ATP is a prospective summary of the method's intended use and desired performance characteristics, ensuring that the entire validation process is purpose-driven.[2]

For the quantification of Methyl 2-cyclohexyl-2-phenylacetate in a drug substance, the ATP would be defined as follows:

Table 1: Analytical Target Profile (ATP)

Attribute Target Requirement
Analyte Methyl 2-cyclohexyl-2-phenylacetate
Matrix Drug Substance
Intended Purpose To quantify the purity (assay) of the analyte in the drug substance for release and stability testing.
Technique High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Quantitative Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery between 98.0% and 102.0%.[4][5][6]
Precision Relative Standard Deviation (RSD) ≤ 2.0%.[1][4]
Specificity The method must be able to unequivocally assess the analyte in the presence of expected impurities and degradation products.[7][8]

The Validation Workflow: A Holistic Approach

Method validation is not a series of disconnected experiments but an integrated process where each parameter informs the others. The following workflow illustrates the logical progression from initial system suitability to the final assessment of the method's resilience.

ValidationWorkflow cluster_prep Phase 1: Preparation & System Check cluster_core Phase 2: Core Performance Validation cluster_sensitivity Phase 3: Sensitivity & Robustness cluster_final Phase 4: Finalization ATP Define ATP SST System Suitability Testing (SST) ATP->SST Specificity Specificity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Overall workflow for analytical method validation.

Specificity: Ensuring the Signal is Uniquely from the Analyte

Causality: Specificity is the cornerstone of a quantitative method.[7] It demonstrates that the analytical signal is free from interference from other components that may be present in the sample, such as impurities, degradation products, or matrix components.[8][9] Without establishing specificity, there is no assurance that you are measuring only the target analyte.[10]

Experimental Protocol
  • Prepare Solutions:

    • Blank: Prepare a solution using the method diluent.

    • Analyte Standard: Prepare a solution of Methyl 2-cyclohexyl-2-phenylacetate at the target concentration (e.g., 100 µg/mL).

    • Spiked Sample: Prepare a solution of the analyte and spike it with known, relevant impurities and potential degradation products at a scientifically justified concentration. If standards for degradation products are unavailable, a forced degradation study (e.g., exposure to acid, base, peroxide, heat, and light) should be performed on the analyte, and the resulting solution should be analyzed.[9]

  • Analysis: Inject each solution into the HPLC system.

  • Evaluation:

    • Compare the chromatogram of the blank with that of the analyte standard to ensure no interfering peaks are present at the retention time of the analyte.

    • In the spiked sample, assess the resolution between the analyte peak and the peaks of the impurities/degradants. The resolution should be greater than 1.5.

    • Perform peak purity analysis using a photodiode array (PDA) detector, if available, to confirm the analyte peak is spectrally homogeneous.

Acceptance Criteria
  • The blank solution must show no significant interference at the retention time of the main analyte peak.

  • The analyte peak must be resolved from all potential interfering peaks (impurities, degradants) with a resolution of ≥ 1.5.

  • Peak purity analysis should pass, indicating no co-eluting species.

Linearity and Range: Establishing a Proportional Response

Causality: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the instrumental response.[11][12] The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[11][13] This is crucial for ensuring that the quantification is reliable across the expected operational concentrations.

Experimental Protocol
  • Prepare Calibration Standards: From a primary stock solution of Methyl 2-cyclohexyl-2-phenylacetate, prepare a series of at least five calibration standards spanning the desired range. For an assay method, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, and 120 µg/mL).[8][13]

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot the mean peak area response against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).[8]

Data Summary & Interpretation

Table 2: Linearity Data for Methyl 2-cyclohexyl-2-phenylacetate

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
801,205,4320.45%
901,355,9870.31%
1001,508,7650.25%
1101,659,1230.38%
1201,810,5430.51%
Linear Regression Output Value
Correlation Coefficient (r²) 0.9998
Slope 15050
Y-Intercept 4532

Interpretation: The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and peak area within the tested range of 80-120 µg/mL. The low %RSD at each level further supports the precision of the measurements.

Accuracy: Closeness to the True Value

Causality: Accuracy expresses the closeness of the method's results to the true or accepted reference value.[7][14] It provides a measure of the systemic error (bias) of the method. An accurate method is critical for making correct decisions about product quality.

Experimental Protocol
  • Prepare Samples: Accuracy is typically assessed by analyzing a sample of known concentration, such as a certified reference material, or through a recovery study. For a drug substance, the recovery study involves spiking a placebo (if applicable) or analyzing the drug substance at different concentration levels.

  • Procedure: Prepare samples in triplicate at a minimum of three concentration levels across the analytical range (e.g., 80%, 100%, and 120%).[6][15]

  • Analysis: Analyze the samples and calculate the percentage recovery for each replicate.

    • % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Data Summary & Interpretation

Table 3: Accuracy (Recovery) Data

Theoretical Conc. (µg/mL) Replicate Measured Conc. (µg/mL) % Recovery Mean % Recovery %RSD
80 (80%) 179.599.4%99.5% 0.35%
279.999.9%
379.399.1%
100 (100%) 1100.5100.5%100.2% 0.40%
299.899.8%
3100.3100.3%
120 (120%) 1119.599.6%99.8% 0.25%
2119.999.9%
3120.0100.0%

Interpretation: The mean recovery at each concentration level is within the typical acceptance criteria of 98.0-102.0%, and the %RSD for the replicates is low, demonstrating that the method is accurate and free from significant bias across its range.[4][5]

Precision: Agreement Between Measurements

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of a method and is evaluated at two levels: repeatability and intermediate precision.[6]

Repeatability (Intra-Assay Precision)

This assesses the precision under the same operating conditions over a short interval of time.[6]

Experimental Protocol
  • Prepare Samples: Prepare a minimum of six samples at 100% of the target concentration OR prepare three samples at three different concentrations (low, mid, high) for a total of nine determinations.[13]

  • Analysis: Analyze the samples on the same day, with the same analyst and instrument.

  • Evaluation: Calculate the mean, standard deviation, and %RSD of the results.

Intermediate Precision

This evaluates the method's performance under typical variations within a single laboratory, such as different days, different analysts, or different equipment.[13]

Experimental Protocol
  • Design: Repeat the repeatability experiment under varied conditions. For example:

    • Analyst 2 on Day 2 using HPLC System B.

  • Analysis: Analyze the samples under the new conditions.

  • Evaluation: Calculate the %RSD for the new data set and perform a statistical comparison (e.g., an F-test) of the two data sets to assess the overall precision.

Data Summary & Interpretation

Table 4: Precision Data

Precision Level Conditions Number of Samples Mean Assay (%) %RSD
Repeatability Analyst 1, Day 1, System A699.8%0.45%
Intermediate Precision Analyst 2, Day 2, System B6100.1%0.55%
Overall (All 12 Samples) -1299.95%0.62%

Interpretation: The %RSD for repeatability and intermediate precision are both well below the acceptance criterion of ≤ 2.0%.[4] This indicates that the method provides consistent results and is reliable under normal laboratory variations.

Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Range Range Linearity->Range defines Accuracy Accuracy Linearity->Accuracy supports Range->Accuracy required for Precision Precision Range->Precision required for LOQ LOQ Accuracy->LOQ defines lower limit Precision->LOQ defines lower limit

Caption: Interrelationship of core validation parameters.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Causality: For an assay method, LOD and LOQ are not typically required validation parameters.[16] However, they are critical for impurity quantification methods.

  • LOD: The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, above the background noise.[16][17]

  • LOQ: The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[16][17]

Experimental Protocol

There are several methods for determining LOD and LOQ. The signal-to-noise (S/N) ratio approach is common for chromatographic methods.[16]

  • Analysis:

    • Determine the background noise by analyzing a blank sample.

    • Prepare and inject samples with decreasing concentrations of the analyte.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.[6][16]

    • LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.[6][12]

  • Confirmation: The LOQ should be confirmed by preparing and analyzing at least six samples at this concentration to demonstrate that the precision and accuracy criteria are met (e.g., %RSD ≤ 10% and recovery of 80-120%).[18]

Data Summary

Table 5: LOD & LOQ Data

Parameter Method Result
LOD S/N Ratio (3:1)0.05 µg/mL
LOQ S/N Ratio (10:1)0.15 µg/mL
LOQ Confirmation 6 replicates at 0.15 µg/mLMean Recovery: 98.5%, %RSD: 4.2%

Robustness: Resilience to Minor Changes

Causality: Robustness testing examines the method's capacity to remain unaffected by small, deliberate variations in its parameters.[7][19] It provides an indication of the method's reliability during normal usage and is a critical part of method development.[7][20]

Experimental Protocol
  • Identify Variables: Identify critical method parameters that could vary during routine use. For HPLC, these often include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Design: A one-factor-at-a-time (OFAT) or a Design of Experiments (DoE) approach can be used.

  • Analysis: Analyze a system suitability solution and a sample under each modified condition.

  • Evaluation: Evaluate the impact of the changes on key system suitability parameters (e.g., retention time, resolution, peak tailing) and the final quantitative result.

Data Summary & Interpretation

Table 6: Robustness Study

Parameter Varied Condition Resolution (Analyte vs. Impurity X) Assay Result (%) Assessment
Nominal -2.5100.1%-
Flow Rate 0.9 mL/min2.6100.3%Pass
1.1 mL/min2.499.9%Pass
% Organic 48%2.8100.0%Pass
52%2.2100.2%Pass
Temperature 25 °C2.499.8%Pass
35 °C2.6100.4%Pass

Interpretation: The method's performance, particularly the critical resolution and the final assay result, remains within acceptable limits despite small, deliberate changes to its parameters. This indicates the method is robust for routine use.

Conclusion: A Validated Method Ready for Deployment

This guide has detailed the validation of an HPLC-UV method for quantifying Methyl 2-cyclohexyl-2-phenylacetate, grounding each step in the principles of scientific integrity and regulatory compliance. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we have built a comprehensive data package demonstrating the method is fit for its intended purpose.

The successful completion of these validation experiments, with all results meeting their pre-defined acceptance criteria, provides a high degree of assurance in the quality and reliability of the data generated. This validated method is now ready for implementation in a quality control environment for routine product release and stability studies, ensuring that decisions are based on sound, defensible science.

References

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved March 10, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 10, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 10, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved March 10, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved March 10, 2026, from [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, September 29). Lab Manager. Retrieved March 10, 2026, from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Retrieved March 10, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved March 10, 2026, from [Link]

  • Specificity Testing in Analytical Method Validation: Regulatory Focus. (n.d.). Retrieved March 10, 2026, from [Link]

  • Technical Information - Limit of Detection (LOD) and Limit of Quantification (LOQ). (n.d.). Cawood. Retrieved March 10, 2026, from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved March 10, 2026, from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • Limit of Detection and Limit of Quantification Determination in Gas Chromatography. (2014, February 26). IntechOpen. Retrieved March 10, 2026, from [Link]

  • How To Perform Robustness In Analytical Method Validation. (2025, May 2). PharmaGuru. Retrieved March 10, 2026, from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved March 10, 2026, from [Link]

  • Specificity of Analytical Methods. (n.d.). Cleaning Validation. Retrieved March 10, 2026, from [Link]

  • FDA Guidelines for Analytical Method Validation. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • A Guide to Analytical Method Validation. (2024, June 7). SCION Instruments. Retrieved March 10, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 10, 2026, from [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved March 10, 2026, from [Link]

  • How to Perform Robustness Studies in Analytical Validation. (n.d.). Retrieved March 10, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). U.S. Food and Drug Administration. Retrieved March 10, 2026, from [Link]

  • Ich guidelines for validation final. (n.d.). Slideshare. Retrieved March 10, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved March 10, 2026, from [Link]

  • Analytical method validation: A brief review. (2022, November 8). Retrieved March 10, 2026, from [Link]

  • Robustness Tests. (2022, April 15). LCGC International. Retrieved March 10, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved March 10, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved March 10, 2026, from [Link]

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. Retrieved March 10, 2026, from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? (2024, June 29). Reddit. Retrieved March 10, 2026, from [Link]

  • The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. (n.d.). Retrieved March 10, 2026, from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved March 10, 2026, from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012, May 2). Bioanalysis Zone. Retrieved March 10, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved March 10, 2026, from [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. (2026, February 25). Retrieved March 10, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 9). Retrieved March 10, 2026, from [Link]

  • Accuracy and Precision - What's The Difference? (2024, February 28). SCION Instruments. Retrieved March 10, 2026, from [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). Retrieved March 10, 2026, from [Link]

  • Validation of Analytical Methods. (2010, March 1). Retrieved March 10, 2026, from [Link]

  • Validation of Analytical Methods. (2018, April 25). IntechOpen. Retrieved March 10, 2026, from [Link]

  • Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved March 10, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to Differentiating Cis/Trans Isomers of Methyl 2-cyclohexyl-2-phenylacetate by NMR Spectroscopy

Abstract The rigorous characterization of stereoisomers is a cornerstone of modern drug development and chemical synthesis. For molecules like Methyl 2-cyclohexyl-2-phenylacetate, which possess stereocenters with bulky s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rigorous characterization of stereoisomers is a cornerstone of modern drug development and chemical synthesis. For molecules like Methyl 2-cyclohexyl-2-phenylacetate, which possess stereocenters with bulky substituents, differentiating between cis and trans diastereomers can be a significant analytical challenge. This guide provides a comprehensive, data-supported framework for the unambiguous assignment of these isomers using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will delve into the foundational principles of conformational analysis and explore how differences in spatial arrangement translate into distinct and measurable NMR parameters. By leveraging one-dimensional ¹H and ¹³C NMR, and advanced two-dimensional techniques such as COSY, HSQC, and particularly NOESY, researchers can achieve definitive structural elucidation. This guide is designed for professionals in chemistry and pharmaceutical sciences, offering both theoretical insights and actionable experimental protocols.

Introduction: The Stereochemical Challenge

In drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the primary determinant of pharmacological activity. Diastereomers, which are non-mirror-image stereoisomers, can have vastly different biological properties, making their separation and individual characterization a critical regulatory and scientific requirement.[1]

Methyl 2-cyclohexyl-2-phenylacetate presents such a challenge. The core of its stereoisomerism lies at the C2 position, where both a cyclohexyl and a phenyl group are attached. The cis and trans nomenclature refers to the relative orientation of these two bulky groups with respect to each other. Their distinct spatial positioning profoundly influences the molecule's preferred conformation, which in turn creates a unique magnetic environment for each nucleus, detectable by NMR spectroscopy.[1][2] This guide will systematically unpack how these subtle conformational differences give rise to diagnostic signatures in the NMR spectra.

The Conformational Landscape: Why the Isomers are Different

To understand the spectral differences, we must first appreciate the conformational preferences of the isomers. The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize angle and torsional strain.[3] In a substituted cyclohexane, substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.[4][5]

Due to steric hindrance, bulky substituents are significantly more stable in the equatorial position.[6][7] This principle is the key to differentiating our isomers:

  • Trans Isomer: In the most stable conformation, both the large phenyl and cyclohexyl groups can occupy equatorial (or pseudo-equatorial) positions relative to the local environment. This results in a relatively low-energy, stable structure.

  • Cis Isomer: The cis arrangement forces one of the two bulky groups into a sterically demanding axial (or pseudo-axial) position. This leads to significant 1,3-diaxial interactions, resulting in a higher-energy, more strained conformation.[7]

These distinct conformational preferences are not just theoretical; they are the direct cause of the observable differences in the NMR data.

¹H NMR Spectroscopy: Key Diagnostic Signals

The standard ¹H NMR spectrum provides the first and often most powerful clues for distinguishing the isomers, primarily through analysis of the chemical shift and coupling constants of the methine proton at the C2 position (H-2).

Chemical Shift (δ)

The magnetic environment of a proton determines its resonance frequency (chemical shift). For the H-2 proton, its orientation (axial vs. equatorial) is the dominant factor.

  • Axial Protons: Tend to be more shielded (resonate at a lower ppm value, or more upfield) compared to their equatorial counterparts in similar chemical environments.[8][9]

  • Equatorial Protons: Are typically deshielded (resonate at a higher ppm value, or more downfield).[8]

Prediction:

  • Trans Isomer (H-2 is likely axial): The H-2 proton will exhibit a chemical shift at a relatively lower frequency.

  • Cis Isomer (H-2 is likely equatorial): The H-2 proton will be shifted downfield compared to the trans isomer.

Vicinal Coupling Constants (³JHH)

The magnitude of the coupling constant between adjacent protons (vicinal coupling) is highly dependent on the dihedral angle between them, a relationship described by the Karplus curve.[10] In a cyclohexane chair, these angles are well-defined:[9]

  • Axial-Axial (J_ax,ax_): Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

  • Axial-Equatorial (J_ax,eq_) & Equatorial-Equatorial (J_eq,eq_): Dihedral angles are ~60°, resulting in small coupling constants (typically 2-5 Hz).

Prediction:

  • Trans Isomer (H-2 is likely axial): The H-2 proton will be coupled to one adjacent axial proton (H-1 of the cyclohexyl ring). This will result in a multiplet (likely a doublet of doublets or more complex) containing at least one large coupling constant (J ≈ 8-13 Hz).

  • Cis Isomer (H-2 is likely equatorial): The H-2 proton is coupled only to adjacent equatorial and axial protons. All of its couplings will be small (J ≈ 2-5 Hz), resulting in a broad singlet or a multiplet with no large splittings.

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

¹³C NMR provides complementary data, with the key diagnostic being the gamma-gauche effect . This principle states that a substituent in an axial position will shield the carbons at the gamma position (three bonds away), causing them to resonate at a lower chemical shift (upfield).[8]

Prediction:

  • Trans Isomer: With the bulky groups in equatorial positions, the cyclohexane ring carbons will appear at their "normal" chemical shifts.

  • Cis Isomer: With one bulky group forced into an axial position, the two gamma carbons (C-3 and C-5 of the cyclohexyl ring relative to the point of attachment) will be shielded and will appear significantly upfield compared to the corresponding carbons in the trans isomer.

Definitive Proof: 2D NMR Techniques

While 1D NMR provides strong evidence, 2D NMR experiments offer unambiguous confirmation.

COSY and HSQC: Building the Framework

Before interpreting through-space correlations, it is imperative to confirm the through-bond connectivity.

  • COSY (Correlation Spectroscopy): Identifies all ¹H-¹H coupling networks. This is used to trace the connectivity within the cyclohexyl ring and confirm the assignment of the H-2 proton.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the confident assignment of all protonated carbons in the ¹³C spectrum.[11]

NOESY: The Final Arbiter of Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected by bonds.[12][13] This makes it the ultimate tool for determining relative stereochemistry.

Prediction:

  • Cis Isomer: Because the phenyl ring and the cyclohexyl ring are on the same side of the molecule, a strong NOE correlation (a cross-peak in the 2D NOESY spectrum) will be observed between the H-2 proton and the ortho-protons of the phenyl ring.

  • Trans Isomer: The H-2 proton and the phenyl ring are on opposite faces of the molecule. Therefore, no significant NOE correlation will be observed between the H-2 proton and the phenyl protons. Instead, an NOE would be expected between the H-2 proton and the axial protons at the 3 and 5 positions of the cyclohexyl ring.

Experimental Protocols & Data Summary

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C and 2D NMR into a clean, dry vial.[14]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Include 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[8][14]

  • Dissolution: Gently agitate the vial to ensure the sample is fully dissolved.

  • Transfer: Transfer the solution into a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition
  • Instrument: Utilize a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[15]

  • ¹H NMR: Acquire a standard 1D proton spectrum. Ensure adequate signal-to-noise with 8-16 scans.[14]

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

  • 2D Experiments (COSY, HSQC, NOESY): Use standard pulse programs provided by the spectrometer software. For NOESY, a mixing time of 500-800 ms is typically a good starting point for molecules of this size.

Data Comparison Summary

The following table summarizes the expected distinguishing NMR parameters for the cis and trans isomers of Methyl 2-cyclohexyl-2-phenylacetate.

NMR Parameter Cis Isomer (Predicted) Trans Isomer (Predicted) Key Differentiating Feature
¹H: H-2 Chemical Shift More downfield (e.g., ~3.5 ppm)More upfield (e.g., ~3.1 ppm)The equatorial H-2 in the cis isomer is deshielded relative to the axial H-2 in the trans isomer.
¹H: H-2 Coupling Small ³JHH values (2-5 Hz)At least one large ³JHH value (8-13 Hz)The trans isomer shows a large axial-axial coupling, while the cis isomer only has smaller couplings.[1][9]
¹³C: Cyclohexyl C3/C5 Shielded (upfield shift)"Normal" chemical shiftThe gamma-gauche effect from the axial substituent in the cis isomer shields these carbons.[8]
NOESY Correlation Strong H-2 ↔ Phenyl-ortho HNo H-2 ↔ Phenyl-ortho HProximity of the groups in the cis isomer allows for a clear through-space NOE.[12][13]

Visualization of the Analytical Workflow

The following diagrams illustrate the logical process for isomer identification.

Logical Workflow for Isomer Differentiation

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation A Acquire ¹H NMR Spectrum B Analyze H-2 Multiplet A->B C Large J-coupling (8-13 Hz)? B->C D Tentative Trans Isomer C->D Yes E Tentative Cis Isomer C->E No J Acquire NOESY Spectrum D->J E->J F Acquire ¹³C NMR Spectrum G Gamma-gauche shielding observed? F->G H Confirms Cis G->H Yes I Confirms Trans G->I No H->J I->J K NOE between H-2 and Phenyl Protons? J->K L Definitive Cis Isomer K->L Yes M Definitive Trans Isomer K->M No

Caption: A logical workflow for differentiating isomers using key NMR data.

Key NOE Correlations

NOE_Correlations cluster_cis Cis Isomer cluster_trans Trans Isomer cis_H2 H-2 cis_Ph Phenyl H cis_H2->cis_Ph Strong NOE cis_Cy Cyclohexyl H (same face) cis_H2->cis_Cy trans_H2 H-2 trans_Cy_ax Cyclohexyl H (axial, opposite face) trans_H2->trans_Cy_ax NOE trans_Ph Phenyl H

Caption: Expected key NOE correlations for the cis and trans isomers.

Conclusion

The differentiation of the cis and trans isomers of Methyl 2-cyclohexyl-2-phenylacetate is a tractable problem when approached with a systematic NMR strategy. While ¹H NMR, through the analysis of chemical shifts and coupling constants, provides strong initial evidence, it is the application of ¹³C NMR and, most decisively, 2D NOESY that affords an unimpeachable assignment. The cis isomer is characterized by its lack of large H-2 coupling constants, the presence of gamma-gauche shielding in the ¹³C spectrum, and a clear NOE between the methine H-2 and the phenyl protons. Conversely, the trans isomer will display a large axial-axial coupling for H-2 and the absence of the key H-2 to phenyl NOE. By following the workflow presented in this guide, researchers can confidently and efficiently determine the stereochemistry of this and structurally related molecules, ensuring data integrity for publications, patent filings, and regulatory submissions.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure technical resources. [Link]

  • Singh, T., & Weaver, J. D. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(21), 14172–14177. [Link]

  • Cannon, K., et al. (2013). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. International Journal of Chemistry, 5(3). [Link]

  • Reich, H. J. (2020, February 14). Vicinal Proton-Proton Coupling 3JHH. Retrieved from University of Wisconsin Chemistry Department resources, now at organicchemistrydata.org. [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-73. [Link]

  • Freibolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. (As cited in university lecture notes on coupling constants). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenyl Acetate at BMRB (Entry: bmse000481). Retrieved from BMRB. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from University of Wisconsin Chemistry Department resources, now at organicchemistrydata.org. [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). NMR Analysis of 2-Phenyl-1-Cyclohexanol. Retrieved from Scribd. [Link]

  • Semantic Scholar. (2008, November 19). Synthesis of chiral cyclohexanes and carbasugars by 6-exo-dig radical cyclisation reactions. Retrieved from Semantic Scholar. [Link]

  • Sarotti, A. M., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Studies of Flexible Molecules. Organic Letters, 16(21), 5780-5783. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum (300 MHz, CDCl 3 ) of the cis-trans-trans isomer of 5. [Image]. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR data for Conformational Calculations. [Table]. Retrieved from ResearchGate. [Link]

  • Musher, J. I. (1961). NMR Spectra of 1,1,4,4‐Tetramethylcyclohexyl‐cis and trans‐2,6‐diacetate. The Journal of Chemical Physics, 34(2), 594–597. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Bruix, M., et al. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Journal of the American Chemical Society, 116(26), 11647-11654. [Link]

  • Ashenhurst, J. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Retrieved from Master Organic Chemistry. [Link]

  • Widener University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from Oregon State University, Chemistry Department. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from University of Cambridge, Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.5: Conformations of Cyclohexane. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). (a) ¹H NMR stereochemical analysis of major and minor diastereoisomers... [Image]. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2021, July 5). 7.1.4: Substituted Cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 2-CYCLOHEXYL-2-HYDROXY-2-PHENYLACETATE | CAS 10399-13-0. Retrieved from Matrix Fine Chemicals. [Link]

  • Reich, H. J. (2020, February 14). Symmetry in NMR Spectra. Retrieved from University of Wisconsin Chemistry Department resources, now at organicchemistrydata.org. [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from MRI Questions. [Link]

  • ResearchGate. (n.d.). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [PDF]. Retrieved from ResearchGate. [Link]

  • Kwantlen Polytechnic University. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-cyclohexyl-2-phenylacetate: Methodologies, Performance, and Practical Insights

Introduction Methyl 2-cyclohexyl-2-phenylacetate is a valuable compound in organic synthesis, often serving as a key intermediate in the development of more complex molecules, including active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-cyclohexyl-2-phenylacetate is a valuable compound in organic synthesis, often serving as a key intermediate in the development of more complex molecules, including active pharmaceutical ingredients (APIs). The efficient construction of its core structure, which features a quaternary carbon center bearing both a cyclohexyl and a phenyl group, presents a notable synthetic challenge. This guide provides an in-depth, comparative analysis of the primary methodologies for synthesizing this target molecule. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the practical advantages and limitations of each approach. The objective is to equip researchers, chemists, and drug development professionals with the critical information needed to select and optimize the most suitable synthetic route for their specific laboratory or industrial requirements.

This analysis benchmarks three distinct and fundamental strategies:

  • Nucleophilic Addition via Grignard Reaction: A classic organometallic approach involving the formation of a key carbon-carbon bond through the addition of a cyclohexyl nucleophile to a phenyl-substituted electrophile.

  • Palladium-Catalyzed α-Arylation: A modern cross-coupling strategy that directly forges the aryl-alpha carbon bond, representing a powerful tool in contemporary organic synthesis.

  • Classical Esterification of a Precursor Acid: A traditional and robust method that focuses on first constructing the parent carboxylic acid followed by its conversion to the target methyl ester.

Each method will be evaluated based on yield, reaction conditions, scalability, and overall efficiency, supported by detailed experimental protocols and mechanistic visualizations.

Method 1: Nucleophilic Addition via Grignard Reaction

This cornerstone strategy leverages the potent nucleophilicity of a Grignard reagent to construct the central C-C bond. The synthesis is conceptualized as a two-stage process: the formation of the Grignard reagent, followed by its reaction with a suitable keto-ester electrophile, and a subsequent deoxygenation step.

Causality and Experimental Rationale

The Grignard reaction is a powerful method for C-C bond formation.[1] The choice of cyclohexylmagnesium bromide as the nucleophile is standard; it is prepared from cyclohexyl bromide and magnesium turnings.[2][3] The critical step is the selection of the electrophile. For this synthesis, methyl benzoylformate (methyl phenylglyoxylate) serves as an ideal partner. Its ketone carbonyl is highly electrophilic and readily attacked by the Grignard reagent, leading to a tertiary alkoxide intermediate. An acidic workup then protonates this intermediate to yield Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[4][5]

A crucial consideration for all Grignard reactions is the absolute exclusion of water and protic solvents, which would instantly quench the highly reactive organometallic species.[6][7] Therefore, all glassware must be oven-dried, and anhydrous solvents are mandatory. The subsequent removal of the tertiary hydroxyl group can be achieved through various reductive deoxygenation methods, such as a Barton-McCombie deoxygenation or conversion to a halide followed by reduction, to arrive at the final target molecule. For the purpose of this guide, we will focus on the key C-C bond-forming step.

Experimental Protocol: Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Part A: Preparation of Cyclohexylmagnesium Bromide

  • Setup: Assemble a 250 mL three-necked, round-bottom flask, previously oven-dried and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive nitrogen pressure.

  • Initiation: Place magnesium turnings (1.5 g, 62 mmol) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of cyclohexyl bromide (8.15 g, 50 mmol) in 50 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing of the ether is observed. Gentle warming with a heat gun may be required.

  • Completion: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate sufficient to maintain a steady reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure full conversion. The resulting grey-brown solution is the Grignard reagent.

Part B: Reaction with Methyl Benzoylformate

  • Setup: In a separate 500 mL oven-dried, three-necked flask under nitrogen, dissolve methyl benzoylformate (7.38 g, 45 mmol) in 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly transfer the prepared cyclohexylmagnesium bromide solution from Part A into the methyl benzoylformate solution via cannula. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Cool the flask back to 0 °C and slowly quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, can be purified by flash column chromatography.

Workflow Visualization

G cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Nucleophilic Addition A1 Dry Apparatus (N2 Atmosphere) A2 Charge Mg Turnings + Iodine Crystal A1->A2 A3 Add Cyclohexyl Bromide in Anhydrous Ether A2->A3 A4 Initiate & Reflux A3->A4 A5 Cyclohexylmagnesium Bromide Solution A4->A5 B3 Add Grignard Reagent A5->B3 Cannula Transfer B1 Dissolve Methyl Benzoylformate in Anhydrous Ether B2 Cool to 0°C B1->B2 B2->B3 B4 Stir at RT B3->B4 B5 Quench with aq. NH4Cl B4->B5 B6 Workup & Purification B5->B6 B7 Product: Methyl 2-cyclohexyl- 2-hydroxy-2-phenylacetate B6->B7 G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L2 OA->PdII TE Transmetalation/ Coordination PdII->TE Enolate Enolate Ester Enolate Base Base (LiHMDS) Ester Ester Ester->Enolate Base PdII_Enolate Ar-Pd(II)-Enolate L2 TE->PdII_Enolate RE Reductive Elimination PdII_Enolate->RE RE->Pd0 Catalyst Regeneration Product α-Aryl Ester (Product) RE->Product ArX Ar-X

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Phenylacetate Derivatives: Evaluating Methyl 2-cyclohexyl-2-phenylacetate

This guide provides a comprehensive evaluation of the cytotoxic potential of Methyl 2-cyclohexyl-2-phenylacetate and its structural analogs. As direct cytotoxic data for Methyl 2-cyclohexyl-2-phenylacetate is limited in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of the cytotoxic potential of Methyl 2-cyclohexyl-2-phenylacetate and its structural analogs. As direct cytotoxic data for Methyl 2-cyclohexyl-2-phenylacetate is limited in current literature, this document establishes a framework for its assessment by drawing comparisons with well-studied phenylacetate derivatives. We will delve into the established mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: Phenylacetates as a Class of Anti-Neoplastic Agents

Phenylacetic acid (PA) and its derivatives are a class of aromatic fatty acids that have shown considerable promise as anti-neoplastic agents.[1][2] Phenylacetate, a metabolite of phenylalanine, is known to be a relatively non-toxic compound that can induce differentiation, inhibit tumor cell growth, and trigger apoptosis.[2][3] Its mechanisms of action are multifaceted and include the alteration of lipid metabolism, inhibition of protein prenylation, and modulation of gene expression.[2][3]

The therapeutic potential of phenylacetate has spurred the synthesis and evaluation of numerous derivatives with the aim of enhancing potency and specificity.[3][4] This guide focuses on a specific derivative, Methyl 2-cyclohexyl-2-phenylacetate , a compound primarily documented as a key intermediate in the synthesis of pharmaceuticals like Oxybutynin.[5][6] While its role as a synthetic building block is established, its intrinsic cytotoxic activity remains largely unexplored. This guide aims to bridge this knowledge gap by providing a comparative analysis with related phenylacetate and phenylacetamide compounds, for which cytotoxic data is available, and by presenting a clear experimental path for the evaluation of Methyl 2-cyclohexyl-2-phenylacetate.

Mechanisms of Cytostatic and Cytotoxic Action

The anti-cancer effects of phenylacetate derivatives are primarily attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death).[1] These compounds can influence critical regulatory proteins, pushing cancer cells towards a non-proliferative state or self-destruction through well-defined signaling cascades.

Cell Cycle Arrest

Several studies have demonstrated that phenylacetate can induce a G1 phase cell cycle arrest in various cancer cell lines.[1] This prevents cells from entering the S phase, the stage of DNA replication, thereby halting proliferation. The mechanism often involves the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21Cip1, which in turn inactivate cyclin-dependent kinases (CDKs) essential for cell cycle progression.[1]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Phenylacetamide derivatives have been shown to effectively trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events include the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase cascades, which are the executioners of apoptosis.[4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL DeathReceptor Death Receptor (e.g., Fas) FasL->DeathReceptor binds Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Caspase8->ExecutionerCaspases activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax Bax Bax->Mitochondrion promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase9->ExecutionerCaspases activates Phenylacetamides Phenylacetamide Derivatives Phenylacetamides->FasL upregulates Phenylacetamides->Bax upregulates Phenylacetamides->Bcl2 downregulates Apoptosis Apoptosis ExecutionerCaspases->Apoptosis executes

Caption: Apoptotic pathways induced by phenylacetamide derivatives.

Structure-Activity Relationship (SAR) and Lipophilicity

The cytotoxic potency of phenylacetate derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and properties affect their biological activity.

One key factor that correlates with the cytostatic activity of phenylacetate analogues is lipophilicity .[3] Generally, an increase in lipophilicity leads to enhanced potency. This is likely due to improved cell membrane permeability, allowing for higher intracellular concentrations of the compound.

Furthermore, the nature and position of substituents on the phenyl ring play a crucial role. Studies on phenylacetamide derivatives have shown that electron-withdrawing groups, such as nitro (NO2) and halogen atoms (F, Cl, Br), can significantly enhance cytotoxic effects.[4] For instance, a para-nitro group on the phenyl ring resulted in a strong cytotoxic effect against MDA-MB468 breast cancer cells.[4]

The structure of Methyl 2-cyclohexyl-2-phenylacetate combines a phenyl group with a bulky, lipophilic cyclohexyl group at the alpha-carbon. This high degree of lipophilicity suggests that it could possess significant cytostatic or cytotoxic activity, a hypothesis that warrants experimental validation.

Comparative Cytotoxicity Data of Phenylacetate Analogs

To provide a benchmark for evaluating Methyl 2-cyclohexyl-2-phenylacetate, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenylacetamide derivatives against different cancer cell lines, as reported in the literature.

Compound IDSubstituent on Phenyl RingCell LineIC50 (µM)Reference
3j p-NO2MDA-MB-4680.76 ± 0.09[4]
3d Not SpecifiedMDA-MB-4680.6 ± 0.08[4]
3d Not SpecifiedPC-120.6 ± 0.08[4]
3c Not SpecifiedMCF-70.7 ± 0.08[4]
3d Not SpecifiedMCF-70.7 ± 0.4[4]
3f p-ClMDA-MB-4681.0 ± 0.13[4]
3b m-FMDA-MB-4681.5 ± 0.12[4]
Doxorubicin (Positive Control)MDA-MB-4680.38 ± 0.07[4]

This table is a representation of data available in the cited literature and is not exhaustive.

Experimental Protocols for Cytotoxicity Assessment

To experimentally determine the cytotoxicity of Methyl 2-cyclohexyl-2-phenylacetate, standardized and reproducible in vitro assays are essential. The MTT and LDH assays are two of the most widely used methods.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.

start Start: Seed cells in a 96-well plate incubation Incubate for 24h to allow attachment start->incubation treatment Treat cells with varying concentrations of Methyl 2-cyclohexyl-2-phenylacetate incubation->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read end End: Calculate % viability and determine IC50 read->end

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231, or PC-3) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.

  • Compound Preparation: Prepare a stock solution of Methyl 2-cyclohexyl-2-phenylacetate in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane.[10] The released LDH catalyzes the conversion of a substrate into a colored or fluorescent product, which can be measured.[10] This assay is a reliable indicator of cell lysis.

Key Principles:

  • Controls are critical: Include a negative control (medium only), a vehicle control, and a positive control for 100% cell lysis (e.g., using a lysis buffer provided with a commercial kit).[10]

  • Multiplexing: The LDH assay can often be multiplexed with other assays, as it is performed on the culture supernatant.[10] This allows for the acquisition of multiple data points from the same set of cells.

A Proposed Research Framework for Evaluating Methyl 2-cyclohexyl-2-phenylacetate

Given the absence of direct cytotoxicity data, a structured investigation is required. The following framework is proposed:

  • Cell Line Selection: Choose a panel of cancer cell lines for initial screening. Based on the data for related compounds, human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) and a prostate cancer cell line (e.g., PC-3) would be relevant starting points.[4] It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[11]

  • Dose-Response and Time-Course Studies: Perform MTT assays using a broad range of concentrations (e.g., 0.1 µM to 100 µM) of Methyl 2-cyclohexyl-2-phenylacetate. Evaluate cytotoxicity at multiple time points (e.g., 24h, 48h, 72h) to understand the kinetics of the cellular response.

  • Confirmation with a Secondary Assay: Corroborate the MTT assay results using a mechanistically different assay, such as the LDH assay, to confirm that the observed decrease in viability is due to cell death and not just metabolic inhibition.

  • Mechanistic Studies: If significant cytotoxicity is observed, further experiments can be conducted to elucidate the mechanism of action. This could include:

    • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

    • Apoptosis Assays: Employing methods like Annexin V/Propidium Iodide staining or caspase activity assays to confirm the induction of apoptosis.

Conclusion

Phenylacetate and its derivatives represent a promising avenue in the search for novel anti-neoplastic agents.[1] While Methyl 2-cyclohexyl-2-phenylacetate is currently recognized for its role as a synthetic intermediate, its structural features, particularly its high lipophilicity, suggest a potential for inherent bioactivity. The comparative data from structurally related phenylacetamides, which demonstrate potent cytotoxic and pro-apoptotic effects, provide a strong rationale for the experimental evaluation of this compound.[4]

By employing the standardized protocols and the research framework outlined in this guide, researchers can systematically investigate the cytotoxicity of Methyl 2-cyclohexyl-2-phenylacetate, contributing valuable data to the field of drug discovery and potentially uncovering a new therapeutic candidate.

References

  • Ferrer, A., et al. (1998). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. PubMed. Available at: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at: [Link]

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • K, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. Available at: [Link]

  • Chang, C.-F., et al. (2015). Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. PLOS One. Available at: [Link]

  • Soural, M., et al. (2006). Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. PubMed. Available at: [Link]

  • ResearchGate. (2026). Synthesis, properties and applications of esters of phenylacetic acid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). PHENYLACETIC ACID. PubChem. Available at: [Link]

  • PMC. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. PMC. Available at: [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available at: [Link]

  • Csuk, R., et al. (2021). The Presence of a Cyclohexyldiamine Moiety Confers Cytotoxicity to Pentacyclic Triterpenoids. PMC. Available at: [Link]

  • PubMed. (1996). [A 13-week oral repeated dose toxicity study of (+/-)-4-diethylamino-1,1-dimethylbut-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate (NS-21), a novel drug for urinary frequency and incontinence, in rats followed by a 5-week recovery test]. PubMed. Available at: [Link]

  • Fischer, G., et al. (1998). Synthesis and cytotoxic evaluation of cycloheximide derivatives as potential inhibitors of FKBP12 with neuroregenerative properties. PubMed. Available at: [Link]

  • MilliporeSigma. (n.d.). Methyl 2-cyclohexyl-2-phenylacetate. MilliporeSigma. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxic and acute toxicity studies of isoniazid derivatives. ResearchGate. Available at: [Link]

Sources

Validation

Cross-validation of analytical results for "Methyl 2-cyclohexyl-2-phenylacetate" from different laboratories

Title: Analytical Cross-Validation of Methyl 2-cyclohexyl-2-phenylacetate: A Multicenter Performance Guide Executive Summary & Mechanistic Context Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1, Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Cross-Validation of Methyl 2-cyclohexyl-2-phenylacetate: A Multicenter Performance Guide

Executive Summary & Mechanistic Context

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1, Molecular Formula: C15H20O2) is a highly lipophilic ester utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), most notably anticholinergic agents like1[1]. Because impurities in this intermediate can propagate through the synthetic pathway and compromise the final API, rigorous analytical control is mandatory.

Historically, analytical validation was treated as a single, isolated event. However, the modernized2 mandate a continuous lifecycle management approach, introducing "cross-validation" to ensure that analytical procedures yield consistent, reliable data across different laboratories and equipment[2]. This guide objectively compares analytical methodologies for this compound, detailing the causality behind method parameters and providing self-validating protocols for seamless inter-laboratory transfer.

Methodological Design & Causality

To accurately quantify Methyl 2-cyclohexyl-2-phenylacetate—which typically requires a 3[3]—laboratories must select techniques that address its specific physicochemical properties: a bulky hydrophobic core (cyclohexyl and phenyl rings) and a central ester linkage.

  • HPLC-UV (Assay & Related Substances): The primary method. The phenyl ring provides a reliable UV chromophore. A reversed-phase C18 system is selected because the high carbon load effectively retains the lipophilic target, allowing polar impurities (e.g., unreacted acids) to elute early.

  • GC-MS (Orthogonal Verification & Volatiles): Used as a complementary technique. The ester's volatility makes it amenable to gas chromatography, while mass spectrometry (monitoring the m/z 232.32 parent ion) ensures absolute structural identification, fulfilling 4[4].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating; it should automatically flag systemic errors before sample data is reported. The following HPLC protocol incorporates continuous System Suitability Testing (SST) as a strict gatekeeper.

Step-by-Step HPLC-UV Protocol:

  • Stationary Phase Selection: C18 column, 150 mm × 4.6 mm, 3 µm particle size.

    • Causality: The smaller 3 µm particle size increases the theoretical plate count, providing the high resolution necessary to separate the target ester from structurally similar process impurities.

  • Mobile Phase Preparation:

    • Channel A: Ultrapure Water with 0.1% Trifluoroacetic acid (TFA).

    • Channel B: Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent. By lowering the pH below the pKa of potential acidic impurities (like 2-cyclohexyl-2-phenylacetic acid), it suppresses their ionization, eliminating peak tailing and ensuring sharp, symmetrical peaks.

  • Detection & Flow Parameters: UV detection at 215 nm; Flow rate at 1.0 mL/min; Column temperature at 30°C.

    • Causality: 215 nm maximizes the absorption of the ester carbonyl and phenyl π-π* transitions without venturing into the extreme low-UV range where baseline noise from the mobile phase increases.

  • The Self-Validating Sequence (SST Gate):

    • Step 4a: Inject Blank (Mobile Phase). Purpose: Confirms baseline stability and absence of carryover.

    • Step 4b: Inject SST Standard (6 replicates). The sequence only proceeds if the Relative Standard Deviation (RSD) of the peak area is ≤ 0.73% and the resolution (

      
      ) between the ester and its nearest known impurity is ≥ 2.0.
      
    • Step 4c: Inject Unknown Samples.

    • Step 4d: Inject Bracketing Standard. Purpose: Validates that detector response remained stable throughout the run. If the bracketing standard deviates by > 2.0% from the initial SST, the entire run is automatically invalidated.

Inter-Laboratory Cross-Validation Data

To comply with5[5], the HPLC method was transferred from the Originating Lab (Lab A) to a Contract Research Organization (Lab B). The objective was to demonstrate that both laboratories meet predefined performance criteria using independent equipment and analysts.

Table 1: Cross-Laboratory Validation Results for HPLC Assay

Validation ParameterAcceptance CriteriaLab A (Originator)Lab B (Receiving Lab)Status
Specificity No interference at retention timeCompliesCompliesPass
Linearity (

)

(Range: 50-150%)
0.99980.9995Pass
Accuracy (Recovery) 98.0% - 102.0%99.8% ± 0.4%99.5% ± 0.6%Pass
Method Precision (RSD)

(n=6)
0.45%0.62%Pass
Intermediate Precision

(Different days/analysts)
0.58%0.75%Pass

Data Synthesis: Both laboratories successfully validated the method within the4[4]. The slight increase in RSD at Lab B highlights the expected variability in method transfer but remains well below the strict 1.0% threshold, proving the method's robustness.

Visualization of the Cross-Validation Lifecycle

The following diagram illustrates the logical flow of the analytical method lifecycle, emphasizing the critical decision gates required by modern regulatory frameworks.

CrossValidation A Method Development (Lab A) B System Suitability Testing (SST) A->B Optimize E Statistical Comparison (T-test, F-test) A->E Ref Data C Method Transfer Protocol B->C SST Pass D Cross-Validation (Lab B) C->D Transfer D->E Generate Data F Co-Validation Report ICH Q2(R2) Compliant E->F Accept

Fig 1: ICH Q2(R2) compliant cross-validation workflow between analytical laboratories.

Conclusion

The cross-validation of Methyl 2-cyclohexyl-2-phenylacetate demonstrates that a well-designed, self-validating HPLC-UV protocol can seamlessly transfer between laboratories. By grounding the method in the physicochemical realities of the molecule—using targeted stationary phases and ion-pairing mobile phases—laboratories can eliminate analytical ambiguity. Adhering to the continuous lifecycle management principles of ICH Q2(R2) ensures that the analytical data supporting downstream API synthesis remains unimpeachable, regardless of the testing facility.

References

  • [1] Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates. nbinno.com. 1

  • [3] Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1. MilliporeSigma. 3

  • [2] New update for the ICH Q2 (R2) guidance on Analytical Process Validation. AMSbiopharma. 2

  • [5] ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. 5

  • [4] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 4

Sources

Comparative

Inter-Laboratory Comparison Guide: Characterization and Synthetic Methodologies of Methyl 2-cyclohexyl-2-phenylacetate

Introduction & Strategic Context Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a high-value fine chemical intermediate. In pharmaceutical development, its structural motifs are heavily utilized as precursors in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Methyl 2-cyclohexyl-2-phenylacetate (CAS 13027-73-1) is a high-value fine chemical intermediate. In pharmaceutical development, its structural motifs are heavily utilized as precursors in the synthesis of active pharmaceutical ingredients (APIs), including anticholinergic agents like Oxybutynin[1]. From a synthetic methodology standpoint, this compound serves as a rigorous benchmark substrate for evaluating novel C(sp3)–H bond functionalization techniques. Because the molecule is generated via the direct insertion of a carbene or metal-carbenoid into the unactivated secondary C–H bonds of cyclohexane, the resulting yield, diastereomeric ratio (dr), and purity profile act as direct metrics for catalytic efficacy[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of three distinct synthetic alternatives—Rhodium-catalyzed, Iron-catalyzed, and Photolytic C–H insertion. By analyzing inter-laboratory characterization data and the causality behind these experimental choices, drug development professionals can make informed decisions regarding scalability, cost-efficiency, and sustainability.

Comparison of Synthetic Alternatives & Performance Outcomes

The synthesis of methyl 2-cyclohexyl-2-phenylacetate traditionally relies on the controlled decomposition of methyl phenyldiazoacetate in the presence of cyclohexane. The choice of catalyst or activation method dictates the reaction's chemoselectivity and the electronic nature of the intermediate[2][3][4].

  • Lab A: Dirhodium(II) Catalysis (The Industry Standard)

    • Mechanism: Rh₂(OAc)₄ facilitates the formation of a highly electrophilic rhodium-carbenoid intermediate.

    • Performance: This method offers rapid reaction kinetics and exceptional yields (up to 95%). However, the high cost, potential heavy-metal toxicity, and stringent removal requirements of rhodium limit its sustainability for large-scale API manufacturing[3].

  • Lab B: Non-Heme Iron Catalysis (The Sustainable Alternative)

    • Mechanism: Utilizing Fe(ClO₄)₂·xH₂O coupled with specific ligands generates a reactive iron-carbenoid.

    • Performance: Achieves a robust 82% yield with excellent chemoselectivity. Iron is earth-abundant, inexpensive, and biocompatible, making this an highly attractive, green alternative for pharmaceutical intermediate scale-up[2].

  • Lab C: Blue Light Photolysis (The Metal-Free Alternative)

    • Mechanism: Direct photolysis of the diazo compound under blue LED irradiation (450 nm) generates a highly reactive singlet free carbene without transition metals.

    • Performance: Yields approximately 80% with a 10:1 diastereomeric ratio. While environmentally benign and conducted at room temperature, the highly reactive free carbene can lead to minor off-target C-H insertions, necessitating rigorous chromatographic purification[4].

Inter-Laboratory Characterization Data

To establish a self-validating analytical system, all laboratories confirmed the product structure using ¹H and ¹³C NMR spectroscopy. The diagnostic benzylic proton consistently appears as a distinct doublet around 3.20–3.22 ppm. The causality of this specific chemical shift is governed by the strong deshielding effects of the adjacent ester carbonyl and the aromatic phenyl ring.

Table 1: Comparative Characterization Data for Methyl 2-cyclohexyl-2-phenylacetate

ParameterLab A: Rhodium CatalysisLab B: Iron CatalysisLab C: Photolysis
Yield (%) 95%82%80%
Diastereomeric Ratio N/A (Achiral baseline)N/A10:1
¹H NMR (CDCl₃, δ ppm) 7.39–7.20 (m, 5H), 3.64 (s, 3H), 3.22 (d, 1H)7.39–7.20 (m, 5H), 3.64 (s, 3H), 3.22 (d, J=10.7 Hz, 1H)7.14–7.03 (m, 5H), 3.62 (s, 3H), 3.20 (d, 1H)
¹³C NMR (CDCl₃, δ ppm) 174.4, 137.8, 128.5, 58.8, 51.7, 41.0174.4, 137.8, 128.5, 128.4, 127.1, 58.8, 51.7, 41.0, 32.0174.0, 136.0, 128.7, 58.7, 51.5, 40.8
Purification Method Flash ChromatographyFlash Chromatography (30:1 PE/EA)Flash Chromatography (Hex/AcOEt)
Primary Advantage Highest yield, predictableEarth-abundant, scalableMetal-free, ambient temp
Experimental Protocols: Iron-Catalyzed C(sp³)–H Insertion

To ensure reproducibility and trustworthiness, the following protocol details the iron-catalyzed methodology (Lab B), which represents the optimal balance of yield, cost, and sustainability for modern laboratories[2].

Step-by-Step Methodology:

  • Glovebox Preparation (Inert Atmosphere): In an argon-filled glovebox, introduce powered Fe(ClO₄)₂·xH₂O (1.0 mg, 0.003 mmol, 1 mol%), the selected ligand (1.0 mg, 0.0036 mmol, 1.2 mol%), and NaBArF (3.4 mg, 0.0036 mmol, 1.2 mol%) into an oven-dried Schlenk tube.

    • Causality: The inert argon atmosphere is critical; it prevents the oxidation of the highly active Fe(II) center to an inactive Fe(III) state and avoids moisture-induced quenching of the carbenoid intermediate.

  • Catalyst Activation: Inject anhydrous CHCl₃ (1 mL) into the Schlenk tube. Stir the solution at 25 °C under an argon atmosphere for 4 hours.

    • Causality: This incubation period ensures complete complexation of the iron salt with the ligand and facilitates counter-ion exchange, forming the true active catalytic species prior to substrate introduction.

  • Substrate Addition: Successively introduce cyclohexane (3 mL) and methyl α-diazophenylacetate (52.9 mg, 0.3 mmol) into the system.

    • Causality: Cyclohexane is used in vast excess (acting as both the reactant and the co-solvent) to statistically favor intermolecular C–H insertion over the unwanted dimerization of the diazo compound.

  • Thermal Insertion: Stir the resulting mixture at a bath temperature of 95 °C for 36 hours to drive the insertion kinetics to completion.

  • Validation & Isolation (Self-Validating Step): Before proceeding to purification, determine the crude yield via ¹H NMR spectroscopic analysis using pyrazine as an internal standard.

    • Causality: This ensures quantitative reliability and verifies that no product was lost during downstream processing. Once validated, concentrate the mixture in vacuo, and purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate, 30:1 v/v) to isolate methyl 2-cyclohexyl-2-phenylacetate as a colorless oil[2].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways from the shared precursors to the final characterized compound across the three evaluated methodologies.

G A Precursors: Methyl phenyldiazoacetate + Cyclohexane B1 Lab A: Dirhodium Catalysis Rh2(OAc)4 A->B1 B2 Lab B: Iron Catalysis Fe(ClO4)2 + Ligand A->B2 B3 Lab C: Photolysis Blue Light (450 nm) A->B3 C1 Rhodium Carbenoid B1->C1 C2 Iron Carbenoid B2->C2 C3 Free Carbene B3->C3 D C(sp3)-H Insertion Transition State C1->D C2->D C3->D E Target Compound: Methyl 2-cyclohexyl-2-phenylacetate D->E - N2 gas

Fig 1. Mechanistic pathways for Methyl 2-cyclohexyl-2-phenylacetate synthesis across three methods.

References
  • Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate: Synthesis, Applications, and Properties for Pharmaceutical Intermediates Source: nbinno.com URL:1

  • Rhodium triphenyl acetate - Benchchem Source: BenchChem URL:3

  • Methyl 2-cyclohexyl-2-phenylacetate | 13027-73-1 Source: MilliporeSigma URL:

  • Iron-Catalyzed Carbenoid Insertion into C(sp³)–H Bonds Source: Thieme-Connect (Advanced Synthesis & Catalysis) URL:2

  • SI_Blue Light Promoted Photolysis of Aryldiazoacetates Source: Rsc.org (Royal Society of Chemistry) URL:4

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-cyclohexyl-2-phenylacetate

As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides essential, immediate safety and logistical information for h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety and scientific integrity are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-cyclohexyl-2-phenylacetate (CAS No. 13027-73-1). This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure safe operational and disposal practices.

While this guide provides a comprehensive overview based on the handling of similar aromatic esters, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for Methyl 2-cyclohexyl-2-phenylacetate before any handling, storage, or disposal. The SDS is the primary source of authoritative safety information for any chemical.

Hazard Assessment and Risk Mitigation

Potential Hazards Associated with Aromatic Esters:

  • Skin and Eye Irritation: Direct contact can cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Combustibility: While not always highly flammable, many organic esters are combustible and can ignite if exposed to a sufficient heat source.[1]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, appropriate engineering controls must be in place to minimize exposure.

  • Fume Hood: All handling of Methyl 2-cyclohexyl-2-phenylacetate that could generate vapors, mists, or aerosols should be conducted within a certified chemical fume hood.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is recommended as a minimum standard when handling Methyl 2-cyclohexyl-2-phenylacetate. The selection of appropriate PPE is contingent on the specific procedures and quantities being used.

Eye and Face Protection
  • Safety Glasses with Side Shields: For handling small quantities where the risk of splashing is minimal.

  • Chemical Splash Goggles: To be worn when there is a higher risk of splashing or when handling larger volumes.[3]

  • Face Shield: In addition to chemical splash goggles, a face shield is required when there is a significant risk of splashing or when transferring large quantities of the material.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and spills.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally recommended for handling organic esters.[3] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times and permeation rates for similar chemicals. Gloves should be inspected for any signs of degradation before use and disposed of immediately if contaminated.

  • Full-Body Protection: For large-scale operations or situations with a high risk of exposure, additional protective clothing, such as chemical-resistant aprons or coveralls, may be necessary.

Respiratory Protection

Under normal laboratory conditions with the use of a fume hood, respiratory protection is typically not required. However, if engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The use of respirators requires a formal respiratory protection program, including fit testing and training.

Table 1: Summary of Recommended Personal Protective Equipment

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (small quantities in fume hood) Safety Glasses with Side ShieldsNitrile or Neoprene GlovesLaboratory CoatNot typically required
Solution Preparation (in fume hood) Chemical Splash GogglesNitrile or Neoprene GlovesLaboratory CoatNot typically required
Large-Scale Transfer (>1L) Chemical Splash Goggles and Face ShieldNitrile or Neoprene GlovesChemical-Resistant Apron over Laboratory CoatAs needed, based on risk assessment
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant CoverallsAir-purifying respirator with organic vapor cartridges

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of Methyl 2-cyclohexyl-2-phenylacetate is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) for Methyl 2-cyclohexyl-2-phenylacetate.

    • Ensure all necessary engineering controls are in place and functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Conduct all manipulations of the chemical within a certified chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Use compatible equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use to minimize vapor release.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • The storage container should be clearly labeled with the chemical name and any relevant hazard warnings.

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

  • Alert: Notify your supervisor and any other personnel in the vicinity.

  • Ventilate: Ensure the area is well-ventilated, but do not do so at the risk of spreading vapors to other areas.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing Methyl 2-cyclohexyl-2-phenylacetate must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste in a dedicated, labeled, and sealed container.

    • Collect all solid waste (e.g., contaminated gloves, absorbent materials) in a separate, labeled, and sealed container.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-cyclohexyl-2-phenylacetate".

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical down the drain.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Methyl 2-cyclohexyl-2-phenylacetate.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check & Disposal Start Start: Handling Methyl 2-cyclohexyl-2-phenylacetate AssessTask Assess Task: - Scale (small/large) - Potential for splash/aerosol Start->AssessTask SmallScale Small Scale / Low Splash Risk AssessTask->SmallScale Low LargeScale Large Scale / High Splash Risk AssessTask->LargeScale High PPE_Small Minimum PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat SmallScale->PPE_Small PPE_Large Enhanced PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Apron LargeScale->PPE_Large FinalCheck Final Check: - All PPE correctly donned? - Engineering controls active? PPE_Small->FinalCheck PPE_Large->FinalCheck Proceed Proceed with Task FinalCheck->Proceed Yes Disposal Dispose of PPE and Waste Correctly Proceed->Disposal

Caption: PPE selection workflow for handling Methyl 2-cyclohexyl-2-phenylacetate.

Conclusion: A Culture of Safety

The responsible and safe handling of chemicals like Methyl 2-cyclohexyl-2-phenylacetate is not merely a matter of following protocols; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the potential hazards, implementing robust engineering controls, and diligently using the correct personal protective equipment, researchers can mitigate risks and ensure that their groundbreaking work is conducted in the safest possible environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health and Safety professionals.

References

  • Cole-Parmer. (2006, February 22). Material Safety Data Sheet - Methyl phenylacetate, 99+%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-cyclohexyl-2-phenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyclohexyl-2-phenylacetate
© Copyright 2026 BenchChem. All Rights Reserved.